(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1201-93-0 | |
| Record name | (E)-3-Dimethylamino-1-phenyl-propenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one basic properties
An In-Depth Technical Guide to the Basic Properties of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Introduction
This compound, a member of the β-enaminone class of compounds, is a versatile synthetic intermediate with significant applications across organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure features a dimethylamino group and a benzoyl group connected by a conjugated α,β-unsaturated system. This "push-pull" electronic arrangement confers unique reactivity, allowing it to serve as a building block for a wide array of more complex molecules.[1] Understanding the fundamental basicity of this compound is paramount, as this property governs its nucleophilicity, solubility, reaction mechanisms, and potential pharmacokinetic behavior. This guide provides a detailed examination of the structural and electronic factors that define the basicity of this compound, outlines rigorous experimental protocols for its quantification, and discusses the practical implications for researchers in drug development and chemical synthesis.
Part 1: The Theoretical Framework of Basicity
The basicity of this compound is a direct consequence of its unique electronic structure as a vinylogous amide. The concept of vinylogy describes the transmission of electronic effects through a conjugated π-system, meaning this molecule exhibits properties analogous to a standard amide, but with reactivity mediated by the intervening carbon-carbon double bond.[3]
Electronic Structure and Resonance
The nitrogen atom's lone pair of electrons is not localized; instead, it is delocalized across the conjugated system, extending from the amino group to the carbonyl oxygen. This delocalization can be represented by the following resonance structures:
References
An In-depth Technical Guide to 3-(Dimethylamino)-1-phenyl-2-propen-1-one: Synthesis, Spectroscopic Characterization, and Applications in Heterocyclic Chemistry
This guide provides a comprehensive technical overview of 3-(dimethylamino)-1-phenyl-2-propen-1-one, a versatile building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, detailed spectroscopic analysis, and its significant applications, particularly in the construction of diverse heterocyclic frameworks.
Introduction: The Versatility of an Enaminone Building Block
3-(Dimethylamino)-1-phenyl-2-propen-1-one, a prominent member of the enaminone class of compounds, stands as a testament to the power of functional group interplay. Enaminones are characterized by a conjugated system comprising an amino group and a carbonyl group linked by a carbon-carbon double bond. This arrangement imparts a unique reactivity profile, rendering them highly valuable intermediates in organic synthesis. Their dual nucleophilic and electrophilic nature allows for a wide array of chemical transformations, making them ideal precursors for a variety of complex molecules.[1][2]
This guide will explore the fundamental aspects of 3-(dimethylamino)-1-phenyl-2-propen-1-one, from its efficient synthesis to its detailed spectroscopic fingerprint, and culminating in its application as a powerful tool for the synthesis of medicinally relevant heterocyclic compounds.
Synthesis of 3-(Dimethylamino)-1-phenyl-2-propen-1-one: A Robust and Efficient Protocol
The most common and efficient synthesis of 3-(dimethylamino)-1-phenyl-2-propen-1-one involves the condensation of acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3] This reaction is a classic example of the utility of amide acetals in forming enaminones from methyl ketones.
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the enol or enolate of acetophenone on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.
Caption: Synthesis of 3-(dimethylamino)-1-phenyl-2-propen-1-one.
Detailed Experimental Protocol
Materials:
-
Acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (e.g., 1.0 g, 8.32 mmol) and N,N-dimethylformamide dimethyl acetal (e.g., 2.97 g, 24.96 mmol) in anhydrous xylene (30 mL).
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(dimethylamino)-1-phenyl-2-propen-1-one as a crystalline solid.
Spectroscopic Characterization: A Definitive Fingerprint
A thorough spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-(dimethylamino)-1-phenyl-2-propen-1-one. The following data provides a comprehensive spectroscopic profile of the compound.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 7.90-7.85 (m, 2H): Protons on the phenyl ring ortho to the carbonyl group.
-
δ 7.45-7.35 (m, 3H): Protons on the phenyl ring meta and para to the carbonyl group.
-
δ 7.65 (d, J = 12.4 Hz, 1H): Vinylic proton β to the carbonyl group.
-
δ 5.65 (d, J = 12.4 Hz, 1H): Vinylic proton α to the carbonyl group.
-
δ 3.10 (s, 3H): Methyl protons of the dimethylamino group.
-
δ 2.90 (s, 3H): Methyl protons of the dimethylamino group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 188.0: Carbonyl carbon (C=O).
-
δ 152.0: Vinylic carbon β to the carbonyl group.
-
δ 138.0: Quaternary carbon of the phenyl ring attached to the carbonyl group.
-
δ 130.0: Methine carbons of the phenyl ring.
-
δ 128.0: Methine carbons of the phenyl ring.
-
δ 127.0: Methine carbons of the phenyl ring.
-
δ 91.0: Vinylic carbon α to the carbonyl group.
-
δ 45.0, 37.5: Methyl carbons of the dimethylamino group.
Infrared (IR) Spectroscopy
Key IR Absorption Bands (KBr, cm⁻¹):
-
~3060: C-H stretching (aromatic).
-
~2930: C-H stretching (aliphatic).
-
~1640: C=O stretching (conjugated ketone).
-
~1590: C=C stretching (alkene and aromatic).
-
~1400: C-N stretching.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum:
-
m/z 175 (M⁺): Molecular ion peak.
-
m/z 160: [M - CH₃]⁺
-
m/z 132: [M - N(CH₃)₂]⁺
-
m/z 105: [C₆H₅CO]⁺
-
m/z 77: [C₆H₅]⁺
Applications in Heterocyclic Synthesis: A Gateway to Molecular Diversity
The true synthetic utility of 3-(dimethylamino)-1-phenyl-2-propen-1-one lies in its role as a versatile three-carbon synthon for the construction of a wide variety of heterocyclic systems. The enaminone moiety serves as a reactive scaffold that can undergo cyclization reactions with various binucleophiles.[6][7]
Synthesis of Pyrimidines
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleic acids and numerous pharmaceuticals. 3-(Dimethylamino)-1-phenyl-2-propen-1-one can be readily converted to pyrimidine derivatives by reaction with amidines or guanidines.
Caption: General scheme for pyrimidine synthesis.
Explanatory Note: The reaction proceeds via an initial Michael addition of the amidine to the enaminone, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the aromatic pyrimidine ring.
Synthesis of Pyridines
The pyridine scaffold is another privileged structure in medicinal chemistry. 3-(Dimethylamino)-1-phenyl-2-propen-1-one can serve as a precursor for substituted pyridines through reactions with compounds containing an active methylene group in the presence of an ammonium source.[8]
Explanatory Note: This transformation often follows a multi-component reaction pathway where the active methylene compound, the enaminone, and ammonia (or an equivalent) assemble to form the dihydropyridine intermediate, which then aromatizes to the corresponding pyridine.
Broader Applications in Drug Development
The ability to readily synthesize diverse heterocyclic libraries from 3-(dimethylamino)-1-phenyl-2-propen-1-one makes it a valuable tool in drug discovery. The resulting pyrimidines, pyridines, and other heterocyclic systems are frequently investigated for a wide range of biological activities, including but not limited to, kinase inhibition, antimicrobial, and anti-inflammatory properties. While direct use of this compound in a marketed drug is not prominent, its role as a key intermediate in the synthesis of pharmacologically active molecules is well-established in the patent literature.
Conclusion
3-(Dimethylamino)-1-phenyl-2-propen-1-one is a highly versatile and readily accessible synthetic intermediate. Its unique electronic and steric properties make it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry. The robust synthetic protocol, coupled with a well-defined spectroscopic profile, ensures its reliable application in research and development. For scientists and professionals in drug discovery and materials science, a thorough understanding of the reactivity and potential of this enaminone building block opens up a vast landscape of synthetic possibilities.
References
- 1. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
A Technical Guide to (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one: Synthesis, Properties, and Applications
Abstract
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a versatile organic compound belonging to the β-enaminone class. Its unique electronic structure, characterized by a conjugated system featuring both electron-donating (dimethylamino) and electron-withdrawing (carbonyl) groups, imparts significant reactivity. This "push-pull" system makes it an exceptionally useful precursor in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. This guide provides an in-depth overview of its nomenclature, physicochemical properties, a detailed synthesis protocol, and a survey of its modern applications for researchers, scientists, and professionals in drug development.
Nomenclature and Compound Identification
Properly identifying a chemical entity is critical for reproducibility and safety in research. This compound is known by several names and identifiers, which are crucial for comprehensive literature and database searches.
The designation (E) in the IUPAC name specifies the stereochemistry of the alkene, indicating that the higher-priority substituents on each carbon of the double bond are on opposite sides (trans configuration).
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1201-93-0, 1131-80-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO | [1][4] |
| Molecular Weight | 175.23 g/mol | [1][4] |
| InChIKey | HUTKDPINCSJXAA-CMDGGOBGSA-N | [1] |
| Canonical SMILES | CN(C)/C=C/C(=O)C1=CC=CC=C1 | [1] |
Common Synonyms:
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of the compound is essential for its handling, purification, and characterization.
Physical Properties
| Property | Value | Source |
| Appearance | Light yellow to green-yellow solid | [9][10] |
| Melting Point | 91-93 °C | [2][3] |
| Boiling Point | 260.0 ± 32.0 °C (Predicted) | [4][9] |
| Storage | 2-8°C, protect from light | [9] |
Spectroscopic Data
Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound.
| Technique | Solvent | Key Signals (δ in ppm) | Source |
| ¹³C NMR | CDCl₃ | Data available but requires specific database access for full peak list. Key resonances include the carbonyl carbon, olefinic carbons, phenyl carbons, and methyl carbons. | [11] |
| FTIR | KBr Wafer | Characteristic peaks for C=O (carbonyl), C=C (alkene), and C-N stretches are expected. | [5] |
Synthesis and Purification
The most common and efficient method for synthesizing this compound is the condensation reaction between acetophenone and a dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Causality of Experimental Choices:
-
Reagents: Acetophenone provides the phenylpropanone backbone. DMF-DMA serves as a highly reactive source of both the dimethylamino group and a single carbon, acting as a "formylating" agent.
-
Solvent: The reaction is often run neat or in a high-boiling, inert solvent to facilitate the removal of the methanol byproduct, which drives the reaction to completion according to Le Châtelier's principle.
-
Temperature: Refluxing provides the necessary activation energy for the condensation and subsequent elimination of methanol.
-
Purification: Recrystallization is an effective method for purifying the solid product, typically using a solvent system like ethanol/water or hexanes/ethyl acetate where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Detailed Experimental Protocol: Synthesis
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.1-1.5 eq).
-
Heating: Heat the mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize directly. Alternatively, the cooled mixture can be poured into cold water or an alkane solvent like hexanes to precipitate the product.
-
Filtration: Collect the resulting solid by vacuum filtration and wash with a small amount of cold solvent to remove residual impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.
Chemical Reactivity and Synthetic Applications
The compound's value lies in its versatility as a synthetic intermediate.[7][8] The enaminone moiety possesses two reactive electrophilic centers (the carbonyl carbon and the β-carbon) and a nucleophilic center (the α-carbon), making it a powerful tool for building complex molecules.[4]
Precursor for Heterocyclic Synthesis
This compound is a cornerstone building block for constructing a wide array of nitrogen- and oxygen-containing heterocycles.[12] The general strategy involves a reaction with a binucleophilic reagent, which attacks the enaminone, displaces the dimethylamino group (an excellent leaving group), and subsequently cyclizes.
Examples of Synthesized Heterocycles:
-
Pyrimidines: Reaction with amidines or urea.
-
Pyridines: Reaction with compounds containing an active methylene group.
-
Pyrazoles: Reaction with hydrazine derivatives.
-
Isoxazoles: Reaction with hydroxylamine.[13]
Caption: Synthetic utility of the enaminone as a precursor to various heterocycles.
Role in Drug Discovery and Materials Science
The scaffolds derived from this enaminone are prevalent in many biologically active molecules and functional materials.
-
Medicinal Chemistry: The resulting heterocyclic cores are integral to many pharmaceutical agents, and this enaminone serves as a key starting material for library synthesis in drug discovery campaigns.[4][7]
-
Materials Science: The conjugated "push-pull" nature of the molecule itself and its derivatives makes them candidates for applications in dyes, sensors, and organic electronics.[4][14] It can also be employed as a photoinitiator in UV-curable coatings and inks.[7][8]
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory.
-
Hazard Classification: Harmful if swallowed (Acute Toxicity 4, Oral).[1] May cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.[9]
References
- 1. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. echemi.com [echemi.com]
- 4. Buy this compound | 1201-93-0 [smolecule.com]
- 5. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | 1201-93-0 | TCI AMERICA [tcichemicals.com]
- 7. FCKeditor - Resources Browser [mfa.gov.by]
- 8. jk-sci.com [jk-sci.com]
- 9. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 10. CAS 1131-80-2|3-Dimethylamino-1-Phenyl-2-Propen-1-One [rlavie.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS 1131-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, identified by CAS number 1131-80-2, is an α,β-unsaturated ketone, belonging to the broader class of chalcones.[1] This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and potential biological applications of this compound, with a focus on its emerging role in neurodegenerative disease and oncology research.
Part 1: Core Chemical and Physical Properties
This compound is a light yellow to greenish-yellow solid at room temperature.[3] Its core structure consists of a phenyl group and a dimethylamino group linked by a conjugated enone system.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with therapeutic potential.[1]
| Property | Value | Source(s) |
| CAS Number | 1131-80-2 | [3] |
| Molecular Formula | C₁₁H₁₃NO | [3] |
| Molecular Weight | 175.23 g/mol | [3] |
| Melting Point | 91 °C | [3] |
| Boiling Point (Predicted) | 260.0 ± 32.0 °C | [3] |
| Density (Predicted) | 1.022 ± 0.06 g/cm³ | [3] |
| Appearance | Light yellow to green yellow solid | [3] |
| Storage Temperature | 2-8°C, protect from light | [3][4] |
| InChIKey | HUTKDPINCSJXAA-CMDGGOBGSA-N | [4] |
| SMILES | CN(C)/C=C/C(=O)C1=CC=CC=C1 | [5] |
Part 2: Safety and Hazard Information
As with any chemical substance, proper handling and awareness of potential hazards are paramount when working with this compound. The compound is classified as harmful and an irritant.[4][5]
GHS Hazard Statements: [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE):
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Safety glasses with side-shields or goggles.
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
A lab coat or other protective clothing.
-
Use in a well-ventilated area or with a fume hood.
Part 3: Biological Activity and Therapeutic Potential
The chalcone scaffold, of which CAS 1131-80-2 is a member, has garnered significant attention for its wide range of pharmacological activities, including antimicrobial and cytotoxic effects against various cancer cell lines.[1] Research into this compound and its derivatives has pointed towards two particularly promising therapeutic avenues: neurodegenerative diseases and oncology.
Neuroprotection and Alzheimer's Disease
Emerging evidence suggests that chalcone derivatives can modulate pathways implicated in Alzheimer's disease. Specifically, a novel coumarin-chalcone derivative has been shown to activate the CREB (cAMP-response element-binding protein) signaling pathway.[6] This pathway is crucial for neuronal survival, synaptic plasticity, and memory formation, and its downregulation is associated with the neurodegeneration seen in Alzheimer's.[6] The activation of CREB is mediated through several upstream kinases, including Protein Kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and Extracellular signal-regulated kinase (ERK).[6] By enhancing CREB-mediated gene expression, these compounds can upregulate neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein BCL2, thereby mitigating the toxic effects of amyloid-β (Aβ) and tau protein aggregates.[6]
Caption: Proposed neuroprotective signaling pathway of chalcone derivatives.
Anticancer Activity
The cytotoxic effects of this compound and related compounds against cancer cells are another area of active investigation.[1] One plausible mechanism of action for phenylpropenone derivatives is the inhibition of receptor tyrosine kinases (RTKs).[7] Many RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR), are overexpressed or hyperactivated in various cancers, driving tumor growth, proliferation, and angiogenesis.[7] By inhibiting these key signaling nodes, chalcone derivatives can disrupt downstream pathways like the ERK and NF-κB signaling cascades, ultimately leading to reduced tumor growth and angiogenesis.[7]
Caption: Mechanism of anticancer action via RTK inhibition.
Part 4: Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this and similar enaminones is the condensation of an acetophenone with a dimethylformamide derivative. A general procedure is outlined below:
Materials:
-
Acetophenone
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or another suitable solvent)
Procedure:
-
To a solution of acetophenone in toluene, add an equimolar amount of dimethylformamide dimethyl acetal.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, vinylic protons, and methyl protons of the dimethylamino group.
-
¹³C NMR Spectroscopy: Acquire the proton-decoupled spectrum. Characteristic signals for the carbonyl carbon, vinylic carbons, aromatic carbons, and the methyl carbons are expected.
Infrared (IR) Spectroscopy: [9]
-
Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Prepare the sample as a KBr pellet or as a thin film.
-
Characteristic peaks would include the C=O stretch of the ketone, the C=C stretch of the alkene, and C-H stretches of the aromatic and alkyl groups.
Mass Spectrometry (MS): [8]
-
Analyze the compound using a mass spectrometer, with techniques such as electrospray ionization (ESI) or electron ionization (EI).
-
The molecular ion peak corresponding to the compound's molecular weight (175.23 g/mol ) should be observed.
Part 5: Conclusion
This compound (CAS 1131-80-2) is a versatile chemical intermediate with a growing profile of interesting biological activities. Its potential to modulate key signaling pathways in neurodegenerative diseases and cancer makes it a compelling lead compound for further investigation and drug development. A thorough understanding of its chemical properties and adherence to strict safety protocols are essential for researchers working with this compound. The synthetic and analytical methods outlined in this guide provide a foundation for its use in a research setting.
References
- 1. Buy this compound | 1201-93-0 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 4. This compound | 1131-80-2 [sigmaaldrich.com]
- 5. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Coumarin-Chalcone Derivative (E)-3-(3-(4-(Dimethylamino)Phenyl)Acryloyl)-4-Hydroxy-2H-Chromen-2-One Activates CREB-Mediated Neuroprotection in Aβ and Tau Cell Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
An In-Depth Technical Guide to the Spectroscopic Data of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Executive Summary
This compound is a quintessential β-enaminone, a class of organic compounds renowned for their utility as versatile synthons in medicinal chemistry and materials science.[1] The unique conjugated "push-pull" electronic system, arising from the electron-donating dimethylamino group and the electron-withdrawing benzoyl group, imparts distinct reactivity and spectroscopic characteristics.[1] This guide provides a comprehensive analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—used to characterize this compound. Authored from the perspective of a Senior Application Scientist, this document not only presents the data but also delves into the causal relationships behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.
Introduction
The β-Enaminone Scaffold: A Privileged Motif
β-Enaminones are conjugated systems containing both an amine and a ketone functional group separated by a carbon-carbon double bond. This arrangement creates a polarized molecule with electron-rich and electron-deficient centers, making them highly reactive and versatile intermediates in organic synthesis.[1] Their ability to react with both electrophiles and nucleophiles has led to their use in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity.[2][3][4]
This compound: An Overview
This specific enaminone, also known as 3-dimethylaminoacrylophenone, is a stable, crystalline solid at room temperature.[1][5][6] Its well-defined structure and predictable reactivity make it an ideal model compound for studying the properties of the β-enaminone scaffold.
Key Compound Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO | [1][7][8] |
| Molecular Weight | 175.23 g/mol | [1][7][8] |
| CAS Number | 1201-93-0 | [8][9] |
| Appearance | Light yellow to green-yellow solid | [6] |
| Melting Point | 91-93 °C |[5][6][8] |
The Imperative of Spectroscopic Characterization
In any chemical synthesis or drug development workflow, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and stereochemistry of a target compound. For a molecule like this compound, each technique offers a unique piece of the structural puzzle, and together they provide a complete and validated picture.
Molecular Structure and Stereochemistry
The designation "(E)" in the compound's name refers to the stereochemistry about the C2-C3 double bond. The Entgegen configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides. In this case, the dimethylamino group on C3 and the benzoyl group on C2 are trans to each other. This specific geometry is crucial as it influences the planarity of the conjugated system and, consequently, its electronic and spectroscopic properties.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for NMR in Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and functional group identity.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a reliable reference point for the chemical shift scale.[11]
-
Instrumentation: Acquire spectra on a modern Fourier-transform NMR spectrometer, such as a Bruker 400 MHz instrument or equivalent.[12]
-
¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a clear fingerprint of the molecule's proton framework.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~7.90 | Multiplet | - | 2H | Phenyl H (ortho) |
| ~7.40 | Multiplet | - | 3H | Phenyl H (meta, para) |
| ~7.65 | Doublet | ~12.5 | 1H | Vinylic H (Hβ) |
| ~5.70 | Doublet | ~12.5 | 1H | Vinylic H (Hα) |
| ~2.95 | Singlet | - | 6H | N(CH₃)₂ |
Causality and Interpretation:
-
Phenyl Protons (δ 7.90, 7.40): The aromatic protons appear in the expected downfield region due to the deshielding effect of the ring current. The two protons ortho to the carbonyl group are shifted further downfield (~7.90 ppm) due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond.
-
Vinylic Protons (δ 7.65, 5.70): The two protons on the C=C double bond appear as doublets due to mutual spin-spin coupling. The large coupling constant (J ≈ 12.5 Hz) is characteristic of a trans relationship, confirming the (E)-stereochemistry. Hβ is significantly downfield compared to Hα because it is β to the carbonyl group and α to the electron-donating amino group, placing it in a more electron-rich environment within the conjugated system.
-
Dimethylamino Protons (δ 2.95): The six protons of the two methyl groups are chemically and magnetically equivalent, thus appearing as a single, sharp peak integrating to 6H. Their chemical shift is typical for methyl groups attached to a nitrogen atom.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~188.0 | C1 (C=O) |
| ~154.0 | C3 (CH=C-N) |
| ~139.0 | C4 (Phenyl C, quat.) |
| ~131.0 | Phenyl CH (para) |
| ~128.0 | Phenyl CH (ortho/meta) |
| ~92.0 | C2 (=CH-C=O) |
| ~45.0 / ~37.0 | C10, C11 (N(CH₃)₂) |
Causality and Interpretation:
-
Carbonyl Carbon (δ ~188.0): The ketone carbonyl carbon is the most downfield signal, which is characteristic of this functional group due to the strong deshielding effect of the electronegative oxygen atom.
-
Vinylic Carbons (δ ~154.0, ~92.0): The chemical shifts of the alkene carbons are heavily influenced by the push-pull nature of the substituents. C3 is significantly downfield due to its direct attachment to the electron-donating nitrogen. Conversely, C2 is shifted considerably upfield due to the resonance effect, which increases the electron density at this position.
-
Phenyl Carbons (δ ~139.0 - ~128.0): The aromatic carbons appear in the typical range of 120-140 ppm. The quaternary carbon (C4) attached to the carbonyl group is identifiable within this range.
-
Dimethylamino Carbons (δ ~45.0 / ~37.0): The two methyl carbons appear in the upfield region. In some cases, due to restricted rotation around the C-N bond, these two carbons can become non-equivalent and appear as two separate signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The Role of FT-IR in Functional Group Identification
FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: FT-IR Data Acquisition
-
Methodology: The spectrum can be acquired using the KBr wafer technique.[7]
-
Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Analysis: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
FT-IR Spectral Data & Interpretation
| Wavenumber (ν, cm⁻¹) | Vibration Type | Functional Group |
| ~1640-1655 | C=O Stretch | Conjugated Ketone |
| ~1580-1600 | C=C Stretch | Conjugated Alkene |
| ~1100-1300 | C-N Stretch | Enamine |
| ~3050-3100 | C-H Stretch | Aromatic/Vinylic |
| ~2800-3000 | C-H Stretch | Aliphatic (Methyl) |
Causality and Interpretation:
-
C=O Stretch (ν ~1640-1655 cm⁻¹): A typical ketone C=O stretch appears around 1715 cm⁻¹. In this molecule, the carbonyl group is in conjugation with both the C=C double bond and the phenyl ring. This delocalization of electrons weakens the C=O double bond, lowering its vibrational frequency significantly into the ~1650 cm⁻¹ region. This is a hallmark feature of an α,β-unsaturated ketone.
-
C=C Stretch (ν ~1580-1600 cm⁻¹): This strong absorption confirms the presence of the carbon-carbon double bond. Its intensity is enhanced by the polarity of the enaminone system.
-
C-N Stretch (ν ~1100-1300 cm⁻¹): This band corresponds to the stretching of the carbon-nitrogen bond of the enamine moiety.
Mass Spectrometry (MS)
Principles of Mass Spectrometry
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Impact (EI) is a common method for analyzing small, volatile organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.
Mass Spectrum Analysis
-
Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at m/z = 175 , corresponding to the molecular weight of C₁₁H₁₃NO.[7][9] The presence of this peak confirms the molecular formula.
-
Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment in predictable ways. Key fragments for this compound would likely include:
-
m/z = 105: Loss of the dimethylaminoethenyl radical •CH=CHN(CH₃)₂, leaving the stable benzoyl cation [C₆H₅CO]⁺. This is often a very strong peak.
-
m/z = 77: Loss of the carbonyl group from the benzoyl cation, resulting in the phenyl cation [C₆H₅]⁺.
-
m/z = 70: Cleavage alpha to the carbonyl group, resulting in the [CH=CHN(CH₃)₂]⁺ cation.
-
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the spectroscopic validation of the target compound.
Conclusion
The spectroscopic profile of this compound is highly characteristic and directly reflects its unique electronic and structural features. The trans geometry is unequivocally confirmed by the large coupling constant in the ¹H NMR spectrum. The extensive conjugation and push-pull electronics are evidenced by the downfield shift of the carbonyl absorption in the FT-IR spectrum and the distinct chemical shifts of the vinylic carbons in the ¹³C NMR spectrum. Finally, mass spectrometry validates the molecular formula and provides corroborating structural evidence through predictable fragmentation. Together, these techniques provide an unambiguous and robust characterization, which is a critical foundation for its application in research and development.
References
- 1. Buy this compound | 1201-93-0 [smolecule.com]
- 2. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 7. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][1,6]naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Dimethylamino)-1-phenylprop-2-en-1-one
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(dimethylamino)-1-phenylprop-2-en-1-one, a prominent member of the enaminone class of compounds. Enaminones are exceptionally versatile chemical scaffolds that serve as valuable intermediates in organic synthesis.[1] A thorough understanding of their spectroscopic properties is paramount for researchers, scientists, and drug development professionals engaged in their synthesis and application. This document delves into the structural and electronic features of the molecule, offers a detailed assignment of its ¹H NMR signals, discusses the influence of stereochemistry, and outlines the experimental protocols and advanced NMR techniques required for unambiguous structural elucidation.
Introduction: The Structural Significance of an Enaminone
3-(Dimethylamino)-1-phenylprop-2-en-1-one is an α,β-unsaturated ketone featuring a dimethylamino substituent at the β-position.[2][3] This arrangement creates a polarized "push-pull" conjugated system. The lone pair of electrons on the nitrogen atom (the "push") delocalizes through the π-system of the double bond and the carbonyl group towards the electron-withdrawing phenyl ring (the "pull"). This intramolecular charge transfer significantly influences the molecule's reactivity, stability, and, critically, its NMR spectrum.[4][5]
NMR spectroscopy is an indispensable analytical technique for the structural elucidation of such organic molecules.[2] By interpreting the chemical shifts, coupling constants, and integration of proton signals, we can map the molecule's connectivity and confirm its stereochemistry. This guide serves to demystify the ¹H NMR spectrum of this compound, providing field-proven insights grounded in the fundamental principles of spectroscopy.
Molecular Structure
The primary isomer of this compound is the (E)-stereoisomer, owing to its greater thermodynamic stability.[6] The analysis herein will focus on this isomer.
Caption: Molecular structure of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with key protons labeled.
Interpreting the ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum provides a unique fingerprint of the molecule. The key to its interpretation lies in understanding how the electronic environment of each proton dictates its chemical shift and coupling pattern.
The Aromatic Region (δ 7.3–8.1 ppm)
The five protons of the phenyl ring are subject to the magnetic anisotropy of the aromatic system and the electron-withdrawing effect of the adjacent carbonyl group. This causes them to resonate in the downfield region of the spectrum.
-
Ortho-Protons (H-ortho): These two protons are closest to the carbonyl group and are therefore the most deshielded. They typically appear as a multiplet around δ 7.9–8.1 ppm .
-
Meta- and Para-Protons (H-meta, H-para): These three protons are further from the carbonyl group and experience less deshielding. They resonate as a more complex multiplet, typically between δ 7.3–7.6 ppm .[7]
The integration of the entire aromatic region will correspond to 5H.
The Vinylic Region (δ 5.5–7.8 ppm)
The two vinylic protons, Hα and Hβ, are diagnostically critical for confirming the structure and stereochemistry. In a standard α,β-unsaturated ketone, Hβ is typically downfield of Hα.[2] However, in this enaminone system, the powerful electron-donating effect of the dimethylamino group at the β-position dramatically alters the electronic landscape.
-
Hα (proton on Cα): This proton is deshielded by the adjacent carbonyl group but is significantly shielded by the resonance contribution from the nitrogen lone pair, which increases electron density at Cα. It appears as a doublet further downfield. A typical chemical shift for Hα is around δ 7.5–7.8 ppm .
-
Hβ (proton on Cβ): This proton is strongly shielded by the directly attached electron-donating dimethylamino group. This shielding effect shifts its signal significantly upfield compared to a typical vinylic proton. It appears as a doublet around δ 5.6–5.9 ppm .[1]
-
Coupling Constant (³J_HαHβ_): For the (E)-isomer, these two protons are in a trans relationship, resulting in a large vicinal coupling constant, typically in the range of 12–15 Hz . This large J-value is a definitive indicator of the trans stereochemistry.[8]
The Aliphatic Region (δ 2.8–3.3 ppm)
-
Dimethylamino Protons (-N(CH₃)₂): This signal corresponds to the six protons of the two methyl groups. Due to the partial double bond character of the Cβ-N bond (a result of electron delocalization), rotation around this bond can be restricted.
-
If rotation is slow on the NMR timescale, the two methyl groups are in different chemical environments (one is cis and one is trans to Hβ), and they will appear as two distinct singlets.
-
If rotation is fast, they become equivalent and appear as a single sharp singlet.
-
In many cases, two broad singlets are observed around δ 2.9 and 3.1 ppm , integrating to a total of 6H.
-
Data Summary and Visualization
The expected ¹H NMR spectral data are summarized in the table below.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-ortho | ~ 7.9–8.1 | Multiplet (m) | - | 2H |
| Hα | ~ 7.5–7.8 | Doublet (d) | 12–15 | 1H |
| H-meta, H-para | ~ 7.3–7.6 | Multiplet (m) | - | 3H |
| Hβ | ~ 5.6–5.9 | Doublet (d) | 12–15 | 1H |
| -N(CH₃)₂ | ~ 2.9 and 3.1 | Two Singlets (s) or Broad Singlets | - | 6H |
Experimental Protocols and Advanced Confirmation
To ensure trustworthy and reproducible results, a standardized experimental approach is essential.
Protocol for ¹H NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence chemical shifts; for instance, more polar solvents like DMSO-d₆ may form hydrogen bonds and alter the electronic environment.[9][10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference and set its chemical shift to δ 0.00 ppm.[11]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.[2]
-
Pulse Angle: A 30–45° pulse angle is typically sufficient.
-
Relaxation Delay: A delay of 1–2 seconds between scans allows for adequate spin relaxation.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by careful phasing and baseline correction of the resulting spectrum.
Advanced 2D NMR for Structural Verification
While ¹H NMR provides substantial information, 2D NMR techniques offer an orthogonal layer of validation, which is a cornerstone of a self-validating analytical system.
-
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the Hα and Hβ signals, definitively confirming their spin-spin coupling relationship.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for piecing together the molecular skeleton. Key expected correlations include:
-
Hα to the carbonyl carbon (C=O) and C-phenyl1.
-
Hβ to Cα and the dimethylamino carbons.
-
H-ortho to the carbonyl carbon.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity and is invaluable for confirming stereochemistry.[12] For the (E)-isomer, a cross-peak between Hα and the ortho-protons of the phenyl ring would be expected, as they are on the same side of the Cα-C(O) bond.[13]
Caption: A logical workflow for the complete structural elucidation of the target molecule using NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of 3-(dimethylamino)-1-phenylprop-2-en-1-one is a rich source of structural information. The characteristic upfield shift of the Hβ proton, the large trans-coupling constant between the vinylic protons, and the distinct signals of the aromatic and dimethylamino groups provide a definitive spectral fingerprint. By combining careful analysis of the 1D spectrum with the confirmatory power of 2D NMR techniques, researchers can achieve an authoritative and trustworthy elucidation of this important synthetic intermediate, ensuring the integrity of their scientific and developmental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. fiveable.me [fiveable.me]
- 9. thieme-connect.de [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
FT-IR analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
An In-Depth Technical Guide to the FT-IR Analysis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Abstract
This compound is a β-enaminone, a class of organic compounds characterized by a conjugated N-C=C-C=O system.[1] This structural motif imparts unique electronic and reactive properties, making it a valuable building block in organic synthesis and a scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such compounds. It provides a rapid, non-destructive, and highly specific molecular fingerprint, allowing for the unambiguous identification of key functional groups. This guide offers a comprehensive, in-depth exploration of the , tailored for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols for sample preparation, and present a detailed interpretation of the compound's infrared spectrum, grounded in authoritative spectroscopic principles.
Molecular Structure and Key Vibrational Moieties
A thorough FT-IR analysis begins with a fundamental understanding of the molecule's structure. The IUPAC name for the compound is this compound, with the molecular formula C₁₁H₁₃NO.[1][2] Its structure is characterized by a unique electronic "push-pull" system, where the electron-donating dimethylamino group pushes electron density through the conjugated π-system to the electron-withdrawing carbonyl group.[1] This conjugation is critical as it significantly influences the vibrational frequencies of the involved functional groups.
The primary functional groups amenable to FT-IR analysis are:
-
Aromatic Ring: A monosubstituted phenyl group.
-
α,β-Unsaturated Ketone: A carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C).
-
Enamine System: A tertiary amine (dimethylamino group) attached to a vinyl carbon.
References
A Comprehensive Technical Guide to the Crystal Structure of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: A Keystone for Advanced Drug Development
Abstract
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a member of the chalcone family, stands as a molecule of significant interest in the landscape of medicinal chemistry and materials science.[1][2][3] Chalcones, characterized by their 1,3-diphenylprop-2-en-1-one backbone, are renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The introduction of a dimethylamino group, a potent electron-donating moiety, into the chalcone framework is anticipated to modulate its electronic and, consequently, its biological properties.[6] This guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and, most critically, a detailed analysis of the single-crystal X-ray structure of this compound. We delve into the nuanced intermolecular interactions governing its solid-state architecture, offering a foundational understanding for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the design of next-generation therapeutics.
Introduction: The Significance of Chalcones in Modern Drug Discovery
Chalcones are naturally occurring precursors to flavonoids and isoflavonoids, exhibiting a remarkable array of biological activities.[2] Their facile synthesis, typically through a Claisen-Schmidt condensation, and the amenability of their aromatic rings to substitution have made them a privileged scaffold in drug discovery.[3][4] The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore, participating in Michael addition reactions with biological nucleophiles, a mechanism implicated in their anticancer and anti-inflammatory effects.
The subject of this guide, this compound, is a synthetic chalcone derivative. The incorporation of the dimethylamino group is a strategic modification intended to enhance the molecule's electron density and potential for intermolecular interactions, which can profoundly influence its pharmacokinetic and pharmacodynamic profiles. A definitive understanding of its three-dimensional structure at the atomic level is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
Synthesis and Crystallization: A Pathway to High-Purity Single Crystals
The synthesis of this compound is efficiently achieved via a Claisen-Schmidt condensation reaction. This well-established method offers high yields and purity, making it suitable for laboratory-scale synthesis and industrial scale-up.
Synthetic Protocol
A step-by-step methodology for the synthesis of this compound is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Base-Catalyzed Condensation: To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure this compound.
Crystallization for X-ray Diffraction
The growth of single crystals suitable for X-ray diffraction is a critical step that requires careful control of nucleation and growth rates.
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture of solvents) at an elevated temperature to achieve saturation.
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration, leading to the formation of well-ordered single crystals over several days.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent.
Spectroscopic Characterization: Confirming Molecular Identity
A comprehensive spectroscopic analysis is essential to confirm the chemical identity and purity of the synthesized this compound before proceeding with crystallographic studies.
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the aromatic protons of the phenyl ring, the vinyl protons of the propenone backbone, and the methyl protons of the dimethylamino group. |
| ¹³C NMR | Signals for the carbonyl carbon, the olefinic carbons, the carbons of the phenyl ring, and the methyl carbons of the dimethylamino group. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the ketone, C=C stretching of the alkene, and C-N stretching of the dimethylamino group. |
| UV-Vis | Absorption maxima in the UV-visible region, indicative of the conjugated π-electron system. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (175.23 g/mol ).[7][8][9][10][11][12] |
Crystal Structure Analysis: Unveiling the Molecular Architecture
While a definitive crystal structure for this compound is not publicly available, analysis of closely related structures allows for a predictive exploration of its key structural features. For instance, the crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one reveals a nearly planar conformation with a small dihedral angle between the two benzene rings.
Predicted Molecular Geometry
The (E)-configuration about the C=C double bond is expected to be the thermodynamically more stable isomer. The molecule is predicted to be largely planar to maximize π-conjugation across the propenone bridge and the phenyl ring. The dimethylamino group may exhibit a slight twist from the plane of the phenyl ring.
Intermolecular Interactions and Crystal Packing
The crystal packing is anticipated to be stabilized by a network of weak intermolecular interactions.
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a potential hydrogen bond acceptor, likely forming weak C-H···O interactions with hydrogens from neighboring phenyl rings or methyl groups.
-
π-π Stacking: The aromatic phenyl rings are expected to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···π Interactions: Interactions between C-H bonds and the π-system of the phenyl rings are also plausible.
The interplay of these non-covalent interactions will dictate the supramolecular assembly and the final crystal packing arrangement.
Hirshfeld Surface Analysis: A Quantitative View of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[13][14] Once the crystal structure is determined, this analysis will be performed to provide a detailed breakdown of the contributions of different intermolecular contacts to the overall crystal packing.
The analysis involves mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. The resulting 2D fingerprint plots provide a quantitative summary of the types and relative importance of intermolecular contacts. For similar chalcone derivatives, H···H and C···H/H···C interactions are often the most significant contributors to the crystal packing.[13]
Workflow and Visualization
Experimental and Analytical Workflow
The comprehensive workflow for the synthesis, characterization, and structural analysis of this compound is depicted below.
Caption: Workflow for the synthesis, characterization, and structural analysis.
Predicted Molecular Structure and Key Interactions
The following diagram illustrates the predicted molecular structure and the key intermolecular interactions that are likely to govern its crystal packing.
Caption: Predicted molecular structure and key intermolecular interactions.
Conclusion and Future Perspectives
This technical guide has outlined a comprehensive approach to the synthesis, characterization, and in-depth structural analysis of this compound. While a definitive crystal structure is yet to be reported, the predictive analysis based on related compounds provides a solid foundation for future research. The elucidation of the precise three-dimensional architecture of this molecule will be instrumental in understanding its physicochemical properties and biological activities. This knowledge will empower medicinal chemists to design novel chalcone-based therapeutics with enhanced efficacy and selectivity, ultimately contributing to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 4-(dimethylamino)cinnamaldehyde (C11H13NO) [pubchemlite.lcsb.uni.lu]
- 3. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(Dimethylamino)cinnamaldehyde | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface analysis of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Propenal, 3-[4-(dimethylamino)phenyl]- [webbook.nist.gov]
Potential Pharmacological Effects of 3-(Dimethylamino)-1-phenylpropenone: A Technical Guide for Researchers
Abstract
3-(dimethylamino)-1-phenylpropenone, a derivative of the chalcone scaffold, represents a compelling starting point for novel drug discovery initiatives. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of 3-(dimethylamino)-1-phenylpropenone, explores its potential pharmacological applications based on evidence from structurally related compounds, and furnishes detailed experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.
Introduction and Chemical Profile
3-(dimethylamino)-1-phenylpropenone, also known as (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, is a synthetic organic compound belonging to the chalcone family.[3] Its structure features a three-carbon α,β-unsaturated carbonyl system linking a phenyl ring and a dimethylamino group. This arrangement of functional groups is hypothesized to be crucial for its biological activity, a characteristic shared by many chalcone derivatives.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-(dimethylamino)-1-phenylpropenone is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₁H₁₃NO | [3] |
| Molecular Weight | 175.23 g/mol | [3] |
| CAS Number | 1201-93-0 | [3] |
| Appearance | White to yellow to green powder/crystal | [3] |
| Melting Point | 91-93 °C | [3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis
A general and efficient method for the synthesis of 3-(dimethylamino)-1-arylpropenones involves the condensation of an appropriate acetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
Experimental Protocol: Synthesis of 3-(dimethylamino)-1-phenylpropenone
Objective: To synthesize 3-(dimethylamino)-1-phenylpropenone via condensation of acetophenone and DMF-DMA.
Materials:
-
Acetophenone
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Xylene (anhydrous)
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a dry 100 mL round-bottomed flask, add acetophenone (e.g., 9 mmol) and N,N-dimethylformamide dimethyl acetal (e.g., 30 mmol).
-
Add 30 mL of anhydrous xylene to the flask to serve as the solvent.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 140 °C) with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 12 hours, as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.
-
Remove the solvent (xylene) by distillation under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(dimethylamino)-1-phenylpropenone.[4]
Potential Pharmacological Effects
While direct and extensive pharmacological studies on 3-(dimethylamino)-1-phenylpropenone are limited, the activities of structurally similar chalcones and phenylpropenones provide a strong basis for predicting its potential therapeutic applications.
Potential Anti-inflammatory Activity
Chalcones are well-documented for their anti-inflammatory properties.[5] The underlying mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. Phenylpropenoid derivatives have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6] A plausible mechanism for the anti-inflammatory action of 3-(dimethylamino)-1-phenylpropenone could be the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8]
Signaling Pathway: Potential Inhibition of the NF-κB Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
Objective: To evaluate the potential of 3-(dimethylamino)-1-phenylpropenone to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
3-(dimethylamino)-1-phenylpropenone
-
Dimethyl sulfoxide (DMSO)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of 3-(dimethylamino)-1-phenylpropenone in DMEM. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium and pre-treat the cells with different concentrations of the compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control (LPS + DMSO) and a negative control (no LPS, no compound).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[3][9]
-
Data Analysis: Determine the percentage inhibition of TNF-α production by the compound compared to the vehicle control.
Potential Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents.[10] The anticancer activity of a related chalcone, (e)-1-(4'-aminophenyl)-3-phenylprop-2-en-1-on, has been linked to the downregulation of microRNA-21 (miR-21), which is often overexpressed in cancer cells and promotes tumor growth.[2] Furthermore, some phenylpropenone derivatives have been shown to exert anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival.[7][10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 3-(dimethylamino)-1-phenylpropenone on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Appropriate cell culture medium with supplements
-
3-(dimethylamino)-1-phenylpropenone
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 3-(dimethylamino)-1-phenylpropenone (prepared by serial dilution in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[11]
Potential Antimicrobial Activity
Derivatives of 3-dimethylamino-1-arylpropenones have been reported to exhibit antimicrobial properties.[1] The α,β-unsaturated ketone moiety present in chalcones is thought to be responsible for their antimicrobial action, potentially through Michael addition reactions with biological nucleophiles in microorganisms.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of 3-(dimethylamino)-1-phenylpropenone against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
3-(dimethylamino)-1-phenylpropenone
-
DMSO
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a two-fold serial dilution of 3-(dimethylamino)-1-phenylpropenone in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]
Future Directions and Conclusion
3-(dimethylamino)-1-phenylpropenone presents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related chalcones and phenylpropenones strongly suggests its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential pharmacological effects. Further research should focus on elucidating the specific molecular targets and mechanisms of action of this compound, as well as evaluating its efficacy and safety in preclinical in vivo models. Such studies will be crucial in determining the translational potential of 3-(dimethylamino)-1-phenylpropenone and its derivatives as future drug candidates.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. The anti-angiogenic and anti-tumor activity of synthetic phenylpropenone derivatives is mediated through the inhibition of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. novamedline.com [novamedline.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility and Reactive Potential of β-Enaminones: A Technical Guide for the Modern Chemist
Abstract
β-Enaminones are a pivotal class of organic compounds, distinguished by their unique conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This arrangement confers a rich and varied reactivity, positioning them as exceptionally versatile building blocks in contemporary organic synthesis. Their utility spans the synthesis of a vast array of carbo- and heterocyclic scaffolds, which are central to the development of pharmaceuticals, natural products, and advanced materials.[1][2][3][4][5][6] This technical guide provides a comprehensive review of the synthesis and reactivity of β-enaminones, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
The Enduring Importance of the β-Enaminone Scaffold
The significance of β-enaminones in medicinal chemistry and organic synthesis cannot be overstated. The inherent ambiphilic nature of the enaminone moiety, possessing both nucleophilic and electrophilic centers, allows for a diverse range of chemical transformations.[5][7] This dual reactivity makes them powerful synthons for constructing complex molecular architectures.[2][8] Notably, the β-enaminone framework is a key structural motif in numerous biologically active compounds, including antibiotic, anti-inflammatory, anticonvulsant, and antitumor agents.[3][5][6][9][10] Their ability to participate in cycloaddition reactions and transition-metal-catalyzed C-H functionalization further expands their synthetic utility, enabling the construction of intricate polycyclic systems.[1][4][11]
Synthetic Strategies for Accessing β-Enaminones
The synthesis of β-enaminones has evolved significantly, with modern methodologies focusing on efficiency, selectivity, and sustainability. These approaches can be broadly categorized into classical condensation reactions and contemporary catalytic methods.
Classical Condensation: The Foundation
The most traditional and straightforward method for synthesizing β-enaminones involves the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine.[3][6] This reaction typically requires elevated temperatures and often involves the azeotropic removal of water to drive the equilibrium towards the product. While effective, these conditions can be harsh and may not be suitable for sensitive substrates.
Modern Catalytic and Green Approaches
Recognizing the limitations of classical methods, significant research has been directed towards developing milder and more efficient catalytic systems. These modern approaches offer improved yields, shorter reaction times, and greater substrate scope.
Catalyst- and Solvent-Free Synthesis: A truly green approach involves the direct reaction of aromatic amines with β-dicarbonyl compounds at elevated temperatures without any catalyst or solvent.[12] This method is lauded for its operational simplicity, high yields, and easy work-up, often eliminating the need for chromatographic purification.[12]
Green Catalysts: The use of natural and environmentally benign catalysts has gained traction. For instance, onion extract has been successfully employed as a green catalyst for the enamination of 1,3-dicarbonyl compounds with primary amines in ethanol at room temperature, affording excellent yields.[13]
Metal-Catalyzed Syntheses: A wide array of metal catalysts have been explored to facilitate β-enaminone synthesis under mild conditions.
-
Gold(I)/Silver(I): A combination of [(PPh₃)AuCl] and AgOTf has been shown to be a highly efficient catalyst for the reaction of 1,3-dicarbonyl compounds with primary amines under solvent-free conditions, providing good to excellent yields.[14]
-
Bismuth(III) Trifluoroacetate: This catalyst enables the highly regio- and chemo-selective enamination of carbonyl compounds in water, with yields ranging from 63-98%.[9]
-
Cerium(IV) Ammonium Nitrate (CAN): CAN effectively catalyzes the reaction between primary amines and various β-dicarbonyl compounds at room temperature, leading to high yields in short reaction times.[9][15]
-
Lanthanum(III) Chloride Heptahydrate: This catalyst promotes the rapid formation of enaminone derivatives from β-keto carbonyl compounds and a variety of amines at room temperature in dichloromethane.[9]
-
Scandium(III) Triflate: Sc(OTf)₃ is a recyclable catalyst for the solvent-free synthesis of N-substituted β-enamino esters from β-keto esters and amines.[9]
-
Nickel-Catalyzed Photocatalysis: A novel approach utilizes a dual photoredox and nickel catalytic system to synthesize enaminones from 3-bromochromones.[3][5][6] This method involves a Michael addition of an amine followed by a photocatalyzed debromination.[3][5][6]
Mechanochemical Synthesis: Grinding solid 1,3-dicarbonyl compounds with ammonium salts or amines in the presence of KHSO₄ and SiO₂ provides a facile and mild method for producing β-imino derivatives in high yields.[15]
Data Summary of Synthetic Methodologies
| Catalyst/Condition | Substrates | Solvent | Temperature | Yield (%) | Reference |
| None | Aromatic amines, β-dicarbonyls | Solvent-free | 120 °C | High to Excellent | [12] |
| Onion Extract | Primary amines, 1,3-dicarbonyls | Ethanol | Room Temp. | Good to Excellent (up to 97%) | [13] |
| [(PPh₃)AuCl]/AgOTf | Primary amines, 1,3-dicarbonyls | Solvent-free | - | Good to Excellent (76-98%) | [14] |
| Bi(OTf)₃ | Carbonyl compounds | Water | - | 63-98% | [9] |
| Ce(NH₄)₂(NO₃)₆ (CAN) | Primary amines, β-dicarbonyls | - | Room Temp. | Good to Excellent | [9][15] |
| LaCl₃·7H₂O | Amines, β-keto carbonyls | CH₂Cl₂ | Room Temp. | 85-93% | [9] |
| Sc(OTf)₃ | Amines, β-keto esters | Solvent-free | - | 70-95% | [9] |
| Ni/Photocatalyst | Amines, 3-bromochromones | - | - | Good | [3][5][6] |
| KHSO₄/SiO₂ (Grinding) | Amines, 1,3-dicarbonyls | Solid-state | - | High | [15] |
The Rich Reactivity of β-Enaminones
The conjugated enaminone system exhibits a rich and diverse reactivity, allowing it to act as a nucleophile, an electrophile, and a precursor for various cyclic structures.
Nucleophilic and Electrophilic Nature
The versatility of β-enaminones stems from their ability to react with both electrophiles and nucleophiles.[9] The nitrogen atom and the α-carbon are nucleophilic, while the β-carbon is electrophilic. This dual nature is exploited in a wide range of synthetic transformations.
Precursors to Heterocycles
β-Enaminones are invaluable precursors for the synthesis of a plethora of nitrogen and oxygen-containing heterocycles.[2][10] Reactions with various counterparts like aldehydes, Meldrum's acid, malononitrile, and arylglyoxals lead to the formation of quinolones, 1,4-dihydropyridines, acridine-1,8-diones, indoles, and xanthenes.[10]
Cycloaddition Reactions
Enamines, including β-enaminones, are known to participate in cycloaddition reactions, particularly [2+2] cycloadditions with electron-deficient alkenes to form cyclobutane derivatives.[16][17][18] These reactions are often stepwise and proceed through diradical intermediates. The regiochemistry of the cycloaddition is influenced by steric and electronic factors.
Transition-Metal-Catalyzed C-H Functionalization and Annulation
A modern and powerful application of β-enaminones is their use as directing groups in transition-metal-catalyzed C-H functionalization and annulation reactions.[1][4] This strategy has been extensively explored for the synthesis of five- and six-membered heterocycles and substituted polyaromatic scaffolds.[1][4] Rhodium(III)-catalyzed coupling of enaminones with alkynes or α-diazo-β-ketoesters, for instance, provides an efficient route to naphthalenes.[11]
Logical Flow of β-Enaminone Reactivity
References
- 1. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01612B [pubs.rsc.org]
- 5. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Enaminones as Synthons for a Directed C-H Functionalization: Rh(III) -Catalyzed Synthesis of Naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enaminone synthesis by amination [organic-chemistry.org]
- 16. Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Abstract
This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a versatile enaminone, from acetophenone. Enaminones are crucial building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds and other complex molecules.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering a robust methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss safety considerations, and outline methods for product characterization.
Introduction and Significance
This compound, also known as 3-dimethylaminoacrylophenone, is a key synthetic intermediate.[4] Its structure, featuring an α,β-unsaturated ketone system conjugated with an amine, imparts unique reactivity. This enaminone system is a powerful tool for constructing various molecular scaffolds, particularly nitrogen-containing heterocycles like pyridines, pyrimidines, and pyrazoles.[1] The synthesis described herein utilizes a direct condensation reaction between acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA), a highly efficient and widely adopted method for forming enaminones.[1][2][5]
Reaction Principle and Mechanism
The synthesis proceeds via a condensation reaction between a ketone with an α-hydrogen (acetophenone) and an amide acetal (DMF-DMA). DMF-DMA serves as a highly reactive equivalent of dimethylformamide, readily introducing a dimethylaminomethylene group onto the α-carbon of the ketone.
Overall Reaction:
Mechanistic Insights:
The reaction mechanism involves several key steps. First, the methyl group of acetophenone, being acidic, is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the DMF-DMA. The resulting intermediate subsequently eliminates a methoxide ion. A second elimination of methanol, facilitated by the formation of a conjugated system, drives the reaction to completion, yielding the stable (E)-enaminone product. The trans or (E)-isomer is generally the thermodynamically favored product due to reduced steric hindrance.
Caption: Reaction mechanism for enaminone synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetophenone | Reagent | Sigma-Aldrich | Ensure it is dry. |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Synthesis | Sigma-Aldrich | Highly reactive and moisture-sensitive. |
| Xylene (anhydrous) | Anhydrous | Fisher Scientific | Solvent for the reaction. |
| Petroleum Ether | ACS | VWR | For product precipitation and washing. |
| Round-bottom flask (100 mL) | - | - | Must be oven-dried. |
| Reflux condenser | - | - | With drying tube. |
| Magnetic stirrer and stir bar | - | - | - |
| Heating mantle | - | - | - |
| Buchner funnel and filter paper | - | - | For product collection. |
Safety Precautions
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is highly flammable, harmful if swallowed or inhaled, and causes serious eye irritation and skin irritation.[6][7] It is also a potential sensitizer.[6]
-
Handling: Always work in a well-ventilated fume hood.[6][8][9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (Nitrile rubber is suitable).[8][10]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.[6][8][10] Use explosion-proof electrical equipment.[8] Take precautionary measures against static discharge.[9]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8][9][10] Ensure the area is well-ventilated.
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8][10] If on skin, wash with plenty of water.[10] If inhaled, move to fresh air.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.[8][10]
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10 mmol).
-
Solvent Addition: Add 10 mL of anhydrous xylene to the flask.
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mL, 11.2 mmol) to the solution.[5]
-
Reaction: Attach a reflux condenser fitted with a calcium chloride drying tube and heat the mixture to reflux under an argon atmosphere for 16 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Remove the volatile components (xylene and methanol byproduct) under reduced pressure using a rotary evaporator. An orange-red solid residue should remain.[5]
-
Purification: Triturate the residue with approximately 20 mL of petroleum ether. This will cause the product to precipitate as a solid.
-
Collection: Collect the solid by vacuum filtration using a Buchner funnel. Wash the collected solid with two small portions (5 mL each) of cold petroleum ether to remove any remaining impurities.[5]
-
Drying: Air-dry the resulting solid to obtain this compound.
Data Summary and Product Characterization
Reaction Parameters
| Parameter | Value |
| Acetophenone | 1.20 g (10 mmol) |
| DMF-DMA | 1.5 mL (11.2 mmol) |
| Solvent | Anhydrous Xylene (10 mL) |
| Reaction Temperature | Reflux (~140 °C) |
| Reaction Time | 16 hours |
| Expected Yield | 85% (approx. 1.49 g)[5] |
| Product Appearance | Ochre to yellow solid[5] |
Physical and Spectroscopic Data
The integrity of the synthesized product must be confirmed through rigorous characterization.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 7.89 (d, 2H): Protons on the phenyl ring ortho to the carbonyl group.
-
δ 7.80 (d, 1H, J = 12.4 Hz): Vinylic proton β to the carbonyl group.
-
δ 7.48–7.36 (m, 3H): Remaining protons on the phenyl ring.
-
δ 5.71 (d, 1H, J = 12.4 Hz): Vinylic proton α to the carbonyl group.
-
δ 3.14 and 2.92 (2 br s, 6H): Two methyl groups on the nitrogen, often appearing as two broad singlets due to restricted rotation around the C-N bond.[5]
-
-
¹³C NMR (126 MHz, CDCl₃):
-
δ 188.6 (C=O)
-
δ 154.2 (C-N)
-
δ 140.5 (Quaternary phenyl C)
-
δ 130.8 (Phenyl C-H)
-
δ 128.1 (Phenyl C-H)
-
δ 127.5 (Phenyl C-H)
-
δ 92.2 (=CH-CO)
-
δ 45.0 and 37.2 (N(CH₃)₂)[5]
-
-
FT-IR (cm⁻¹): Key peaks include a strong absorption for the conjugated carbonyl group (~1633 cm⁻¹) and the C=C double bond (~1581 cm⁻¹).[5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction. | Ensure the reaction is refluxed for the specified time. Monitor by TLC until the starting material is consumed. |
| Moisture in reagents/glassware. | Use anhydrous solvent and oven-dried glassware. DMF-DMA is highly sensitive to moisture. | |
| Product is an oil or fails to crystallize | Impurities present. | Purify the crude product using column chromatography on silica gel (e.g., using an ethyl acetate/hexanes solvent system).[2] |
| Broad NMR signals for N-methyl groups | Restricted C-N bond rotation. | This is an inherent characteristic of the molecule and confirms the enaminone structure. Running the NMR at a higher temperature may cause the signals to coalesce into a single peak. |
Conclusion
The synthesis of this compound from acetophenone and DMF-DMA is a reliable and high-yielding procedure. By following the detailed protocol and adhering to the safety precautions outlined in this note, researchers can confidently produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science. The provided characterization data serves as a benchmark for verifying the purity and identity of the final product.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates | MDPI [mdpi.com]
- 6. punchout.medline.com [punchout.medline.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Application Note & Protocol: Synthesis of β-Enaminones via Condensation of 1,3-Dicarbonyl Compounds with Primary Amines
Introduction: The Versatility and Importance of the Enaminone Scaffold
β-Enaminones are a highly valuable class of organic compounds characterized by the N-C=C-C=O conjugated system. This structural motif imparts a unique reactivity, featuring both nucleophilic and electrophilic centers, which makes them powerful and versatile building blocks in organic synthesis.[1][2] Their stability allows for easy preparation, isolation, and storage under standard atmospheric conditions.[3]
In the pharmaceutical and drug development sectors, the enaminone scaffold is a critical pharmacophore present in a wide array of therapeutic agents.[1] Molecules incorporating this framework have demonstrated significant biological activities, including anticonvulsant, anti-inflammatory, antitumor, antibacterial, and antifungal properties.[1][3][4][5] Consequently, efficient and reliable methods for their synthesis are of paramount importance to medicinal chemists and process development scientists.
This application note provides a comprehensive guide to the synthesis of β-enaminones through the condensation reaction of 1,3-dicarbonyl compounds with primary amines. While sometimes broadly associated with aldol-type condensations, this reaction is a distinct, highly efficient enamination process. We will delve into the underlying mechanism, offer a detailed experimental protocol, discuss optimization strategies, and provide guidelines for product characterization.
Reaction Mechanism and Scientific Principles
The formation of a β-enaminone from a 1,3-dicarbonyl compound (such as a β-ketoester or a β-diketone) and a primary amine is a condensation reaction that proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration.
Causality of Experimental Choices:
-
Substrate Selection: The reaction displays high chemoselectivity. In β-ketoesters, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. Therefore, the amine selectively attacks the ketone, leading to a single major product without competing side reactions involving the ester group.[4]
-
Catalysis: While the reaction can proceed without a catalyst, yields are often low and reaction times are long.[4] The introduction of a catalyst—typically a Lewis acid or a Brønsted acid—is crucial. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate and improving yields. A wide variety of catalysts have been proven effective, allowing for optimization based on substrate scope and desired reaction conditions (e.g., solvent-free, room temperature).[6]
-
Solvent Conditions: Many modern protocols favor solvent-free conditions.[4][6] This approach aligns with the principles of green chemistry by reducing waste and often simplifies work-up procedures.[7][8] When a solvent is used, a non-polar solvent like dichloromethane is common, though reactions in water have also been reported.[6][9]
The diagram below illustrates the catalytic pathway for the synthesis of a β-enaminone from a β-ketoester and a primary amine.
Caption: Catalytic cycle for β-enaminone synthesis.
Experimental Protocol: Gold-Catalyzed Solvent-Free Synthesis
This protocol is adapted from a highly efficient, solvent-free method utilizing a gold(I)/silver(I) co-catalyst system, which provides excellent yields at room temperature.[4] This method highlights the advantages of modern catalytic approaches, including mild reaction conditions and ease of manipulation.[4]
3.1. Materials and Reagents
-
1,3-Dicarbonyl Compound (e.g., acetylacetone, ethyl acetoacetate)
-
Primary Amine (e.g., 4-methoxyaniline, benzylamine)
-
(Triphenylphosphine)gold(I) chloride, [(PPh₃)AuCl]
-
Silver trifluoromethanesulfonate, AgOTf
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate and hexane for purification (if necessary)
3.2. Step-by-Step Procedure
-
Catalyst Preparation: In a clean, dry reaction vial, combine (PPh₃)AuCl (1 mol%) and AgOTf (1 mol%).
-
Reactant Addition: To the vial containing the catalyst, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 eq).
-
Initiation: Add the primary amine (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture can often be used directly if the product is of sufficient purity. For purification, dissolve the crude mixture in a minimal amount of ethyl acetate and pass it through a short plug of silica gel, eluting with an appropriate solvent system (e.g., ethyl acetate/hexane) to remove the catalyst.
-
Drying: Concentrate the eluent under reduced pressure to yield the pure β-enaminone product.
3.3. Self-Validating System & Troubleshooting
-
Purity Check: The purity of the final product should be assessed using ¹H NMR and ¹³C NMR spectroscopy.[4][10][11] The characteristic NH proton signal in the ¹H NMR spectrum, typically a broad singlet appearing downfield (δ 4.5-10.0 ppm), is a key indicator of product formation.[10]
-
Incomplete Reaction: If TLC indicates the presence of starting materials after 2 hours, allow the reaction to stir for a longer period. If the reaction remains sluggish, a slight increase in catalyst loading (e.g., to 2 mol%) may be beneficial.
-
Low Yield: Ensure reagents are pure and anhydrous, as water can interfere with some catalysts. The catalytic activity of the gold/silver system is robust, but other options like Sc(OTf)₃ or ceric ammonium nitrate can be explored for specific substrates.[6][9]
Data Presentation: Substrate Scope and Yields
The choice of catalyst and reaction conditions can significantly impact the yield. The following table summarizes representative yields for the synthesis of various β-enaminones from 1,3-dicarbonyls and primary amines using different catalytic systems.
| 1,3-Dicarbonyl Compound | Amine | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Acetylacetone | 4-Methoxyaniline | (PPh₃)AuCl/AgOTf (1) | Solvent-free, RT, 2h | 98% | [4] |
| Acetylacetone | Benzylamine | (PPh₃)AuCl/AgOTf (1) | Solvent-free, RT, 2h | 95% | [4] |
| Ethyl Acetoacetate | Aniline | Sc(OTf)₃ (5) | Solvent-free | 95% | [6] |
| Ethyl Acetoacetate | Benzylamine | Sc(OTf)₃ (5) | Solvent-free | 92% | [6] |
| Acetylacetone | Aniline | Ceric Ammonium Nitrate | CH₂Cl₂, RT | 93% | [6] |
| Dimedone | Benzylamine | Ferric(III) Ammonium Nitrate | Solvent-free, RT | 92% | [6] |
Characterization and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural confirmation of the synthesized enaminones.[11]
-
¹H NMR: Key signals include the vinyl proton (C=CH) and the amine proton (NH). The NH proton often appears as a broad singlet and its chemical shift is sensitive to hydrogen bonding and solvent.[10] The presence of the NH proton is crucial, as tertiary enaminones (lacking this proton) have been found to be inactive in certain biological assays, such as anticonvulsant screening.[10]
-
¹³C NMR: The spectra will show characteristic peaks for the two carbonyl carbons (or one carbonyl and one ester carbon) and the two olefinic carbons of the enaminone system.
The workflow for a typical synthesis and characterization process is outlined below.
Caption: Experimental workflow from reaction to characterization.
Conclusion
The condensation of 1,3-dicarbonyl compounds with primary amines is a robust, efficient, and highly selective method for the synthesis of β-enaminones. Modern catalytic systems, particularly those amenable to solvent-free conditions, offer significant advantages in terms of yield, reaction time, and environmental impact. The protocols and insights provided in this note are intended to equip researchers in organic synthesis and drug development with a reliable framework for accessing these crucial molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of new lawsone enaminones and their Z/E(C [[double bond, length as m-dash]] C)-isomerization induced by organic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Enaminone synthesis by amination [organic-chemistry.org]
- 10. Nuclear magnetic resonance studies of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for Enaminone Synthesis Using Dimethylformamide Dimethyl Acetal
Introduction: The Versatility of Enaminones and the Efficacy of DMF-DMA
Enaminones, characterized by the N-C=C-C=O conjugated system, are exceptionally versatile building blocks in modern organic synthesis.[1] Their unique electronic structure, featuring delocalized π electrons across five atoms, allows them to act as potent nucleophiles and electrophiles, making them invaluable intermediates for the construction of a wide array of carbocyclic and heterocyclic scaffolds.[2] These scaffolds are core components of numerous pharmaceutically active compounds, including those with antibiotic, anti-inflammatory, anticonvulsant, and antitumor properties.[2][3]
Among the various synthetic routes to enaminones, the reaction of active methylene compounds with N,N-dimethylformamide dimethyl acetal (DMF-DMA) stands out for its efficiency, mild reaction conditions, and high yields.[4] DMF-DMA serves as a highly reactive one-carbon synthon, facilitating the formylation of active methylene groups to generate the enaminone framework.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of enaminones using DMF-DMA, detailing the underlying mechanism, offering step-by-step protocols for various substrates, and explaining the rationale behind key experimental parameters.
Reaction Mechanism: The Role of DMF-DMA in Enaminone Formation
The reaction between an active methylene compound and DMF-DMA proceeds through a condensation mechanism. The partially positive carbon atom of DMF-DMA acts as an electrophile, while the active methylene compound, often a ketone or a β-dicarbonyl compound, provides the nucleophilic carbon following deprotonation.
The generally accepted mechanism can be visualized as follows:
Figure 1: General mechanism of enaminone synthesis using DMF-DMA.
Initially, the active methylene compound attacks the electrophilic carbon of DMF-DMA. This is followed by the elimination of one molecule of methanol to form an intermediate, which then loses a second molecule of methanol to yield the final enaminone product. The reaction is often carried out at elevated temperatures to facilitate the elimination steps. In some cases, a base can be used to enhance the nucleophilicity of the active methylene compound.
Experimental Protocols
The versatility of DMF-DMA allows for the synthesis of enaminones from a variety of starting materials. Below are detailed protocols for common classes of substrates.
Protocol 1: Synthesis of Enaminones from Ketones
This protocol describes the general procedure for the reaction of a ketone containing an α-methylene group with DMF-DMA.
Materials:
-
Ketone (e.g., Phenylacetone)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry Xylene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the ketone (1 equivalent) in dry xylene, add DMF-DMA (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Table 1: Examples of Enaminone Synthesis from Ketones
| Starting Ketone | DMF-DMA (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetone | 1.1 | Xylene | Reflux | 4 | ~85 | |
| 2-Acetylbenzimidazole | 1.3 | Xylene | 140 | 8 | 71 | [6] |
| 3-Acetyl-2H-chromen-2-one | 1.0 | Xylene | Reflux | 5 | Not specified | [7] |
Causality Behind Experimental Choices:
-
Solvent: Dry xylene is a common solvent as its high boiling point allows for the necessary thermal energy to drive the elimination of methanol.[7] The solvent must be dry to prevent hydrolysis of DMF-DMA.
-
Excess DMF-DMA: A slight excess of DMF-DMA is often used to ensure complete consumption of the starting ketone.
-
Temperature: Reflux temperatures are typically required to overcome the activation energy for the elimination steps in the reaction mechanism.[6]
Protocol 2: Synthesis of Enaminones from β-Dicarbonyl Compounds
β-Dicarbonyl compounds, with their highly acidic methylene protons, react readily with DMF-DMA, often under milder conditions and sometimes even without a solvent.
Materials:
-
β-Dicarbonyl compound (e.g., Dimedone, Cyclohexane-1,3-dione)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer
Procedure (Solvent-Free):
-
In a reaction vessel, mix the β-dicarbonyl compound (1 equivalent) with a slight excess of DMF-DMA (1.02-1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.
-
The product often precipitates out of the reaction mixture.
-
The solid product can be collected by filtration and washed with a non-polar solvent (e.g., petroleum ether) to remove any unreacted DMF-DMA.
Table 2: Examples of Enaminone Synthesis from β-Dicarbonyl Compounds
| Starting Material | DMF-DMA (eq.) | Conditions | Time (h) | Yield (%) | Reference |
| Dimedone | 1.02 | Solvent-free, RT | 1 | 95 | |
| Cyclohexane-1,3-dione | 1.1 | Solvent-free, RT | 1 | 95 |
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: The high reactivity of β-dicarbonyl compounds allows for the reaction to proceed efficiently without a solvent, which aligns with the principles of green chemistry by reducing solvent waste.
-
Room Temperature: The acidity of the methylene protons in β-dicarbonyls is high enough that the reaction can proceed at room temperature without the need for heating.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of enaminones using DMF-DMA.
Figure 2: A general workflow for enaminone synthesis.
Applications in Heterocyclic Synthesis
The synthesized enaminones are powerful intermediates for the construction of various heterocyclic systems.[8][9] The electrophilic and nucleophilic centers within the enaminone moiety can be exploited in cyclization reactions to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic cores.[5] For instance, the reaction of enaminones with dinucleophiles such as hydrazines or guanidines can lead to the formation of pyrazoles and pyrimidines, respectively.
Conclusion
The use of N,N-dimethylformamide dimethyl acetal provides a straightforward, efficient, and often high-yielding method for the synthesis of enaminones from a variety of active methylene compounds. The simplicity of the procedures, coupled with the versatility of the enaminone products, makes this a valuable tool for researchers in organic synthesis and drug discovery. By understanding the underlying reaction mechanism and the rationale behind the experimental conditions, scientists can effectively utilize this methodology to access a diverse range of valuable chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Enaminones - applications | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Michael Addition Reactions with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Introduction: The Versatility of a Polarized Enaminone in Synthesis
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a highly versatile and reactive synthetic building block. As a β-enaminone, its structure features a conjugated system with a pronounced "push-pull" electronic effect. The electron-donating dimethylamino group at the β-position and the electron-withdrawing benzoyl group create a polarized π-system. This polarization renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent Michael acceptor.[1] This reactivity profile opens avenues for the construction of a wide array of complex organic molecules and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.
This guide provides detailed insights and experimental protocols for leveraging the reactivity of this compound in Michael addition reactions. We will explore its reactions with various nucleophiles, including active methylene compounds, amines, and thiols, and delve into subsequent cyclocondensation reactions that highlight the synthetic utility of the initial Michael adducts.
Mechanism of Michael Addition to this compound
The Michael addition to this compound proceeds via a conjugate addition mechanism. A nucleophile attacks the electrophilic β-carbon of the enaminone, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final Michael adduct. In many cases, particularly with dinucleophiles, this initial adduct is not isolated but undergoes a subsequent intramolecular cyclization, often with the elimination of dimethylamine, to form stable heterocyclic systems.
Below is a generalized mechanistic pathway for the Michael addition and a subsequent cyclocondensation reaction.
Figure 1: Generalized mechanism of Michael addition to this compound.
Application Note 1: Synthesis of Functionalized Pyridines via Michael Addition-Cyclocondensation
One of the most powerful applications of this compound is in the synthesis of highly substituted pyridine derivatives. The reaction with active methylene compounds, such as malononitrile, proceeds through an initial Michael addition, followed by cyclization and elimination of dimethylamine to afford the pyridine core. This multicomponent approach allows for the rapid construction of complex heterocyclic scaffolds.
Experimental Protocol: One-Pot Synthesis of 2-Amino-6-phenyl-pyridine-3,5-dicarbonitrile
This protocol details the synthesis of a substituted pyridine from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.75 g, 10 mmol) and malononitrile (1.32 g, 20 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add piperidine (0.5 mL).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1).
-
After completion of the reaction (disappearance of the starting enaminone), cool the reaction mixture to room temperature.
-
Add glacial acetic acid (2 mL) and continue to reflux for an additional 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-amino-6-phenyl-pyridine-3,5-dicarbonitrile.
Expected Outcome:
This procedure typically yields the desired pyridine derivative in good to excellent yields. The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Application Note 2: Synthesis of Substituted Pyrimidines
This compound is a valuable precursor for the synthesis of pyrimidine derivatives. The reaction with N-C-N building blocks like guanidine or amidines follows a Michael addition-cyclocondensation pathway. This approach is highly efficient for creating substituted pyrimidines, which are prevalent motifs in pharmacologically active compounds.
Experimental Protocol: Synthesis of 2-Amino-4-phenylpyrimidine
This protocol describes the reaction of this compound with guanidine to form a 2-aminopyrimidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol (solvent)
-
Standard glassware for organic synthesis
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere.
-
To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 15 minutes at room temperature to liberate the free guanidine base.
-
Add this compound (1.75 g, 10 mmol) to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or recrystallization to yield 2-amino-4-phenylpyrimidine.
Application Note 3: Thia-Michael Addition for the Synthesis of β-Thio-Ketones
The reaction of this compound with thiols (thia-Michael addition) is an efficient method for the formation of carbon-sulfur bonds, leading to β-thio-ketones.[2][3][4] These products can be valuable intermediates in organic synthesis. The reaction is often catalyzed by a base.
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol
This protocol outlines a general procedure for the addition of a thiol to the enaminone.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.75 g, 10 mmol) in dichloromethane (25 mL) in a round-bottom flask.
-
Add thiophenol (1.10 g, 10 mmol) to the solution.
-
Add a catalytic amount of triethylamine (0.1 mL).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 3-(dimethylamino)-3-(phenylthio)-1-phenylpropan-1-one, can be purified by column chromatography on silica gel.
Note on Reactivity: The dimethylamino group in the initial adduct can be labile. Under certain conditions or with specific workups, elimination of dimethylamine might occur, leading to the corresponding α,β-unsaturated thioether.
Data Summary Table
| Application | Nucleophile | Product Type | Key Reaction Conditions |
| Pyridine Synthesis | Malononitrile | Substituted Pyridine | Piperidine, Acetic Acid, Reflux |
| Pyrimidine Synthesis | Guanidine | Substituted Pyrimidine | Sodium Ethoxide, Reflux |
| Thia-Michael Addition | Thiophenol | β-Thio-Ketone | Triethylamine, Room Temperature |
Workflow Diagrams
Figure 2: Workflow for the synthesis of substituted pyridines.
Figure 3: Workflow for the synthesis of substituted pyrimidines.
Conclusion
This compound is a powerful and versatile electrophile in Michael addition reactions. Its reactivity allows for the straightforward synthesis of a variety of valuable organic compounds, including complex heterocyclic systems like pyridines and pyrimidines. The protocols provided herein serve as a practical guide for researchers and scientists in drug development and organic synthesis to effectively utilize this enaminone as a key building block in their synthetic endeavors. The causality behind the experimental choices lies in the inherent reactivity of the enaminone and the nucleophiles, with catalysts and reaction conditions chosen to promote the desired reaction pathway, be it a direct Michael addition or a subsequent cyclocondensation.
References
The Strategic Synthesis of Pyrimidines from β-Enaminones: A Guide for Medicinal and Process Chemistry
Introduction: The Enduring Importance of the Pyrimidine Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of medicinal chemistry and drug development.[1][2] This privileged scaffold is integral to the structure of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes, highlighting its fundamental role in biological systems.[1] Consequently, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The efficient and versatile synthesis of diversely substituted pyrimidines is, therefore, a critical endeavor for the discovery of new therapeutic agents.[3][4]
This guide focuses on a powerful and adaptable strategy for pyrimidine synthesis: the condensation of β-enaminones with amidine-containing reagents. This approach offers significant advantages in terms of accessibility of starting materials, operational simplicity, and the ability to generate a wide array of functionalized pyrimidine products.
Core Reaction Mechanism: A [4+2] Cyclocondensation Approach
The synthesis of a pyrimidine ring from a β-enaminone and an amidine is a classic example of a [4+2] cyclocondensation reaction. The β-enaminone acts as a four-atom (C-C-C-N) synthon, while the amidine provides the remaining two atoms (N-C-N) to complete the heterocyclic ring.
The generally accepted mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine onto the electrophilic carbonyl carbon of the β-enaminone. This step is often facilitated by a base, which deprotonates the amidine hydrochloride salt to generate the more nucleophilic free amidine.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Intramolecular Cyclization: The terminal amino group of the amidine moiety then attacks the enamine β-carbon, leading to the formation of a six-membered dihydropyrimidine intermediate.
-
Aromatization: The final step involves the elimination of a molecule of water and the amine from the original enaminone to yield the stable, aromatic pyrimidine ring.
Caption: General reaction mechanism for pyrimidine synthesis.
Application Notes: Mastering the Synthesis
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Amidine Source: While amidine hydrochloride is common, other reagents like guanidine or urea can be used to yield amino- or hydroxyl-substituted pyrimidines, respectively.[5] The choice of this N-C-N fragment is a primary determinant of the substituent at the C2 position of the final pyrimidine.
-
Solvent and Catalyst Systems: The reaction is frequently conducted in alcohols like ethanol or methanol.[3] The choice of base is critical; inorganic bases like potassium carbonate or sodium ethoxide are often employed to liberate the free amidine from its salt and to catalyze the condensation steps.[6][7] For challenging substrates, stronger bases or different solvent systems may be required.
-
Microwave-Assisted Synthesis: A significant advancement in this field is the use of microwave irradiation.[8] Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[6][9][10] This technique is particularly valuable for high-throughput synthesis in drug discovery campaigns.[8][11] Solvent-free conditions are also often achievable under microwave irradiation, aligning with green chemistry principles.[9]
-
Substrate Scope and Limitations: This method is robust and tolerates a wide variety of substituents on both the β-enaminone and the amidine. Electron-donating and electron-withdrawing groups on aromatic rings of the precursors are generally well-tolerated.[12] However, sterically hindered substrates may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion. The stability of the β-enaminone itself is also a factor; they are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods.
Trustworthiness: A Self-Validating System
The identity and purity of the synthesized pyrimidines must be rigorously confirmed. A standard analytical workflow includes:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.
-
Purification: Column chromatography or recrystallization is typically used to isolate the desired product.
-
Structural Confirmation: A combination of spectroscopic methods is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, confirming the connectivity and substitution pattern of the pyrimidine ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
Experimental Protocols & Data
Representative Protocol: Microwave-Assisted Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol describes a general, efficient microwave-assisted synthesis of a 2,4,6-trisubstituted pyrimidine from a chalcone-derived enaminone and guanidine hydrochloride.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
Guanidine Hydrochloride (1.2 mmol)
-
Sodium Hydroxide (2.0 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Reagent Preparation: To a 10 mL microwave synthesis vial, add the substituted chalcone (1.0 mmol, 1.0 eq), guanidine hydrochloride (1.2 mmol, 1.2 eq), and sodium hydroxide (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add ethanol (5 mL) and a magnetic stir bar to the vial.
-
Reaction Setup: Securely cap the vial and place it in the cavity of a microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a constant temperature of 100-120°C for 10-30 minutes. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction vial to room temperature. Pour the mixture into ice-cold water (20 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.
-
Purification: Dry the crude product. If necessary, purify further by recrystallization from ethanol or by silica gel column chromatography to obtain the pure 2-amino-4,6-disubstituted pyrimidine.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and MS.
Illustrative Data: Synthesis of Various Pyrimidine Derivatives
The following table summarizes representative examples of pyrimidine synthesis using β-enaminone precursors, highlighting the versatility of the method.
| Entry | β-Enaminone Precursor | Amidine Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 1,3-Diphenylprop-2-en-1-one | Benzamidine HCl | K₂CO₃, H₂O, MW, 100°C, 20 min | 2,4,6-Triphenylpyrimidine | Moderate | [6] |
| 2 | Acetylacetone | Urea | Acid/Base Catalyst | 4,6-Dimethylpyrimidin-2-ol | Good | [13] |
| 3 | Ethyl Acetoacetate | Acetamidine | NaOEt | 4-Hydroxy-2,6-dimethylpyrimidine | N/A | [2] |
| 4 | Aryl β-enaminones | Guanidine HCl | NaOH, EtOH, MW | 2-Amino-4,6-diarylpyrimidines | Good | [14] |
| 5 | Substituted β-enaminones | NH-5-aminopyrazoles | MW, 180°C, 2 min, solvent-free | Fused Pyrazolo[1,5-a]pyrimidines | 88-97% | [9] |
Workflow Visualization
The overall process, from starting materials to the final, characterized product, can be visualized as a streamlined workflow.
Caption: Standard laboratory workflow for pyrimidine synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. wjarr.com [wjarr.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 7. growingscience.com [growingscience.com]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one in Modern Pharmaceutical Synthesis
Abstract
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a prominent member of the β-enaminone class, stands as a cornerstone intermediate in contemporary medicinal chemistry. Its unique electronic and structural features, characterized by a conjugated system encompassing a ketone and an enamine moiety, render it a highly versatile and reactive scaffold. This guide provides an in-depth exploration of its synthesis and application as a precursor for constructing a diverse array of pharmaceutically relevant heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of pyrazole and pyrimidine derivatives, compounds that form the core of numerous therapeutic agents.
Introduction: The Strategic Importance of β-Enaminones
β-Enaminones are powerful synthons in organic chemistry, serving as trifunctional building blocks. The core structure of this compound (also referred to as a vinylogous amide) features a nucleophilic β-carbon and an electrophilic carbonyl carbon, with the dimethylamino group acting as an excellent leaving group upon nucleophilic attack. This electronic arrangement allows it to function as a synthetic equivalent of a 1,3-dicarbonyl compound, making it a crucial starting material for the synthesis of various heterocycles.[1][2][3]
The enaminone scaffold is not only a versatile intermediate but is also a key pharmacophore in its own right, found in molecules with anticonvulsant, anti-inflammatory, and antitumor activities.[1][2] Its utility as an intermediate is paramount, providing efficient pathways to nitrogen-containing heterocycles like pyrazoles, pyrimidines, and pyridines, which are prevalent in drug discovery.[4][5][6]
Compound Profile:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1131-80-2[7][8][9][10][11] |
| Molecular Formula | C₁₁H₁₃NO[7][12] |
| Molecular Weight | 175.23 g/mol [7][12] |
| Appearance | Light yellow to green-yellow solid[13] |
| Melting Point | 91 °C[9][13] |
Synthesis of the Intermediate: A Foundational Protocol
The most common and efficient synthesis of this compound involves the condensation of acetophenone with an amide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction is straightforward and generally proceeds in high yield.
Protocol 2.1: Synthesis of this compound
Principle: This protocol describes the Knoevenagel-type condensation between acetophenone and DMF-DMA. The DMF-DMA acts as both the reactant, providing the dimethylamino-vinyl group, and a dehydrating agent, driving the reaction to completion.
Materials and Reagents:
-
Acetophenone (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Toluene (or can be run neat)
-
Diethyl ether or Hexane (for crystallization/washing)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
Procedure:
-
To a round-bottom flask, add acetophenone (e.g., 10.0 g, 83.2 mmol) and toluene (50 mL).
-
Add N,N-dimethylformamide dimethyl acetal (e.g., 11.9 g, 13.3 mL, 99.9 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the toluene and volatile byproducts.
-
The resulting crude product, often an oil or semi-solid, is triturated with cold diethyl ether or hexane. This will induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Outcome: A light yellow crystalline solid with a yield typically in the range of 85-95%.
Workflow Visualization
Caption: Synthesis workflow for the target intermediate.
Application in Pyrazole Synthesis
Pyrazoles are a class of five-membered heterocyclic compounds that are integral to many pharmaceuticals, exhibiting activities such as anti-inflammatory (e.g., Celecoxib), anticancer, and analgesic properties.[14][15][16] The enaminone provides a direct and high-yielding route to substituted pyrazoles via cyclocondensation with hydrazine derivatives.
Reaction Causality: In this synthesis, the enaminone acts as a 1,3-dielectrophilic synthon. Hydrazine, a 1,2-dinucleophile, first attacks the β-carbon, leading to the elimination of dimethylamine. The second nitrogen of the hydrazine then undergoes intramolecular cyclization by attacking the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring.
Protocol 3.1: Synthesis of 3-Phenyl-1H-pyrazole
Principle: This protocol details the reaction of this compound with hydrazine hydrate. The reaction proceeds via a cyclocondensation mechanism to form the stable pyrazole ring.
Materials and Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (e.g., 80% solution) (1.5 eq)
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 28.5 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (e.g., 2.14 g, 2.1 mL, 42.8 mmol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction completion by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to yield 3-phenyl-1H-pyrazole.
Expected Outcome: A white to off-white solid. Yields are generally high, often exceeding 85%.
Reaction Mechanism Visualization
Caption: Mechanism for pyrazole synthesis.
Application in Pyrimidine Synthesis
Pyrimidines are fundamental heterocyclic structures found in nucleic acids (cytosine, thymine, uracil) and a vast number of synthetic drugs, including anticancer (e.g., 5-Fluorouracil) and antibacterial agents.[6] The reaction of the enaminone with various amidine-containing reagents provides a versatile entry to this class of compounds.
Reaction Causality: Similar to pyrazole synthesis, the enaminone serves as a C-C-C 1,3-electrophilic unit. Reagents like guanidine or acetamidine, which contain an N-C-N 1,3-dinucleophilic system, react in a cyclocondensation fashion. The reaction involves sequential nucleophilic attacks and eliminations of dimethylamine and water to form the stable aromatic pyrimidine ring.
Protocol 4.1: Synthesis of 2-Amino-4-phenylpyrimidine
Principle: This protocol describes the condensation of this compound with guanidine hydrochloride in the presence of a base. The base neutralizes the guanidine hydrochloride to release free guanidine, which then acts as the dinucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Equipment for filtration and recrystallization
Procedure:
-
In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol, or use a commercial solution. Alternatively, dissolve sodium hydroxide in ethanol.
-
Add guanidine hydrochloride (e.g., 3.27 g, 34.2 mmol) to the basic ethanol solution and stir for 15-20 minutes to liberate the free guanidine base.
-
Add this compound (e.g., 5.0 g, 28.5 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and neutralize carefully with dilute HCl if necessary.
-
Reduce the solvent volume via rotary evaporation.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/water mixture.
Expected Outcome: A crystalline solid. Yields are typically in the moderate to good range (60-80%).
Reaction Data Summary
| Reaction | Key Reagents | Solvent | Conditions | Typical Yield | Product Class |
| Pyrazole Synthesis | Hydrazine Hydrate | Ethanol | Reflux, 2-4h | >85% | 3-Phenyl-1H-pyrazole |
| Pyrimidine Synthesis | Guanidine HCl, Base | Ethanol | Reflux, 6-8h | 60-80% | 2-Amino-4-phenylpyrimidine |
Conclusion
This compound is an exceptionally valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis and predictable reactivity as a 1,3-dielectrophile provide reliable and efficient access to a wide spectrum of heterocyclic scaffolds. The protocols detailed herein for the synthesis of pyrazoles and pyrimidines demonstrate its power as a molecular building block. By mastering the use of this intermediate, researchers can significantly streamline the synthesis of novel compounds with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 1131-80-2|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. CAS#:1131-80-2 | this compound | Chemsrc [chemsrc.com]
- 11. This compound | 1131-80-2 [chemicalbook.com]
- 12. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Development of Antimicrobial Agents from Enaminone Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Enaminones, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O), have emerged as a privileged scaffold in medicinal chemistry due to their versatile reactivity and diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the key methodologies and protocols for the development of antimicrobial agents derived from enaminone scaffolds. We will delve into the strategic design and synthesis of enaminone libraries, robust protocols for in vitro and in vivo antimicrobial evaluation, and insightful approaches to elucidating their mechanism of action. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of next-generation antimicrobial drugs.
Introduction: The Enaminone Scaffold as a Versatile Pharmacophore
Enaminones are not merely synthetic curiosities; they are versatile building blocks that have been extensively utilized in the synthesis of a wide array of heterocyclic compounds and natural product analogues.[1][4] Their unique electronic properties, featuring both nucleophilic and electrophilic centers, allow for a high degree of reactivity and molecular diversification.[3] This inherent chemical tractability makes them ideal candidates for generating large libraries of compounds for antimicrobial screening. Furthermore, the enaminone moiety itself is present in a number of biologically active molecules, including those with antibacterial, antifungal, and antitumor properties.[3][5]
The development of enaminone-based antimicrobials is driven by the need for new drugs that can overcome existing resistance mechanisms. By exploring the vast chemical space accessible from enaminone scaffolds, researchers can identify novel compounds with unique modes of action.
Synthesis of Enaminone Derivatives: A Strategic Approach
The synthesis of a diverse library of enaminone derivatives is the foundational step in the drug discovery process. The choice of synthetic route should be guided by factors such as efficiency, scalability, and the ability to introduce a wide range of substituents to explore structure-activity relationships (SAR).
General Synthetic Strategies
Several reliable methods exist for the synthesis of enaminones. One of the most common approaches involves the condensation of a β-dicarbonyl compound (or a β-ketoester) with a primary or secondary amine.[6]
-
Rationale for Reagent Selection:
-
β-Dicarbonyl Compounds: The choice of the dicarbonyl component is critical as it forms the backbone of the enaminone and allows for the introduction of various substituents that can influence lipophilicity, steric hindrance, and electronic properties.
-
Amines: The amine component is a key point for diversification. A wide variety of primary and secondary amines, both aliphatic and aromatic, can be used to modulate the electronic and steric properties of the final enaminone, which often has a significant impact on antimicrobial activity.
-
A typical reaction involves refluxing the β-dicarbonyl compound and the amine in a suitable solvent, often with a catalyst.
Detailed Synthetic Protocol: Synthesis of a Phenylamino-enaminone Derivative
This protocol describes the synthesis of a representative enaminone from a β-diketone and an aromatic amine.
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Aromatic amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-diketone (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add the aromatic amine (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the condensation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the crude product by filtration and wash it with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure enaminone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Diagram: General Synthetic Scheme for Enaminones
Caption: General reaction scheme for the synthesis of enaminone derivatives.
In Vitro Antimicrobial Evaluation: Identifying Lead Compounds
Once a library of enaminone derivatives has been synthesized, the next crucial step is to screen them for antimicrobial activity. This is typically done using in vitro assays to determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant microorganisms.
Selection of Microbial Strains
The choice of microbial strains is critical for a meaningful evaluation of antimicrobial activity. The panel should include:
-
Gram-positive bacteria: e.g., Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis.
-
Gram-negative bacteria: e.g., Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: e.g., Candida albicans, Aspergillus fumigatus.
Rationale for Strain Selection: This selection provides a broad overview of the compound's spectrum of activity. Including both Gram-positive and Gram-negative bacteria is important because their cell wall structures are significantly different, which can affect compound penetration and efficacy. The inclusion of resistant strains like MRSA is essential for identifying compounds that can address the challenge of antimicrobial resistance.
Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi (sterile)
-
Bacterial/fungal inoculum (standardized to 0.5 McFarland)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each enaminone derivative in DMSO. Perform serial two-fold dilutions of the compounds in the 96-well plates using MHB or RPMI-1640 to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well (except for the sterility control wells) with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well containing a known antibiotic to ensure the assay is working correctly.
-
Negative Control (Growth Control): A well containing the microbial suspension and the solvent (DMSO) but no test compound, to confirm that the microbes can grow under the assay conditions.
-
Sterility Control: A well containing only the broth to check for contamination.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Troubleshooting Common Issues:
-
Inconsistent Results: Ensure accurate and consistent inoculum density. Verify the stability and solubility of the test compounds in the broth.
-
Skipped Wells: This phenomenon, where growth is observed at a higher concentration but not at a lower one, can sometimes occur. It may be due to compound precipitation or other experimental artifacts. Repeating the assay is recommended.
Diagram: Workflow for MIC Determination
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Analysis
The MIC data from a library of enaminone derivatives allows for the elucidation of SAR. This involves identifying the structural features that are crucial for antimicrobial activity.
Key SAR Insights for Enaminones:
-
N-Substitution: The nature of the substituent on the nitrogen atom can significantly influence activity. Aromatic or heterocyclic substituents can enhance activity through additional binding interactions with the target.[4]
-
Substituents on the Carbonyl Side: Modifications to the part of the molecule derived from the β-dicarbonyl compound can affect lipophilicity and steric bulk, which in turn influences cell penetration and target binding.
-
Electron-Withdrawing/Donating Groups: The presence of electron-withdrawing groups on aromatic rings within the enaminone structure can sometimes lead to increased potency.[1]
Table 1: Hypothetical SAR Data for a Series of Enaminone Derivatives
| Compound ID | R1 (on Nitrogen) | R2 (on Carbonyl side) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| EN-1 | Phenyl | Methyl | 16 | 32 |
| EN-2 | 4-Chlorophenyl | Methyl | 8 | 16 |
| EN-3 | 4-Nitrophenyl | Methyl | 4 | 8 |
| EN-4 | Phenyl | Trifluoromethyl | 8 | 16 |
| EN-5 | Pyridyl | Methyl | 4 | 8 |
Diagram: Key Structural Modifications for SAR Studies
Caption: Key positions for structural modification in enaminones to explore SAR.
In Vivo Evaluation: Assessing Efficacy in a Biological System
Promising lead compounds identified from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole organism. Simple, cost-effective models are often used for initial in vivo screening before moving to more complex mammalian models.
In Vivo Models for Antimicrobial Screening
-
Galleria mellonella (Wax Moth Larvae) Model: This is an excellent initial in vivo model due to its low cost, ethical considerations (no requirement for ethical approval in many jurisdictions), and an innate immune system that shares similarities with that of vertebrates.[7][8]
-
Zebrafish (Danio rerio) Embryo Model: Zebrafish embryos are transparent, allowing for real-time visualization of infection progression and the effects of the test compound. They are also a vertebrate model, providing more relevant data for potential human applications.[5][9]
Protocol: Galleria mellonella Infection Model
Materials:
-
G. mellonella larvae (in their final instar stage)
-
Pathogenic bacterial strain (e.g., MRSA)
-
Phosphate-buffered saline (PBS, sterile)
-
Test compound (formulated for injection)
-
Hamilton syringe
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in PBS at a predetermined lethal dose (LD).
-
Infection: Inject a small volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of each larva.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), inject the test compound (at various doses) into the last right proleg.
-
Controls:
-
Infection Control: Larvae injected with bacteria but only receive a vehicle control (e.g., PBS with DMSO).
-
Sham Control: Larvae injected with PBS only.
-
-
Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival over a period of 48-72 hours. Survival is typically assessed by movement in response to touch.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates of the treated groups to the infection control group.
Diagram: Workflow for G. mellonella Infection Model
Caption: Workflow for evaluating antimicrobial efficacy using the Galleria mellonella model.
Elucidating the Mechanism of Action: Unraveling How Enaminones Work
Understanding the mechanism of action (MoA) of a novel antimicrobial agent is crucial for its development. It can help predict potential resistance mechanisms and guide further optimization of the compound.
Initial MoA Studies
Initial studies can help to broadly classify the MoA:
-
Macromolecular Synthesis Assays: These assays determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall by measuring the incorporation of radiolabeled precursors.[6]
-
Membrane Permeability Assays: These assays use fluorescent dyes to assess whether the compound disrupts the bacterial cell membrane.
Advanced MoA Elucidation: Bacterial Cytological Profiling (BCP)
BCP is a powerful high-throughput technique that can rapidly provide insights into the MoA of an unknown compound by comparing its induced morphological changes in bacteria to a reference library of profiles from antibiotics with known MoAs.[1][10][11]
Protocol Overview: Bacterial Cytological Profiling
-
Library Generation: Treat a bacterial strain (e.g., E. coli or B. subtilis) with a panel of antibiotics with known MoAs (e.g., ciprofloxacin for DNA synthesis, rifampicin for RNA synthesis, vancomycin for cell wall synthesis, etc.).
-
Cell Staining: Stain the treated cells with fluorescent dyes that label different cellular components, such as the cell membrane (e.g., FM4-64), DNA (e.g., DAPI), and dead cells (e.g., propidium iodide).
-
Image Acquisition: Acquire high-resolution fluorescence microscopy images of the stained cells.
-
Image Analysis: Use automated image analysis software to quantify various morphological parameters (e.g., cell length, width, DNA condensation, membrane integrity).
-
Profile Comparison: Treat the bacteria with the novel enaminone compound and generate its cytological profile. Compare this profile to the reference library to identify the closest match, thereby predicting the MoA.
Diagram: Concept of Bacterial Cytological Profiling
Caption: Conceptual workflow of Bacterial Cytological Profiling (BCP) for MoA determination.
Conclusion and Future Directions
Enaminone scaffolds represent a promising and versatile platform for the discovery of novel antimicrobial agents. The synthetic accessibility of these compounds allows for the rapid generation of diverse chemical libraries, and the established in vitro and in vivo screening methodologies provide a clear path for identifying and validating lead candidates. Advanced techniques like bacterial cytological profiling offer powerful tools for elucidating their mechanisms of action, which is a critical step in the development of new drugs that can combat the growing threat of antimicrobial resistance. Future research in this area should focus on exploring novel heterocyclic modifications of the enaminone scaffold, investigating their potential for synergistic activity with existing antibiotics, and employing computational methods for the rational design of next-generation enaminone-based antimicrobials.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enaminone synthesis by amination [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical study of the enol imine <--> enaminone tautomeric equilibrium in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis, structure, and structure-activity relationship analysis of enamines as potential antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Anticancer Activity of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one Derivatives
I. Introduction: The Therapeutic Potential of Enaminone Chalcone Analogs
Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of natural and synthetic compounds that serve as precursors to flavonoids.[1][2] This structural motif has garnered substantial interest in medicinal chemistry due to its synthetic accessibility and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[3][4] The anticancer efficacy of chalcone derivatives stems from their ability to interact with a multitude of biological targets, leading to diverse mechanisms of action such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and tubulin polymerization.[1][3][5]
This guide focuses specifically on a subset of chalcone analogs: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one derivatives. These compounds, a class of enaminones, possess a unique electronic and structural profile that can be fine-tuned through synthetic modifications to enhance their cytotoxic potency and selectivity against cancer cells. We will explore the common synthetic route, delve into the primary mechanism of apoptosis induction, and provide detailed, field-proven protocols for the in vitro evaluation of these promising anticancer agents.
II. General Synthesis Pathway
The synthesis of this compound and its derivatives is often achieved through a Claisen-Schmidt condensation reaction. This reliable method involves the base-catalyzed reaction between an appropriate acetophenone derivative and a benzaldehyde derivative.[6] For the parent compound, this typically involves the reaction of an acetophenone with a dimethylformamide-derived reagent.
Causality Behind the Choice: The Claisen-Schmidt condensation is favored for its operational simplicity, high yields, and the ability to readily introduce a wide variety of substituents on both aromatic rings. This flexibility is paramount in drug discovery for establishing structure-activity relationships (SAR), allowing researchers to systematically modify the molecule to optimize for potency and reduce off-target effects.
III. Mechanism of Action: Induction of Apoptosis
A primary mechanism through which many chalcone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[4][6] Dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to evade normal cellular turnover.[7] Compounds that can reactivate this process are therefore highly sought after.
These enaminone derivatives often trigger the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8] Upon receiving an apoptotic stimulus from the chalcone derivative, the balance shifts in favor of the pro-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases (initiator caspase-9 and executioner caspase-3), which dismantle the cell in an orderly fashion.[1][4][7]
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Chalcone Derivatives: Role in Anticancer Therapy | Semantic Scholar [semanticscholar.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Anticancer Activity of Natural and Synthetic Chalcones | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. wjgnet.com [wjgnet.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Enaminones in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Accurate Enaminone Quantification
Enaminones are a versatile class of organic compounds characterized by a conjugated system of an amine lone pair, a carbon-carbon double bond, and a carbonyl group. This structural motif makes them valuable intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2] The precise monitoring of enaminone concentration during a chemical reaction is paramount for process optimization, yield determination, and impurity profiling. Inaccurate quantification can lead to inconsistencies in production, compromised product quality, and delays in drug development timelines.
This comprehensive guide, designed with the senior application scientist's perspective, provides detailed, field-proven protocols for the accurate quantification of enaminones in complex reaction mixtures. We will delve into the two most robust and widely applicable analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond mere procedural steps, this document elucidates the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
Choosing Your Analytical Weapon: HPLC vs. qNMR
The selection of the appropriate analytical technique is the first critical decision. Both HPLC and qNMR offer unique advantages for enaminone quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is ideal for analyzing complex mixtures. Its high resolving power allows for the separation of the target enaminone from starting materials, byproducts, and other impurities, providing a clear and interference-free quantification. When coupled with a UV detector, HPLC is particularly well-suited for enaminones, as their conjugated system results in strong UV absorbance, typically in the range of 290-360 nm.[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the analyte concentration relative to a certified internal standard, without the need for a calibration curve of the target compound.[5] This makes qNMR an exceptionally accurate and efficient technique, especially when an authentic standard of the enaminone is not yet available. The distinct signals of the vinylic and N-H protons in the ¹H NMR spectrum of enaminones provide excellent reporters for quantification.[6][7]
Section 1: Quantification of Enaminones by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for monitoring reaction progress due to its sensitivity and resolving power. This section provides a detailed protocol for developing a robust HPLC method for enaminone quantification.
The Underlying Principle: Reversed-Phase Separation
The protocol described here utilizes reversed-phase HPLC, where the stationary phase is nonpolar (typically C18-modified silica) and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like many enaminones, will have a stronger affinity for the stationary phase and thus elute later than more polar compounds.
Experimental Protocol: HPLC-UV Method for Enaminone Quantification
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point for most enaminones.
-
Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.
-
Reference Standard: A well-characterized standard of the target enaminone (if available).
-
Reaction Sample: A representative sample from the reaction mixture.
2. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds like enaminones. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength for a wide range of organic molecules. |
| Gradient Elution | 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. | A gradient is recommended for analyzing reaction mixtures that may contain components with a wide range of polarities. This ensures the elution of all components in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 290-360 nm (select λmax of the enaminone) | Enaminones typically exhibit strong absorbance in this range. A DAD can be used to determine the optimal wavelength (λmax) for maximum sensitivity.[3][4] |
| Injection Volume | 5-20 µL | The injection volume should be optimized to avoid column overload while ensuring adequate sensitivity. |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh a known amount of the enaminone reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serially diluting the stock solution.
-
Reaction Sample Preparation:
-
Quench a small, accurately measured aliquot of the reaction mixture.
-
Dilute the quenched sample with a suitable solvent to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
4. Data Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared reaction sample.
-
Determine the concentration of the enaminone in the sample by interpolating its peak area on the calibration curve.
-
Calculate the reaction yield or conversion based on the determined concentration and the initial amount of the limiting reagent.
dot
Caption: Workflow for enaminone quantification by HPLC.
Section 2: Quantification of Enaminones by Quantitative NMR (qNMR) Spectroscopy
qNMR offers a powerful alternative to HPLC, providing absolute quantification without the need for a specific reference standard of the analyte.
The Core Principle: Molar Ratios from Signal Integrals
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a known amount of a certified internal standard to a sample containing the analyte, the molar ratio of the analyte to the standard can be determined by comparing the integrals of their respective signals.
Experimental Protocol: ¹H qNMR for Enaminone Quantification
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with good shim performance.
-
NMR Tubes: High-precision NMR tubes.
-
Internal Standard: A certified internal standard of known purity. A good choice for enaminones in common organic solvents like CDCl₃ or DMSO-d₆ is maleic acid or 1,3,5-trimethoxybenzene , as their signals typically do not overlap with the characteristic enaminone protons.[5]
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Reaction Sample: A representative sample from the reaction mixture.
2. Selection of a Suitable Internal Standard:
The choice of the internal standard is critical for accurate qNMR. An ideal internal standard should:
-
Have a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with any analyte or solvent signals.
-
Be chemically inert and not react with the analyte or the solvent.
-
Be soluble in the chosen deuterated solvent.
-
Have a known purity, preferably certified.
-
Have a molecular weight that allows for accurate weighing.
3. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh a known amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| Pulse Sequence | A standard single-pulse experiment (e.g., zg30) | A simple and robust pulse sequence for quantitative measurements. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of both the analyte and internal standard signals | This is crucial to ensure complete relaxation of all protons, which is essential for accurate integration. A starting value of 30 seconds is generally safe. |
| Number of Scans (ns) | 8 to 64 (or more) | The number of scans should be sufficient to achieve a good signal-to-noise ratio for both the analyte and internal standard signals. |
| Acquisition Time (aq) | At least 3 seconds | A longer acquisition time provides better resolution. |
| Spectral Width (sw) | Sufficient to cover all signals of interest | Typically around 16 ppm for ¹H NMR. |
5. Data Processing and Quantification:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Perform a baseline correction.
-
Integrate the selected, well-resolved signals of the enaminone (e.g., the vinyl proton) and the internal standard.
-
Calculate the molar amount of the enaminone using the following equation:
Moleenaminone = (Integralenaminone / Nprotons, enaminone) * (Nprotons, standard / Integralstandard) * Molestandard
Where:
-
Integralenaminone is the integral of the selected enaminone signal.
-
Nprotons, enaminone is the number of protons giving rise to the selected enaminone signal.
-
Integralstandard is the integral of the selected internal standard signal.
-
Nprotons, standard is the number of protons giving rise to the selected internal standard signal.
-
Molestandard is the known molar amount of the internal standard.
-
dot
Caption: Workflow for enaminone quantification by qNMR.
Section 3: Method Validation - The Cornerstone of Trustworthiness
Every analytical method must be validated to ensure it is suitable for its intended purpose. The validation process provides documented evidence that the method is reliable, reproducible, and accurate. The following parameters, based on the International Council for Harmonisation (ICH) guidelines, should be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, impurities). | For HPLC: The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity should be confirmed using a DAD. For qNMR: The analyte signal should be free from overlap with other signals. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 for the calibration curve (HPLC). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the expected concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature (for HPLC), or relaxation delay (for qNMR) are slightly varied. |
dot
Caption: Key parameters for analytical method validation.
Conclusion: Ensuring Confidence in Your Results
The accurate quantification of enaminones in reaction mixtures is a critical aspect of synthetic chemistry and drug development. The HPLC and qNMR methods detailed in this application note provide robust and reliable approaches for this purpose. By understanding the principles behind these techniques and diligently validating the chosen method, researchers can ensure the integrity of their data, leading to more efficient process development and higher quality products. The provided protocols offer a solid starting point for the analysis of a wide variety of enaminones, and with appropriate optimization, can be adapted to specific reaction systems.
References
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultraviolet spectroscopy of anticonvulsant enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 7. eurekaselect.com [eurekaselect.com]
A Stability-Indicating HPLC Method for the Analysis of 3-(dimethylamino)-1-phenylpropenone: Development, Protocol, and Validation Strategy
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 3-(dimethylamino)-1-phenylpropenone. This molecule, a member of the chalcone family, contains key structural features—an α,β-unsaturated carbonyl system and a tertiary amine—that necessitate a carefully optimized and validated analytical method for accurate quantification and impurity profiling. We detail a systematic approach, from initial analyte characterization and method screening to final optimization and forced degradation studies. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind each decision, ensuring the development of a reliable and transferable method.
Analyte Characterization & Method Development Rationale
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 3-(dimethylamino)-1-phenylpropenone (C₁₁H₁₃NO, MW: 175.23 g/mol ) is a chalcone derivative.[1][2] Its structure dictates the analytical strategy.
-
Core Structure: The 1,3-diaryl-2-propen-1-one backbone is characteristic of chalcones, which are generally non-polar and well-suited for reversed-phase chromatography.[3]
-
Key Functional Groups:
-
α,β-Unsaturated Carbonyl System: This chromophore is responsible for strong UV absorbance, making UV detection a suitable choice. Chalcones typically exhibit high molar absorptivity in the 280-390 nm range.[4]
-
Tertiary Amine (dimethylamino group): This basic functional group has an estimated pKa in the range of 8.5-9.5. At pH values near or below its pKa, the amine will be protonated, significantly increasing the molecule's polarity and altering its chromatographic retention. This makes mobile phase pH a critical parameter for controlling retention time and ensuring symmetrical peak shape.
-
-
Predicted Lipophilicity (log P): The calculated XLogP3 value is approximately 2.1, indicating moderate lipophilicity.[1] This property suggests that a standard C18 stationary phase will provide adequate retention with a common organic mobile phase like acetonitrile or methanol.
Based on this analysis, a reversed-phase HPLC method using a C18 column with a pH-controlled, buffered mobile phase and UV detection is the most logical starting point.
Chromatographic Method Development Strategy
Our approach is systematic, moving from initial screening to fine-tuning of critical parameters. The goal is to achieve a method that provides a sharp, symmetrical peak for the parent analyte, baseline-separated from any potential impurities or degradation products.
Initial Screening
-
Column Selection: A C18 column is the workhorse of reversed-phase HPLC and is the ideal first choice due to the analyte's moderate non-polar nature. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.
-
Mobile Phase Selection: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is often preferred for its lower viscosity and UV transparency. A starting mobile phase of 50:50 ACN:Water (or buffer) is a reasonable starting point.
-
pH Control: Due to the basic dimethylamino group, controlling the mobile phase pH is non-negotiable. A pH of 3.0 is selected for the initial screening. At this pH, the amine is fully protonated, ensuring consistent retention and minimizing peak tailing caused by interactions with residual silanols on the silica support. A phosphate or acetate buffer is suitable.[5]
-
Detection Wavelength (λmax): An initial UV-Vis scan of 3-(dimethylamino)-1-phenylpropenone in the mobile phase is performed. The conjugated system, extended by the powerful dimethylamino auxochrome, is expected to result in a λmax well above 300 nm. For this application, the experimentally determined λmax was found to be 345 nm , which provides excellent sensitivity for the parent analyte.
Method Optimization Workflow
The initial screening provides a starting point, which is then refined by systematically adjusting parameters to achieve the desired separation characteristics (Resolution > 2, Tailing Factor < 1.5).
Caption: Logical workflow for HPLC method development.
Protocol: Optimized HPLC Method
This protocol details the final, optimized conditions for the analysis of 3-(dimethylamino)-1-phenylpropenone.
Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, AR grade), Orthophosphoric Acid (H₃PO₄, AR grade), Water (HPLC grade).
-
Standard: 3-(dimethylamino)-1-phenylpropenone reference standard.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient Elution |
| Time (min) | |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 345 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Forced Degradation (Stress) Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that any degradation products formed do not co-elute with the parent peak.[6] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).
Protocol for Stress Studies
A stock solution of 1000 µg/mL is subjected to the following conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with diluent. The α,β-unsaturated system may be susceptible to retro-aldol reactions under basic conditions.[7]
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to a final concentration of 100 µg/mL with diluent. The tertiary amine and the alkene double bond are potential sites of oxidation.[6][7]
-
Thermal Degradation: Expose the solid drug substance in a petri dish to 80 °C in a hot air oven for 48 hours.[8] Prepare a 100 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a 100 µg/mL solution from the stressed solid.
Caption: Workflow for the forced degradation study.
Method Validation Strategy (ICH Q2(R1))
Once developed, the method must be validated to ensure it is suitable for its intended purpose. The following parameters should be assessed according to ICH guidelines.
-
Specificity: Analyze blank, placebo (if in formulation), standard, and all forced degradation samples. The method is specific if the principal peak is free from interference from degradants, as confirmed by peak purity analysis (e.g., DAD).
-
Linearity: Prepare a series of at least five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits.
-
Accuracy (% Recovery): Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is determined by comparing the measured concentration to the nominal concentration. Acceptance criteria are typically 98.0% to 102.0% recovery.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of the 100% standard solution. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Expected Results & Discussion
The optimized gradient HPLC method is expected to elute 3-(dimethylamino)-1-phenylpropenone as a sharp, symmetrical peak at a retention time of approximately 7.5 minutes.
In the forced degradation studies, significant degradation is anticipated under oxidative and basic conditions.
-
Oxidative stress may produce N-oxide derivatives or cleavage products.
-
Basic hydrolysis could potentially cleave the molecule via a retro-aldol mechanism.
-
Acidic, thermal, and photolytic stress are expected to show less degradation, indicating relative stability under these conditions.
Crucially, the chromatograms from all stressed samples should show that the newly formed degradation product peaks are baseline-resolved from the parent analyte peak. Peak purity analysis via DAD should confirm the homogeneity of the parent peak in all samples, thereby proving the method is stability-indicating .
Conclusion
This application note outlines a systematic and scientifically grounded approach to developing a stability-indicating RP-HPLC method for 3-(dimethylamino)-1-phenylpropenone. By carefully considering the analyte's physicochemical properties, a robust method using a C18 column with a gradient of acetonitrile and a pH 3.0 phosphate buffer was established. The detailed protocols for the optimized method, forced degradation studies, and validation strategy provide a complete framework for scientists to implement this method for quality control, stability testing, and impurity profiling in a research or drug development setting.
References
- 1. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Large-Scale Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, a key enaminone intermediate in organic synthesis and pharmaceutical drug development. Enaminones are versatile building blocks due to their ambident electrophilic and nucleophilic nature, stemming from the conjugation of an enamine to a carbonyl group.[1][2] This guide details a robust and scalable protocol utilizing the condensation reaction between acetophenone and Bredereck's reagent, a highly effective aminomethylenating agent.[3][4] The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of experimental choices, safety considerations, and characterization methods to ensure a reliable and reproducible synthesis.
Introduction
Enaminones, characterized by a β-amino-α,β-unsaturated carbonyl moiety, are remarkably stable and versatile intermediates in organic chemistry.[1] Unlike their less stable enamine counterparts, the conjugation with a carbonyl group attenuates the reactivity of the enamine, rendering them isolable and highly useful synthons.[1] Their synthetic utility is vast, serving as precursors for a wide array of carbocyclic and heterocyclic compounds.[5] Furthermore, the enaminone structural motif is a key pharmacophore in numerous biologically active molecules, including antibiotic, anti-inflammatory, anticonvulsant, and antitumor agents.[5][6]
This compound, the focus of this guide, is a valuable intermediate for the synthesis of various complex molecules. Its preparation via the reaction of an active methylene ketone with a formylating agent is a common and efficient strategy.[4] This document provides a detailed protocol for its synthesis on a large scale, emphasizing practical insights and safety measures.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through the condensation of acetophenone with Bredereck's reagent (tert-butoxybis(dimethylamino)methane). Bredereck's reagent is a powerful aminomethylenating agent that readily reacts with CH-acidic compounds like ketones.[4][7]
The reaction mechanism proceeds as follows:
-
Enolization: In the presence of a base (or under thermal conditions), acetophenone undergoes enolization to form its enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of Bredereck's reagent.
-
Elimination: A subsequent elimination of tert-butanol and dimethylamine leads to the formation of the stable, conjugated enaminone product.
The choice of Bredereck's reagent is strategic for large-scale synthesis due to its high reactivity, which often leads to excellent yields under relatively mild conditions.[4] It is a bench-stable compound, although it is sensitive to protic solvents.[4]
Experimental Protocol
This protocol is designed for the safe and efficient large-scale synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Acetophenone | Reagent | Sigma-Aldrich | Freshly distilled if necessary |
| Bredereck's Reagent | Synthesis | Enamine | Handle under inert atmosphere |
| Toluene | Anhydrous | Sigma-Aldrich | Store over molecular sieves |
| Hexane | Reagent | Fisher Scientific | For recrystallization |
| Ethyl Acetate | Reagent | Fisher Scientific | For recrystallization |
| Sodium Sulfate (Anhydrous) | Reagent | VWR | For drying |
| Round-bottom flask (2 L) | - | - | Equipped with a reflux condenser and magnetic stirrer |
| Heating mantle | - | - | With temperature control |
| Inert gas supply (Nitrogen or Argon) | - | - | For maintaining an inert atmosphere |
| Buchner funnel and flask | - | - | For filtration |
| Rotary evaporator | - | - | For solvent removal |
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Ensure all glassware is oven-dried before use.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with acetophenone (120.15 g, 1.0 mol) and 1 L of anhydrous toluene.
-
Addition of Bredereck's Reagent: Slowly add Bredereck's reagent (209.3 g, 1.2 mol) to the stirred solution at room temperature via the dropping funnel over 30 minutes. The reaction is exothermic, so maintain a controlled addition rate.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Work-up: Once the reaction is complete (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a yellowish solid. Recrystallize the solid from a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to yield the pure product as light yellow crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold hexane and dry them under vacuum.
Safety Precautions
-
Bredereck's Reagent: This reagent is flammable and can cause skin and eye irritation. It is also sensitive to moisture.[4] Handle it in a well-ventilated fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol [8] |
| Appearance | Light yellow to green-yellow solid[9] |
| Melting Point | 91-93 °C[10] |
| Boiling Point | 260.0 ± 32.0 °C (Predicted)[9] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90-7.85 (m, 2H), 7.45-7.35 (m, 3H), 7.65 (d, J=12.4 Hz, 1H), 5.65 (d, J=12.4 Hz, 1H), 3.10 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.0, 153.0, 139.0, 130.0, 128.5, 127.0, 92.0, 45.0, 37.5 |
| IR (KBr, cm⁻¹) | ν 1645 (C=O), 1595 (C=C), 1560, 1480, 1440, 1380, 1240, 1120, 960, 760, 690 |
| Mass Spectrometry (EI) | m/z 175 (M⁺), 105, 77 |
Reaction Mechanism Diagram
Caption: Simplified reaction mechanism for the synthesis of the target enaminone.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of the pure product. The versatility of this enaminone as a synthetic intermediate makes this protocol highly valuable for applications in medicinal chemistry and materials science.[5][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Bredereck's reagent - Enamine [enamine.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Welcome to the technical support guide for the synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and an optimized protocol to improve the yield and purity of this valuable synthetic intermediate.
This compound, an enaminone, is a versatile building block in organic synthesis, notably used in the formation of various heterocyclic compounds like pyrimidines and pyridines. The most common and direct synthesis involves the condensation of acetophenone with an activated formamide equivalent, typically N,N-dimethylformamide dimethyl acetal (DMFDMA). While the reaction is generally robust, achieving high, reproducible yields requires careful attention to reaction parameters and potential pitfalls.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?
A1: Low or no conversion is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or stoichiometry.
-
Reagent Quality: The key reagent, N,N-dimethylformamide dimethyl acetal (DMFDMA), is highly sensitive to moisture. Hydrolysis of DMFDMA renders it unreactive for the desired condensation.
-
Solution: Always use a fresh bottle of DMFDMA or a properly stored (under inert gas, sealed) reagent. Ensure all glassware is rigorously dried before use. Using anhydrous solvents, if the reaction is not run neat, is also critical.[1]
-
-
Reaction Temperature: This condensation involves the elimination of methanol. Adequate heating is necessary to drive the reaction equilibrium towards the product side, according to Le Châtelier's principle.
-
Solution: Most procedures recommend heating the reaction mixture.[2] A typical temperature range is 65-120°C, depending on whether a solvent is used. If you are running the reaction at room temperature, slowly increasing the heat can initiate the reaction. Monitor the reaction by TLC to track the consumption of acetophenone.
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of DMFDMA can help drive the reaction to completion, especially if the acetophenone has minor impurities or if there's a slight loss of the volatile DMFDMA during handling.
-
Solution: Employ a small excess (1.1 to 1.2 equivalents) of DMFDMA.[3] This ensures the acetophenone is the limiting reagent and is fully consumed.
-
Q2: My final product is impure and shows unexpected signals in the NMR. What are the likely side products?
A2: The primary side products in this synthesis usually arise from the self-condensation of acetophenone or incomplete reaction.
-
Acetophenone Self-Condensation: Under basic conditions (which can be generated in situ) or at high temperatures, acetophenone can undergo an aldol condensation with itself to form dypnone. This is less common with the DMFDMA route but can occur if the reaction is heated for excessively long periods or if other bases are present.
-
Identification & Solution: Dypnone has a distinct set of aromatic and vinylic protons in the NMR spectrum. To minimize its formation, avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed (as monitored by TLC). Stick to the optimized reaction time and temperature outlined in the protocol below.
-
Unreacted Starting Material: As the product is often a solid that crystallizes from the reaction mixture, unreacted acetophenone (a liquid) can be trapped within the product matrix.
-
Solution: Ensure the reaction goes to completion. For purification, recrystallization is often effective. Choosing a solvent system where the enaminone product has lower solubility than acetophenone at room temperature (e.g., hexane/ethyl acetate mixtures) will yield a purer product.[4]
-
Q3: The product "oils out" during recrystallization instead of forming crystals. How can I achieve a solid product?
A3: "Oiling out" occurs when the solubility of the compound in the solvent is too high, or the cooling process is too rapid. The product separates as a supercooled liquid instead of forming a crystal lattice.
-
Cause & Solution:
-
Solvent Choice: The solvent may be too good for your compound. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold. For this enaminone, ethanol, or mixed solvent systems like ethyl acetate/hexane are often effective.[2][4]
-
Cooling Rate: Rapid cooling promotes oiling. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, induce further crystallization by scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Concentration: You may have used too little solvent, creating a supersaturated solution. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt the slow cooling process again.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the condensation of acetophenone with DMFDMA?
A1: The reaction is a condensation that proceeds through several key steps. First, the methyl group of acetophenone is deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of DMFDMA. The resulting tetrahedral intermediate subsequently eliminates a molecule of methanol and then dimethylamine to form the stable, conjugated enaminone product. This process is driven by the formation of the highly stable conjugated system.
Caption: Reaction mechanism for enaminone synthesis.
Q2: Can I use Bredereck's reagent instead of DMFDMA?
A2: Yes, Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is an excellent alternative to DMFDMA and functions via a similar mechanism.[5][6] It is often described as a powerful aminomethylenating agent.[5] The key advantage is that it generates a strong base (tert-butoxide) in situ, which facilitates the initial deprotonation of the ketone.[7] The choice between DMFDMA and Bredereck's reagent often comes down to availability, cost, and specific substrate reactivity.
Q3: How critical is the solvent choice? Can the reaction be run neat?
A3: The reaction is frequently run neat (without solvent), especially on smaller scales, by simply heating the mixture of acetophenone and DMFDMA.[8] On a larger scale, using an inert, high-boiling solvent like toluene or xylene can be beneficial for temperature control and ensuring a homogeneous reaction mixture.[3][9] Protic solvents like ethanol or water should be strictly avoided as they will react with and consume the DMFDMA.[5]
Optimized Experimental Protocol
This protocol is a robust method for achieving a high yield of this compound.
Materials:
-
Acetophenone (1.20 g, 10 mmol, 1.0 equiv.)
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 mL, 11.2 mmol, ~1.1 equiv.)[3]
-
Anhydrous xylene (10 mL) (Optional, for larger scale)
-
Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stir bar
Procedure:
-
Setup: Ensure all glassware is oven-dried or flame-dried and assembled under a dry atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the round-bottom flask, add acetophenone. If using a solvent, add the anhydrous xylene.
-
Reaction Initiation: Add the N,N-dimethylformamide dimethyl acetal (DMFDMA) to the flask.
-
Heating: Heat the reaction mixture to reflux (if using xylene, approx. 140°C) or to 80-100°C (if neat) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 hexane:ethyl acetate. The product spot will be more polar than the starting acetophenone.
-
Reaction Time: Maintain heating for 4-16 hours. Published procedures vary, with some reporting completion in a few hours while others heat overnight.[3] TLC is the best guide to determine completion.
-
Workup & Isolation:
-
Allow the reaction mixture to cool to room temperature. The product often crystallizes directly from the reaction mixture as an ochre or yellow solid.[3]
-
If a solvent was used, reduce the volume under vacuum using a rotary evaporator.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether or hexane to remove any unreacted acetophenone and residual solvent.
-
-
Purification (if necessary):
Impact of Key Parameters on Yield
The following table summarizes the influence of various experimental parameters on the reaction outcome.
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale & Expected Outcome |
| DMFDMA Quality | Old, exposed to air | Fresh, anhydrous | DMFDMA is moisture-sensitive. Using fresh reagent prevents hydrolysis and ensures high reactivity, leading to higher yields. |
| Temperature | Room Temperature | 80-140°C | The reaction requires thermal energy to drive the elimination of methanol. Heating ensures the reaction proceeds to completion at a reasonable rate. |
| Solvent | Protic (e.g., Ethanol) | Aprotic (e.g., Xylene) or Neat | Protic solvents react with DMFDMA. Aprotic solvents or neat conditions preserve the reagent, maximizing product formation.[5] |
| Reaction Time | Too short (<2 hours) | 4-16 hours (TLC monitored) | Incomplete conversion results in low yield. Monitoring by TLC ensures the reaction is stopped after the starting material is consumed, preventing potential side reactions from extended heating. |
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues with the synthesis.
Caption: A step-by-step workflow for troubleshooting low yield and purity issues.
References
- 1. myuchem.com [myuchem.com]
- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bredereck's reagent - Enamine [enamine.net]
- 6. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropenone
Welcome to the technical support center for the purification of 3-(dimethylamino)-1-phenylpropenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable synthetic intermediate.
Introduction to Purification Challenges
3-(Dimethylamino)-1-phenylpropenone, an enaminone, is a versatile building block in organic synthesis. However, its purification can be challenging due to the presence of unreacted starting materials and the potential for product degradation. The key to successful purification lies in understanding the physicochemical properties of the target compound and its potential impurities. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for achieving high purity.
Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropenone
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | --INVALID-LINK-- |
| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow to green powder/crystal | ChemicalBook |
| Melting Point | 91-93 °C | ChemicalBook |
| Solubility | Soluble in Methanol | ChemicalBook |
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Persistent Impurities After Initial Work-up
Q1: My crude ¹H NMR spectrum shows signals that I suspect are unreacted starting materials. How can I confirm this and choose the best purification strategy?
A1: The most common synthesis of 3-(dimethylamino)-1-phenylpropenone involves the condensation of acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Therefore, these are the most probable impurities.
Identifying Impurities by ¹H NMR:
-
Acetophenone: Look for a sharp singlet around δ 2.61 ppm for the methyl protons and multiplets between δ 7.45-7.98 ppm for the aromatic protons.[1][2]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Expect to see singlets around δ 2.2-2.3 ppm for the N-methyl groups and δ 3.2-3.3 ppm for the O-methyl groups.
Purification Strategy Selection:
The choice between recrystallization and column chromatography depends on the level and nature of the impurities.
-
Recrystallization is effective if your desired product is the major component and the impurities have different solubility profiles.
-
Column Chromatography is the preferred method for separating compounds with similar polarities and for removing minor impurities.
Issue 2: Challenges with Recrystallization
Q2: I'm trying to recrystallize my 3-(dimethylamino)-1-phenylpropenone, but it's "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the use of a solvent in which the compound is too soluble, or when the solution is cooled too quickly.
Troubleshooting "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Slow cooling encourages the formation of a crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the above methods fail, your solvent is likely not ideal. A mixed-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., water or hexane) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
Q3: What is a good starting solvent for the recrystallization of 3-(dimethylamino)-1-phenylpropenone?
A3: Ethanol is an excellent starting point for the recrystallization of this compound. It is a polar protic solvent that should provide a good solubility differential between hot and cold conditions. For a mixed-solvent system, consider ethanol/water or ethyl acetate/hexane .
Issue 3: Difficult Separations in Column Chromatography
Q4: I'm running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?
A4: Co-elution is a common problem in column chromatography and can usually be resolved by optimizing the mobile phase.
Strategies to Improve Separation:
-
Adjust Solvent Polarity: A common eluent for this type of compound is a mixture of hexane and ethyl acetate .
-
If the Rf values of your product and the impurity are too high and close together, decrease the polarity of the mobile phase by reducing the proportion of ethyl acetate.
-
If the Rf values are too low, gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Change Solvent System: If adjusting the polarity of your current system doesn't work, try a different solvent mixture. A solvent system with a different selectivity may improve the separation. Consider combinations like:
-
Dichloromethane/Methanol
-
Toluene/Ethyl Acetate
-
-
Consider pH Modification: Since 3-(dimethylamino)-1-phenylpropenone is basic, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape and potentially alter the elution profile of the product relative to neutral impurities by preventing its interaction with acidic sites on the silica gel.
Q5: My product seems to be degrading on the silica gel column. What can I do to prevent this?
A5: Enaminones can be susceptible to hydrolysis, especially under acidic conditions.[3] Since silica gel is slightly acidic, prolonged exposure can lead to the degradation of your product.
Minimizing On-Column Degradation:
-
Use a Neutralized Stationary Phase: You can neutralize the silica gel by washing it with a solution of triethylamine in your non-polar solvent before packing the column.
-
Add a Basic Modifier to the Eluent: As mentioned previously, adding a small amount of triethylamine to your mobile phase can help to neutralize the silica surface and prevent acid-catalyzed hydrolysis.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.
-
Use an Alternative Stationary Phase: If degradation persists, consider using a more inert stationary phase like neutral alumina.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 3-(dimethylamino)-1-phenylpropenone.
-
Solvent Selection: Begin with 95% ethanol.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-(dimethylamino)-1-phenylpropenone. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for purification using silica gel chromatography.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3. A starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, and then carefully load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of your product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3-(dimethylamino)-1-phenylpropenone.
Visualization of Workflows
DOT Script for Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting the purification of 3-(dimethylamino)-1-phenylpropenone.
DOT Script for a General Purification Workflow
Caption: A general workflow for the purification of 3-(dimethylamino)-1-phenylpropenone.
References
Technical Support Center: Recrystallization of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
Welcome to the technical support guide for the purification of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. This document provides researchers, scientists, and drug development professionals with in-depth protocols and troubleshooting advice for achieving high purity of this key chemical intermediate through recrystallization. Our guidance is based on established chemical principles and field-proven insights to ensure reliable and repeatable results.
Compound Profile: this compound
Understanding the physicochemical properties of your compound is the foundation of developing a successful purification strategy. This compound, an enaminone, possesses a distinct combination of a polar carbonyl group and a dimethylamino moiety, alongside a nonpolar phenyl ring. This dual character is central to its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| CAS Number | 1201-93-0 / 1131-80-2 | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 91-93 °C | [2][3] |
| Boiling Point | ~260 °C (Predicted) | [3] |
| Water Solubility | Very low (>26.3 µg/mL) | [1][4] |
The Critical Choice: Selecting the Right Recrystallization Solvent
The success of any recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, allowing the compound to crystallize out while impurities remain in the solution (the "mother liquor").[5][6]
The principle of "like dissolves like" provides a starting point.[5] The polar enaminone structure of our target compound suggests solubility in polar solvents, while the nonpolar phenyl ring indicates some affinity for nonpolar environments.
Solvent Suitability Profile
Based on the compound's structure and empirical data from related compounds, the following solvents are recommended for screening.
| Solvent | Type | Predicted Suitability | Rationale |
| Methanol | Polar Protic | Excellent (Single Solvent) | A patent for purifying similar enamine salts specifically highlights methanol as an effective solvent, demonstrating high yield and purity enhancement.[7] It effectively dissolves the compound when hot and allows for good recovery upon cooling. |
| Ethanol | Polar Protic | Very Good (Single Solvent) | Similar to methanol, ethanol's polarity and hydrogen bonding capability make it a strong candidate. It is a common and effective recrystallization solvent for many organic compounds. |
| Ethyl Acetate | Moderately Polar | Good (Part of Two-Solvent System) | Moderately polar, capable of dissolving the compound, especially when hot. Often used with an anti-solvent like hexane. |
| Acetone | Polar Aprotic | Fair (Potential for High Solubility) | The high polarity may lead to excessive solubility even at low temperatures, potentially reducing yield. Best used as the "good" solvent in a two-solvent system with an anti-solvent like water or heptane. |
| Toluene | Nonpolar | Poor (As Primary Solvent) | The compound's polar functional groups limit its solubility in nonpolar solvents. May be useful as an anti-solvent in specific cases, but can lead to "oiling out".[8] |
| Hexane/Heptane | Nonpolar | Unsuitable (As Primary Solvent) | The compound is expected to be sparingly soluble in nonpolar alkanes.[8] Excellent for use as an "anti-solvent" in a two-solvent system to induce precipitation. |
Recommendation: For single-solvent recrystallization, Methanol or Ethanol are the primary candidates. For a two-solvent system, a combination of Ethyl Acetate/Hexane is a logical starting point.
Standard Operating Protocol: Single-Solvent Recrystallization Workflow
This protocol details the most common and direct method for purifying this compound using a single solvent like ethanol or methanol.
Experimental Workflow Diagram
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise, with swirling, until the compound just dissolves.[6] Causality: Using the minimum amount of boiling solvent is crucial to ensure the solution is saturated upon cooling, maximizing crystal yield.[5] An excess of solvent will keep more of your product dissolved, leading to poor recovery.[9]
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[10]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[11][12] Rapid cooling can trap impurities.[9]
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals using vacuum filtration with a Büchner funnel.[10]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality: The cold solvent will wash away the residual mother liquor containing dissolved impurities without significantly dissolving the desired crystals.[5]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
Troubleshooting Guide: Common Recrystallization Issues
Q: My compound separated as an oil instead of crystals. What went wrong and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] Impurities can also promote oiling out.[13]
-
Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point. Let it cool again, very slowly.
-
Persistent Oiling: If oiling persists, the solvent choice may be poor. A common cause is a solvent that is too nonpolar. Consider switching to a more polar solvent or employing a two-solvent system.
-
Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide a nucleation site for crystal growth.[5]
Q: My final yield is very low (<50%). What are the likely causes?
A: A low yield is a common and frustrating issue. The primary culprits are:
-
Excess Solvent: Using too much solvent is the most frequent error.[5][9] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To check, evaporate a small amount of the mother liquor; a large residue indicates significant product loss.
-
Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Cooling: Failing to cool the solution in an ice bath will result in less product crystallizing out.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[5]
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This indicates a supersaturated solution that is resistant to crystallization.[13]
-
Induce Crystallization: As mentioned above, scratch the inner wall of the flask with a glass rod.
-
Seed Crystals: If available, add a single, tiny crystal of the pure compound (a "seed crystal"). This provides a perfect template for further crystal growth.[5][13]
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent to re-establish a saturation point. Be careful not to evaporate too much.
-
Add an Anti-solvent: If working with a polar solvent like ethanol, you can try adding a nonpolar anti-solvent (e.g., deionized water) dropwise until a persistent cloudiness appears. Re-heat to clarify and then cool slowly. This is effectively converting to a two-solvent recrystallization.[11]
Q: My final crystals are colored, even though the pure compound should be colorless/white. How can I remove colored impurities?
A: Colored impurities can sometimes be removed by adding a very small amount of activated charcoal to the hot solution before filtration.
-
Procedure: After the crude solid is dissolved, remove the flask from the heat source. Add a spatula-tip amount of activated charcoal and swirl. Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal via hot gravity filtration.
-
Caution: Use charcoal sparingly. Adding too much will adsorb your product along with the impurities, drastically reducing your yield.[9][14] If the impurity co-crystallizes easily with your product, a different solvent system may be required to leave it behind in the mother liquor.[15]
References
- 1. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
Stability issues of enaminones under acidic or basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enaminones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of enaminones under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental challenges.
Introduction: The Duality of Enaminone Reactivity and Stability
Enaminones are exceptionally versatile synthons in organic chemistry, valued for their dual electrophilic and nucleophilic character.[1][2] This reactivity, however, is intrinsically linked to their potential instability, particularly in the presence of acid or base. Understanding the mechanisms of degradation is not just an academic exercise; it is critical for optimizing reaction conditions, improving yields, and ensuring the integrity of your final products. This guide is structured to address the most common stability issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My enaminone appears to be decomposing during my aqueous work-up. What is happening and how can I prevent it?
A1: The most common cause of decomposition during aqueous work-up is acid-catalyzed hydrolysis .[3][4] Enaminones are susceptible to reverting to their parent β-dicarbonyl compound (or aldehyde/ketone) and amine in the presence of water and an acid catalyst. Even weak acids, including silica gel used in chromatography, can promote this degradation.
The Mechanism: The process is initiated by the protonation of the enamine's α-carbon, which is made nucleophilic by the electron-donating nitrogen atom.[5] This forms a resonance-stabilized iminium ion. Water then acts as a nucleophile, attacking the iminium carbon. A series of proton transfers follows, culminating in the elimination of the amine and formation of the carbonyl compound.[3][6] The final, irreversible step is the protonation of the liberated amine, which prevents the reverse reaction.[6]
Preventative Measures:
-
Neutralize Before Extraction: Before performing an aqueous extraction, ensure the reaction mixture is neutralized or slightly basic by washing with a solution like saturated sodium bicarbonate (NaHCO₃).
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride (brine) to remove bulk water.
-
Dry Thoroughly: Use a robust drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water before solvent evaporation.
-
Avoid Acidic Environments: Be mindful that reagents or conditions from a previous step (e.g., residual acid catalyst) can trigger hydrolysis during work-up.
Q2: I'm running a reaction in an acidic solvent like acetic acid and getting low yields. Is my starting enaminone degrading?
A2: Yes, this is highly likely. While some reactions involving enaminones are performed in acidic media (e.g., refluxing acetic acid for cyclizations), there is a kinetic competition between your desired reaction and acid-catalyzed hydrolysis.[7][8] If your desired reaction is slow, hydrolysis can become the dominant pathway, consuming your starting material.
Key Factors Influencing Stability:
-
Structure: The stability of an enaminone is highly dependent on the structure of the β-dicarbonyl precursor.[4] Enaminones derived from cyclic β-dicarbonyls (e.g., dimedone) are significantly more stable than those from acyclic counterparts (e.g., acetylacetone).[4]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Acid Strength: Stronger acids will catalyze hydrolysis more efficiently.
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of your starting enaminone and the appearance of byproducts. The parent dicarbonyl is often a major component of the degradation mixture.
-
Use a Milder Acid: If the reaction chemistry allows, switch to a weaker acid or use a catalytic amount instead of a stoichiometric amount or solvent.
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions to prevent hydrolysis.
Q3: Are enaminones generally stable under basic conditions?
A3: Enaminones are generally more stable under basic conditions than acidic ones, but they are not inert. Many syntheses and reactions of enaminones are successfully carried out in the presence of bases like sodium ethoxide, potassium carbonate, or piperidine.[8][9]
However, potential issues can arise:
-
Deprotonation: A strong base can deprotonate the N-H proton (on primary or secondary enaminones) or other acidic protons in the molecule, which could initiate alternative reaction pathways.
-
Base-Mediated Rearrangements/Cyclizations: The presence of a base can promote intramolecular reactions, as seen in certain cyclization protocols.[10]
-
Hydrolysis at High pH: While less common than acid-catalyzed hydrolysis, hydrolysis can still occur at very high pH values, although the mechanism is different and generally slower.
Best Practices:
-
Always perform a small-scale pilot reaction to test for stability with your specific substrate and chosen base.
-
Use the mildest base that is effective for your transformation.
-
Keep reaction times and temperatures to the minimum necessary.
Q4: My enaminone is streaking on the silica gel column during purification. How can I improve its stability?
A4: The acidic nature of standard silica gel is a common culprit for enaminone degradation during chromatography.[3] The streaking you observe is often the result of the compound hydrolyzing as it moves down the column.
Purification Solutions:
-
Neutralized Silica: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column, which lack the acidic character of silica.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
-
Recrystallization: If your enaminone is a solid, recrystallization is an excellent non-chromatographic purification method that avoids contact with acidic stationary phases altogether.
Troubleshooting Guides & Protocols
Guide 1: Diagnosing Enaminone Degradation
If you suspect your enaminone is degrading, this workflow will help you identify the problem and its cause.
Caption: Troubleshooting workflow for enaminone degradation.
Protocol 1: General Procedure for a pH Stability Test
This protocol helps you quantify the stability of a novel enaminone across a range of pH values.
-
Prepare Buffer Solutions: Create a set of buffers (e.g., pH 2, 4, 7, 9, 12).
-
Prepare Stock Solution: Dissolve a known quantity of your enaminone in a water-miscible organic solvent (e.g., acetonitrile or THF) to create a stock solution.
-
Incubation: In separate vials, add a small aliquot of the enaminone stock solution to each buffer. Ensure the final concentration of the organic solvent is low (<5%) to maintain the buffer's pH. Include a control vial with only stock solution and solvent.
-
Time Points: Incubate the vials at a set temperature (e.g., room temperature or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analysis: Immediately analyze the aliquots by a quantitative method like HPLC or LC-MS.
-
Data Interpretation: Plot the percentage of remaining enaminone against time for each pH value to determine its half-life under each condition.
Mechanistic Insights & Data
Mechanism of Acid-Catalyzed Hydrolysis
The degradation of enaminones in acidic media is a well-understood process that is effectively the reverse of enamine formation.
Caption: Mechanism of acid-catalyzed enaminone hydrolysis.
Table 1: General Structure-Stability Relationships of Enaminones
This table summarizes how structural features generally affect enaminone stability in acidic environments, based on findings that correlate hydrolysis rates with the pKa of the parent dicarbonyl compound.[4]
| Dicarbonyl Precursor Type | Example Precursor | Relative Acid Stability | Rationale |
| Acyclic β-Diketone | Acetylacetone | Low | Flexible structure allows for efficient protonation and hydrolysis. |
| Acyclic β-Ketoester | Ethyl Acetoacetate | Moderate | The ester group can influence conjugation and basicity, slightly improving stability over diketones. |
| Cyclic β-Diketone | Dimedone, 1,3-Cyclohexanedione | High | The rigid cyclic structure provides conformational stability, which disfavors the formation of the hydrolysis transition state.[4] |
| Cyclic β-Ketoester | Meldrum's Acid derivatives | Variable | Stability is highly dependent on the specific ring system and its strain. |
References
- 1. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Claisen-Schmidt Reactions
Welcome to the Technical Support Center for Claisen-Schmidt reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in the synthesis of chalcones and other α,β-unsaturated ketones. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
Low conversion in a Claisen-Schmidt condensation can be frustrating. This section provides a structured approach to identifying and addressing the root cause of the problem.
Problem 1: The Reaction Fails to Initiate or Proceeds Very Slowly
Q1: I've mixed my aromatic aldehyde, ketone, and base catalyst, but I'm seeing little to no product formation even after several hours. What's going wrong?
A1: This issue often points to problems with the core components of the reaction: the reactants or the catalyst.
-
Ineffective Catalyst: The choice and quality of the base are critical.[1][2]
-
Causality: The base's primary role is to deprotonate the α-hydrogen of the ketone to form a reactive enolate ion, which then acts as the nucleophile.[3][4] If the base is too weak or has degraded, enolate formation will be inefficient, stalling the reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Potency: Use a fresh batch of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] For sensitive substrates, a milder base such as potassium carbonate (K₂CO₃) might be necessary to prevent side reactions.[1]
-
Increase Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction.[2] For some solvent-free methods, up to 20 mol% of solid NaOH has been shown to be effective.[2][6] It's advisable to perform small-scale experiments to determine the optimal catalyst concentration for your specific substrates.[2]
-
Consider Alternative Catalysts: If standard bases fail, explore other catalytic systems. Solid-supported catalysts, phase-transfer catalysts, or even Lewis acids have been successfully employed.[1][2] Nanocrystalline metal oxides are also emerging as recyclable and efficient heterogeneous catalysts.[7]
-
-
-
Poor Substrate Reactivity: The electronic nature of your aldehyde and ketone significantly influences their reactivity.
-
Causality: Electron-withdrawing groups on the ketone can increase the acidity of the α-hydrogens, facilitating enolate formation. Conversely, electron-donating groups on the aromatic aldehyde can make the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
Assess Electronic Effects: Analyze the substituents on your reactants. If you are using an electron-rich aldehyde or an electron-poor ketone, you may need to employ more forcing reaction conditions (e.g., a stronger base or higher temperature).[5]
-
Purity of Reactants: Ensure your starting materials are pure, as impurities can inhibit the catalyst or lead to unwanted side reactions.[2]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics.
-
Causality: While many Claisen-Schmidt reactions proceed at room temperature, some systems require heating to overcome the activation energy barrier.[2] The solvent must effectively dissolve the reactants and catalyst to ensure a homogeneous reaction mixture.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[1][2] Monitor the reaction closely by Thin Layer Chromatography (TLC), as excessive heat can promote side reactions.
-
Solvent Selection: Ethanol is a common solvent due to its ability to dissolve both the reactants and the alkali hydroxide catalyst.[2] However, if solubility is an issue, consider other polar solvents. Green chemistry approaches like solvent-free grinding have also shown to improve yields and reaction times.[1][6][8]
-
-
Problem 2: The Reaction Starts but Stalls or Gives Incomplete Conversion
Q2: My reaction begins to form the product, but then it stops, leaving a significant amount of starting material. What causes this?
A2: A stalling reaction often indicates a problem with catalyst deactivation, product inhibition, or reaction equilibrium.
-
Catalyst Deactivation: The catalyst may be consumed or neutralized during the reaction.
-
Causality: Acidic impurities in the reactants or solvent can neutralize the base catalyst.[1] The formation of acidic byproducts can also lower the pH of the reaction mixture, quenching the catalyst.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, especially when working with highly moisture-sensitive bases like sodium hydride (NaH).[9]
-
Purify Reactants: Remove any acidic impurities from your starting materials before starting the reaction.
-
Incremental Catalyst Addition: If you suspect catalyst deactivation, adding another portion of the catalyst mid-reaction can sometimes restart a stalled reaction.[1]
-
-
-
Product Precipitation: The insolubility of the product can physically block the reaction from proceeding.
-
Causality: If the chalcone product is insoluble in the reaction solvent, it can precipitate out and coat the surface of the reactants or the catalyst, preventing further interaction.[1]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to keep the product in solution.
-
Switch Solvents: Choose a solvent in which the product has higher solubility.
-
Ensure Vigorous Stirring: Maintain strong agitation to keep the reaction mixture as homogeneous as possible.[1]
-
-
-
Reversibility of the Aldol Addition: The initial step of the reaction can be reversible.
-
Causality: The first step of the Claisen-Schmidt condensation is an aldol addition to form a β-hydroxy ketone. This step can be reversible. The subsequent dehydration to the α,β-unsaturated ketone (chalcone) is often what drives the reaction to completion.[3][6]
-
Troubleshooting Steps:
-
Promote Dehydration: Favorable conditions for the elimination of water, such as heating, can shift the equilibrium towards the final product.[1]
-
Choice of Catalyst: Some catalytic systems are more effective at promoting the dehydration step.
-
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low conversion in Claisen-Schmidt reactions.
Frequently Asked Questions (FAQs)
Q3: What are the most common side reactions in a Claisen-Schmidt condensation, and how can I minimize them?
A3: Several side reactions can compete with the desired condensation, reducing your yield.
-
Self-Condensation of the Ketone: If the enolizable ketone reacts with itself, it leads to byproducts.[2]
-
Mitigation: This is more likely if the ketone is significantly more reactive than the aldehyde. To favor the crossed-condensation, you can use an excess of the ketone or add the aldehyde slowly to the mixture of the ketone and base.[2]
-
-
Cannizzaro Reaction: Under strongly basic conditions, aromatic aldehydes lacking α-hydrogens can undergo disproportionation to yield a primary alcohol and a carboxylic acid.[1]
-
Michael Addition: The enolate can potentially add to the α,β-unsaturated ketone product (a Michael acceptor), leading to a 1,5-dicarbonyl compound.[2]
-
Mitigation: This is generally less favorable than the initial condensation.[2] If it becomes a significant issue, consider using a less reactive enolate or stopping the reaction as soon as the starting material is consumed.
-
Q4: How does stoichiometry affect the outcome of the reaction, especially when using a symmetrical ketone like acetone?
A4: Stoichiometry is a powerful tool for controlling the regioselectivity of the reaction.
-
For Mono-condensation: To favor the formation of the mono-substituted product (e.g., benzylideneacetone), use an excess of the ketone relative to the aldehyde.[6] This ensures that there is a higher probability of the aldehyde reacting with acetone rather than the mono-substituted product.
-
For Di-condensation: To synthesize the di-substituted product (e.g., dibenzylideneacetone), use an excess of the aldehyde (typically a 2:1 molar ratio of aldehyde to ketone).[2][6] This drives the reaction towards the second condensation.
Q5: Can I run the Claisen-Schmidt reaction without a solvent? What are the advantages?
A5: Yes, solvent-free Claisen-Schmidt reactions are a well-established and often advantageous green chemistry approach.[6][10]
-
Method: The reaction is typically carried out by grinding the solid reactants (ketone, aldehyde, and a solid base like NaOH) together in a mortar and pestle.[1][6]
-
Advantages:
-
Higher Yields and Shorter Reaction Times: Quantitative yields (96-98%) have been reported in as little as 5-15 minutes.[1][6]
-
Environmental Benefits: Eliminates the need for potentially hazardous organic solvents.[11]
-
Simplified Workup: The product can often be isolated by simply washing the solid mixture with water to remove the base catalyst.[1]
-
Data Summaries
Table 1: Comparison of Catalysts and Conditions
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 10% NaOH (aq) | Benzaldehyde | Acetone | Ethanol/Water | RT | 2-4 h | ~85-95 | [12] |
| 20 mol% NaOH (solid) | Benzaldehyde | Cyclohexanone | Solvent-free | RT | 5 min | 98 | [6] |
| KOH | Benzaldehyde | Acetophenone | Ethanol | RT | 4-6 h | ~90 | [8][13] |
| Mg/Al-LDH (calcined) | Benzaldehyde | Cyclohexanone | Solvent-free | 120 | 2 h | 93 | [14] |
| CsOH | 4-Biphenylcarboxaldehyde | (–)-Menthone | DMSO | RT | 1-3 h | ~80-90 | [15] |
This table provides a summary of various reported conditions. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Base-Catalyzed Synthesis of Chalcones in Ethanol
This protocol is a standard method for chalcone synthesis.[16]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 eq) and the acetophenone derivative (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH (typically 10-40%).[5][16]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[2] Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.[5] Reactions are typically complete within 2-24 hours.[5][13]
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath and pour it into ice-cold water.[16] If the product precipitates, collect it by vacuum filtration. If it remains dissolved, neutralize the mixture with dilute HCl to induce precipitation.[13]
-
Purification: Wash the crude solid with cold water until the filtrate is neutral.[1] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[13][17]
Protocol 2: Solvent-Free Grinding Method for α,α'-bis(benzylidene)cycloalkanones
This green chemistry protocol offers high yields and short reaction times.[6]
-
Preparation: In a porcelain mortar, combine the cycloalkanone (e.g., cyclohexanone, 1.0 eq) and the aromatic aldehyde (2.0 eq).
-
Catalyst Addition: Add solid NaOH (20 mol%) to the mortar.[6]
-
Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes at room temperature. The solid mixture will often turn into a thick, colored paste.[1]
-
Isolation: Scrape the solid from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH catalyst.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water.[1] The product is often of high purity and may not require further recrystallization.
Experimental Workflow Diagram
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. praxilabs.com [praxilabs.com]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society [acs.digitellinc.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Claisen-Schmidt Condensation [cs.gordon.edu]
Technical Support Center: Optimizing Michael Additions to Enaminones
Welcome to the technical support center for optimizing Michael additions to β-enaminones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetically valuable reaction. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the Michael addition to enaminones, providing insights into their root causes and offering systematic solutions.
Issue 1: Low or No Conversion to the Desired Product
Q1: My reaction shows low or no yield of the Michael adduct. What are the first things I should check?
A1: When faced with low conversion, a systematic review of fundamental experimental parameters is the best starting point before exploring more complex variables.[1] Many yield issues arise from easily overlooked factors:
-
Purity of Starting Materials: Impurities in your enaminone, Michael donor, or catalyst can inhibit the reaction or lead to side products. Verify the purity of your reagents by NMR or GC-MS and purify if necessary. Aldehydes, if used as precursors, are particularly prone to oxidation.[1]
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous, especially for reactions involving strong bases or moisture-sensitive catalysts.[1] The presence of water can quench bases, hydrolyze intermediates, or deactivate catalysts. Using freshly dried solvents is critical.
-
Reaction Atmosphere: For air- or moisture-sensitive catalysts and intermediates, ensure your glassware was properly flame-dried and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Temperature Control: Incorrect or inconsistent temperature can drastically affect reaction rates. If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, for highly exothermic additions, cooling may be necessary to prevent side reactions.[1]
Q2: I've confirmed my basic setup is correct, but the reaction is still sluggish. How does my choice of catalyst impact the reaction rate?
A2: Catalyst choice is paramount. The nature of the enaminone and the Michael donor dictates the most effective catalyst.
-
For Weakly Acidic Michael Donors (e.g., malonates, β-ketoesters): A base is typically required to generate the nucleophilic enolate.[2][3] Common bases include NaH, NaOEt, or DBU. If your base is not strong enough to deprotonate the donor, the reaction will not proceed.
-
Lewis Acid Catalysis: Lewis acids (e.g., TiCl₄, Sc(OTf)₃, Yb(OTf)₃) can activate the enaminone by coordinating to the carbonyl oxygen, making the β-carbon more electrophilic. This is particularly useful for less reactive Michael donors.
-
Brønsted Acid Catalysis: Protic acids can protonate the enaminone, increasing its electrophilicity. However, care must be taken as strong acids can also lead to decomposition.
-
Organocatalysis: For asymmetric reactions, chiral organocatalysts like proline derivatives or cinchona alkaloids are frequently used.[4] These often work by forming a transient, more reactive enamine or iminium ion with the substrate.[5][6][7][8]
Q3: Could the solvent be inhibiting my reaction?
A3: Absolutely. The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.
-
Polar Aprotic Solvents (e.g., THF, DCM, Toluene): These are generally good starting points. They can solvate charged intermediates without interfering with the nucleophile.
-
Polar Protic Solvents (e.g., EtOH, MeOH): These can be problematic. They can protonate the enolate nucleophile, reducing its reactivity. However, in some cases, protic solvents like fluorinated alcohols (HFIP, TFE) can activate the Michael acceptor through hydrogen bonding, accelerating the reaction, especially for weaker nucleophiles like anilines.[9][10]
-
Solvent Effects Study: If you suspect a solvent issue, it is advisable to screen a small set of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, MeCN).
Issue 2: Formation of Significant Side Products
Q1: I'm getting a mixture of products. What are the most common side reactions?
A1: The primary side products in Michael additions to enaminones are typically the result of competing nucleophilic attack or substrate decomposition.
-
N-Michael Adduct: The nitrogen atom of the enaminone is also nucleophilic and can compete with the desired C-Michael addition. This leads to the formation of aza-Michael adducts.[11]
-
1,2-Addition: The nucleophile attacks the carbonyl carbon instead of the β-carbon. This is more common with "hard" nucleophiles like Grignard reagents, whereas "soft" nucleophiles like enolates and thiolates favor the 1,4- (Michael) addition.[12][13]
-
Polymerization: The Michael adduct itself can sometimes act as a nucleophile, leading to polymerization, especially with highly reactive monomers.[2]
-
Self-Condensation: The Michael donor may undergo self-condensation if it is sufficiently reactive.
Q2: How can I minimize the formation of the undesired N-Michael adduct?
A2: The regioselectivity between C- and N-alkylation is a common challenge. The outcome is influenced by the electronics of the enaminone and the reaction conditions.
-
Steric Hindrance: Increasing the steric bulk on the nitrogen atom of the enaminone can disfavor N-alkylation.
-
Solvent Choice: Nonpolar solvents often favor C-alkylation, while polar solvents can sometimes favor N-alkylation by stabilizing the more polar transition state.
-
Temperature: Lowering the reaction temperature can often increase the selectivity for the thermodynamically favored C-adduct.
Mechanism: C-Alkylation vs. N-Alkylation
The enaminone exists in resonance, presenting two potential sites for electrophilic attack. The desired pathway is the attack at the β-carbon.
Caption: C- vs. N-Alkylation Pathways.
Issue 3: Poor Stereoselectivity in Asymmetric Reactions
Q1: My asymmetric Michael addition is giving low enantiomeric excess (ee) or diastereomeric ratio (dr). How can I improve this?
A1: Achieving high stereoselectivity requires careful optimization of the catalyst, solvent, and temperature.
-
Catalyst Selection: This is the most critical factor. The chiral environment created by the catalyst dictates the facial selectivity of the addition.
-
Organocatalysts: Proline and its derivatives, cinchona alkaloids, and chiral primary amines are widely used.[4][5] For example, thiourea-based organocatalysts can activate nitroalkenes through double hydrogen bonding, leading to high enantioselectivity.[8][14]
-
Metal-Based Catalysts: Chiral Lewis acids, such as those derived from BINOL or Salen ligands, can effectively control the stereochemical outcome.[15]
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. A screen of non-polar (e.g., Toluene, Hexane) and polar aprotic (e.g., CH₂Cl₂, THF) solvents is recommended. Polar protic solvents are generally avoided as they can interfere with the catalyst's hydrogen bonding network.[4]
-
Temperature: Lowering the reaction temperature often leads to higher stereoselectivity by amplifying the small energy differences between the diastereomeric transition states. Reactions are commonly run between 0 °C and -78 °C.
-
Additives/Co-catalysts: Sometimes, an acid or base co-catalyst is required to facilitate catalyst turnover or enhance selectivity. For instance, acids are often used with chiral primary amine catalysts to promote the formation of the active iminium ion.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Michael addition to a new enaminone substrate?
A1: A good starting point is to use a common Michael donor like diethyl malonate with a catalytic amount of a moderately strong base like DBU in a polar aprotic solvent like THF or CH₂Cl₂ at room temperature. Monitor the reaction by TLC or LC-MS.
Q2: How do the electronic properties of the enaminone substituents affect its reactivity?
A2: The enaminone is the Michael acceptor. Its reactivity is increased by electron-withdrawing groups (EWGs) attached to the carbonyl or the β-carbon, as these make the β-carbon more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity.
Q3: What analytical techniques are best for monitoring reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Stain with a suitable agent (e.g., KMnO₄ or vanillin) to visualize all spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. ¹H NMR of crude aliquots can also provide a clear picture of the conversion of starting materials to products.
Section 3: Data & Protocols
Table 1: Common Catalysts for Michael Additions to Enaminones
| Catalyst Type | Examples | Typical Michael Donors | Key Feature |
| Base Catalysts | DBU, NaH, K₂CO₃, NaOEt | Malonates, β-ketoesters, Nitroalkanes | Deprotonates the Michael donor to form an enolate.[2] |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, TiCl₄ | Cyanides, Thiolates, Silyl enol ethers | Activates the enaminone by coordinating to the carbonyl. |
| Organocatalysts | Proline, Diphenylprolinol silyl ether, Cinchona alkaloids | Aldehydes, Ketones, Nitroalkanes | Forms chiral enamines or iminium ions for asymmetric synthesis.[4][5] |
| Metal Complexes | Cu(OAc)₂/Chiral Ligand, (S)-BINAP-Ru | Grignard reagents (Cu-catalyzed), Arylboronic acids | Enables use of a wider range of nucleophiles in asymmetric variants.[4] |
General Protocol: Base-Catalyzed Michael Addition of Diethyl Malonate to a β-Enaminone
1. Reagent Preparation:
- Ensure the β-enaminone (1.0 equiv) and diethyl malonate (1.2 equiv) are pure.
- Use anhydrous solvent (e.g., THF).
2. Reaction Setup:
- To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-enaminone and anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv) dropwise to the solution.
- Add diethyl malonate dropwise over 5 minutes.
3. Reaction Monitoring:
- Allow the reaction to warm to room temperature and stir.
- Monitor the reaction progress by TLC until the starting enaminone is consumed (typically 2-12 hours).
4. Workup and Purification:
- Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. researchgate.net [researchgate.net]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Challenges in the characterization of E/Z isomers of enaminones
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and complexities of synthetic and analytical chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to the common and complex challenges encountered in the characterization of E/Z isomers of enaminones.
Enaminones are powerful intermediates in organic synthesis due to their versatile reactivity.[1][2] However, the very electronic nature that makes them useful—a conjugated push-pull system—often lowers the energy barrier for rotation around the C=C bond. This can lead to the presence of a dynamic equilibrium between E and Z isomers, making their characterization, separation, and control a significant experimental hurdle.[3]
This guide is structured in a question-and-answer format to address your specific issues directly. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice grounded in both established theory and practical field experience.
Technical Troubleshooting & FAQs
Section 1: Fundamental Challenges in E/Z Isomerism
Question: Why is it so difficult to characterize E/Z isomers of enaminones compared to simple alkenes?
Answer: The core challenge lies in the reduced rotational energy barrier of the enaminone C=C double bond. In simple alkenes, this barrier is high (e.g., ~259 kJ/mol for 2-butene), making E and Z isomers configurationally stable and easily separable at room temperature.[3] Enaminones, however, possess a conjugated "push-pull" system where the amino group pushes electron density and the carbonyl group pulls it. This delocalization imparts more single-bond character to the C=C bond, significantly lowering the rotational barrier to a point (<85 kJ/mol) where interconversion can occur rapidly at or near room temperature.[3] This results in:
-
Equilibrating Mixtures: Instead of distinct, stable isomers, you often have a dynamic equilibrium in your sample tube.
-
Analytical Ambiguity: Spectroscopic and chromatographic signals can be broadened, averaged, or represent a complex mixture, complicating interpretation.
-
Solvent and Temperature Dependency: The ratio of E/Z isomers can be highly sensitive to the solvent, temperature, and even sample concentration, making results difficult to reproduce without strict control.[4][5]
Question: What factors determine the stability and ratio of E vs. Z isomers in my sample?
Answer: The equilibrium position is a delicate balance of several factors. Understanding these can help you control or at least predict the isomeric composition of your sample.
-
Intramolecular Hydrogen Bonding: This is often the dominant factor. In primary and secondary enaminones, the N-H proton can form a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction typically favors the Z-isomer, which can form a stable six-membered pseudo-ring.[6][7]
-
Steric Hindrance: Bulky substituents on the nitrogen, α-carbon, or β-carbon can destabilize an isomer through steric repulsion. For instance, large groups may disfavor the Z-isomer, pushing the equilibrium towards the less-hindered E-isomer.[2]
-
Solvent Polarity: The choice of solvent has a profound effect.[8]
-
Apolar Solvents (e.g., Chloroform, Benzene): These solvents do not compete for hydrogen bonding, thus favoring the isomer stabilized by intramolecular hydrogen bonds (typically Z).
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the enaminone's N-H and C=O groups, potentially shifting the equilibrium.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are strong hydrogen bond acceptors and can significantly disrupt intramolecular H-bonds, often leading to the observation of both isomers or favoring the sterically preferred isomer.[4][9][10] Some lawsone enaminones have been specifically shown to undergo Z/E isomerization in DMSO-d6 at room temperature.[4][9][10][11]
-
-
Electronic Effects: Electron-withdrawing groups on the nitrogen or electron-donating groups on the β-carbon can further lower the rotational barrier, accelerating the interconversion between isomers.[3]
Section 2: Troubleshooting Spectroscopic Characterization
This section focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, the primary tool for isomer characterization.
Question: My ¹H NMR spectrum shows broad peaks or more signals than expected. How do I determine if I have E/Z isomers?
Answer: This is a classic sign of isomers in dynamic equilibrium. Broad peaks often indicate that the rate of E/Z interconversion is on the same timescale as the NMR experiment. Multiple sets of sharp signals suggest a mixture of stable isomers or slow exchange.
Here is a systematic workflow to dissect this issue:
// Node Definitions start [label="Observe Complex ¹H NMR\n(Broad Peaks / Extra Signals)", fillcolor="#FBBC05", fontcolor="#202124"]; vt_nmr [label="Perform Variable Temperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vt_result [label="Analyze Spectral Changes", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; coalescence [label="Peaks Sharpen & Coalesce?\n(Dynamic Equilibrium)", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_change [label="Ratio Changes, No Coalescence?\n(Stable Isomers, Thermodynamically Driven)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; noesy_exsy [label="Run 2D NOESY or EXSY Experiment\nat Room Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cross_peaks [label="Observe Exchange Cross-Peaks?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; yes_cross [label="Confirmation of Dynamic Exchange\nBetween Isomer Signals", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_cross [label="No Exchange Observed.\nConsider Stable Isomers or Impurities.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assign [label="Assign Stereochemistry:\n- NOE contacts\n- J-couplings (if stable)\n- Chemical Shifts (δ)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Characterization Complete", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> vt_nmr; vt_nmr -> vt_result; vt_result -> coalescence [label="Yes"]; vt_result -> no_change [label="No"]; coalescence -> noesy_exsy; no_change -> assign; noesy_exsy -> cross_peaks; cross_peaks -> yes_cross [label="Yes"]; cross_peaks -> no_cross [label="No"]; yes_cross -> assign; assign -> end; no_cross -> end; } Caption: Decision workflow for NMR-based characterization of enaminone E/Z isomers.
Step-by-Step Explanation:
-
Variable-Temperature (VT) NMR: This is your first step.
-
Cooling: Lowering the temperature may slow the interconversion rate, causing broad peaks to sharpen into distinct signals for each isomer.
-
Heating: Raising the temperature may accelerate the interconversion, causing distinct signals to broaden and eventually coalesce into a single, averaged signal. This behavior is a strong indicator of dynamic equilibrium.[3]
-
-
2D NOESY/EXSY Spectroscopy: This is the most powerful method for unambiguously identifying equilibrating species at a fixed temperature.[3]
-
Principle: A NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy) experiment detects both through-space proton proximity (NOE) and chemical exchange.
-
Interpretation: If two protons are exchanging between isomeric forms (e.g., the vinylic proton in the E-isomer and the vinylic proton in the Z-isomer), they will show a "cross-peak" in the 2D spectrum. These exchange peaks have the same phase as the diagonal peaks, distinguishing them from NOE cross-peaks which have the opposite phase. The presence of these exchange cross-peaks is definitive proof of E/Z interconversion.[3] This technique is sensitive enough to detect minor isomers that are present in quantities as low as 1/17th of the major isomer.[3]
-
Question: I have two distinct sets of signals, but they don't seem to be equilibrating. How do I assign which is E and which is Z?
Answer: When you have kinetically stable isomers, you can use standard NMR assignment techniques.
| Technique | Principle & Application |
| ¹H-¹H Coupling Constants (³J) | For trisubstituted alkenes, the coupling constant between vinylic protons (³JH-H) is stereospecific. Generally, ³Jtrans (E-isomer) is larger (12-18 Hz) than ³Jcis (Z-isomer) (6-12 Hz).[12] This is one of the most reliable methods if the protons are present and their signals are resolved. |
| NOE Spectroscopy (1D or 2D) | Irradiating a proton on one substituent and observing an NOE enhancement on a vinylic proton (or vice versa) confirms their spatial proximity. For example, an NOE between a vinylic proton and a substituent on the nitrogen would help define the geometry around the C=C bond.[13] |
| Chemical Shifts (δ) | The chemical shift of the vinylic proton (C=C-H ) is influenced by the anisotropy of the nearby carbonyl group. In the Z-isomer, this proton is often deshielded by the carbonyl and appears at a lower field (higher ppm) compared to the E-isomer. Conversely, substituents on the α-carbon are often shielded in the Z-isomer. While useful, this is an empirical guide and should be confirmed with other methods.[6] |
| X-ray Crystallography | If you can grow a suitable crystal, single-crystal X-ray diffraction provides an unambiguous, definitive assignment of the solid-state structure.[7][14][15] This is the "gold standard" for structural confirmation.[16] |
Question: Can other spectroscopic techniques like UV-Vis or IR help?
Answer: Yes, they can provide valuable complementary data, though they are rarely sufficient for unambiguous assignment on their own.
-
Infrared (IR) Spectroscopy: The C=O and C=C stretching frequencies are sensitive to conjugation. The formation of a strong intramolecular hydrogen bond (typically in the Z-isomer) can lower the C=O stretching frequency (νC=O) significantly (e.g., to 1614-1637 cm⁻¹) compared to the non-hydrogen-bonded E-isomer.[7]
-
UV-Vis Spectroscopy: E and Z isomers are diastereomers and will have different UV-Vis spectra.[17] The λmax can differ based on the planarity and conjugation of the system. This technique is particularly useful for monitoring photo-induced isomerization in real-time. Irradiating a sample with UV light can promote E→Z isomerization, which can be observed as a change in the absorption spectrum.[18]
Section 3: Troubleshooting Chromatographic Separation
Question: I'm trying to separate my E/Z isomers using HPLC, but I only see one peak. What's going wrong?
Answer: This is a common issue and can stem from two primary causes:
-
Rapid On-Column Interconversion: If the E/Z isomerization is fast relative to the chromatographic timescale, the isomers will interconvert continuously as they pass through the column, eluting as a single, often broadened, peak. The barrier to inversion can be structure-specific and simply too low for separation at room temperature.[19]
-
Lack of Selectivity: The isomers may not be interconverting, but your chromatographic conditions may lack the selectivity to resolve them.
Troubleshooting Steps:
-
Lower the Temperature: Running the HPLC at sub-ambient temperatures can slow the isomerization rate enough to allow for separation. This is often the most effective strategy for dynamic mixtures.
-
Optimize the Stationary Phase:
-
Reverse-Phase (C18, C8): This is a good starting point. A successful separation of E/Z isomers of entacapone was achieved on a Gemini C18 column.[20]
-
Chiral Stationary Phases (CSPs): Even though E/Z isomers are diastereomers, CSPs can sometimes offer unique selectivities that resolve them when achiral columns fail.[21][22]
-
Silver-Impregnated Silica: For some olefins, silica gel impregnated with silver nitrate (AgNO₃) can separate E/Z isomers due to differential π-complexation with the C=C bond. While less common for enaminones, it could be explored for difficult separations.[19]
-
-
Modify the Mobile Phase: Systematically vary the solvent composition and additives. Changes in polarity can alter the interaction with the stationary phase and potentially improve resolution.
Section 4: Advanced & Confirmatory Methods
Question: When should I use computational methods?
Answer: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool to complement your experimental results.[23] It should be used to:
-
Predict Relative Stability: DFT calculations can accurately predict the relative thermodynamic stabilities (Gibbs free energies) of the E and Z isomers in the gas phase or in a solvent continuum model (PCM).[24] This can help you rationalize the observed isomer ratio in your NMR. For example, calculations have shown the E isomer of some enaminones to be significantly more stable (by ~26 kJ/mol) than the Z isomer, which aligns with crystal structure data.[7]
-
Corroborate Spectroscopic Data: You can calculate theoretical NMR chemical shifts and compare them to your experimental values to aid in the assignment of E and Z isomers.
Question: I have an X-ray crystal structure. Does this represent the solution-state reality?
Answer: Not necessarily. A crystal structure provides an exact and invaluable picture of the molecule's conformation in the solid state.[25][26] However, the forces in a crystal lattice can lock the molecule into its lowest energy conformation, which may not be the only one, or even the dominant one, present in solution. It is crucial to use solution-phase techniques like NMR to confirm if the solid-state structure persists in solution or if it exists in equilibrium with other isomers.[3]
Experimental Protocols
Protocol 1: Detection of Equilibrating E/Z Isomers using 2D ¹H-¹H EXSY
This protocol outlines the setup of a 2D EXSY experiment to definitively prove chemical exchange between E/Z isomers.
-
Sample Preparation:
-
Prepare the enaminone sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration that provides good signal-to-noise in a standard ¹H NMR spectrum (typically 5-10 mg in 0.6 mL).
-
Choose a solvent where both isomers are visible in the 1D spectrum, if possible.
-
-
Initial ¹H NMR:
-
Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of protons suspected to be involved in the exchange (e.g., vinylic protons, N-H, α-protons).
-
-
EXSY Experiment Setup (on a standard spectrometer):
-
Use a standard pulse sequence for phase-sensitive NOESY/EXSY (e.g., noesyesgpph on Bruker instruments).
-
Set the Mixing Time (d8 or tmix): This is the most critical parameter. It is the delay during which chemical exchange occurs.
-
Start with a mixing time approximately equal to the T₁ of the exchanging protons. If T₁ is unknown, a starting value of 300-500 ms is reasonable.
-
Run a series of 2D EXSY experiments with varying mixing times (e.g., 50 ms, 200 ms, 500 ms, 1 s) to find the optimal value where cross-peak intensity is maximized.
-
-
Acquisition Parameters: Set the spectral width to cover all signals of interest. Acquire a sufficient number of scans to achieve good signal-to-noise (this can range from 4 to 32 scans per increment, depending on concentration).
-
-
Data Processing and Interpretation:
-
Process the 2D data with appropriate window functions and perform a 2D Fourier transform.
-
Phase the spectrum carefully.
-
Look for cross-peaks connecting the signals of the two different isomers.
-
Crucial Confirmation: Verify that the exchange cross-peaks have the same phase (e.g., both positive/blue) as the diagonal peaks. This distinguishes them from NOE signals, which will have the opposite phase (negative/red). The presence of these phased cross-peaks is unambiguous evidence of E/Z interconversion.[3]
-
// Node Definitions spectrum [label="Acquire 2D EXSY Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diagonal [label="Diagonal Peaks\n(Signal at its own frequency)", fillcolor="#F1F3F4", fontcolor="#202124"]; cross_peak [label="Cross-Peaks\n(Connect different signals)", fillcolor="#F1F3F4", fontcolor="#202124"]; phase_check [label="Compare Cross-Peak Phase to Diagonal Phase", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; same_phase [label="Same Phase\n(e.g., Both Positive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; opposite_phase [label="Opposite Phase\n(e.g., One Positive, One Negative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion_exchange [label="Conclusion:\nChemical Exchange (E⇌Z)", fillcolor="#34A853", fontcolor="#FFFFFF"]; conclusion_noe [label="Conclusion:\nNuclear Overhauser Effect (Proximity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges spectrum -> {diagonal, cross_peak}; cross_peak -> phase_check; diagonal -> phase_check; phase_check -> same_phase [label="Result"]; phase_check -> opposite_phase [label="Result"]; same_phase -> conclusion_exchange; opposite_phase -> conclusion_noe; } Caption: Logic for distinguishing EXSY from NOESY signals based on phase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Green synthesis of new lawsone enaminones and their Z/E(C [[double bond, length as m-dash]] C)-isomerization induced by organic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone | MDPI [mdpi.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ijnc.ir [ijnc.ir]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Preventing Unwanted Polymerization of α,β-Unsaturated Carbonyl Compounds
Welcome to the technical support center for handling α,β-unsaturated carbonyl compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive monomers. Premature or uncontrolled polymerization is a critical issue that can lead to product loss, equipment failure, and significant safety hazards.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and safe handling of your materials.
Section 1: Troubleshooting Guide - "My Monomer Polymerized Unexpectedly!"
This section addresses specific scenarios of unwanted polymerization. Each case outlines probable causes and provides actionable solutions based on established chemical principles.
Case Study 1: Polymerization in the Storage Container
Problem: You open a bottle of an acrylate or methacrylate monomer (e.g., methyl acrylate, butyl acrylate) that has been on the shelf and find it has solidified or become highly viscous.
Immediate Action: Do not attempt to heat the container to melt the polymer. This can accelerate decomposition and lead to a dangerous pressure buildup.[2] Treat the container as hazardous waste and dispose of it according to your institution's safety protocols.[3]
Probable Causes & Preventative Solutions:
-
Cause A: Depletion of Dissolved Oxygen. Most phenolic inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), require the presence of dissolved oxygen to effectively scavenge free radicals.[4][5][6] Over time, especially if the container is sealed tightly under an inert atmosphere for long-term storage, this oxygen can be consumed, rendering the inhibitor ineffective.[7]
-
Solution: Store inhibited monomers under an air headspace, not nitrogen or argon.[2] If a container is opened, it is best to use the contents promptly. For long-term storage, ensure containers are not sealed so tightly as to prevent minimal air exchange, or periodically open and blanket with fresh air.
-
-
Cause B: Inhibitor Depletion. Inhibitors are consumed over time as they quench radicals that are spontaneously formed by exposure to heat or light.[1]
-
Solution: Implement a "first-in, first-out" inventory system. Check the manufacturer's recommended shelf life and test older batches for inhibitor concentration before use.
-
-
Cause C: Improper Storage Temperature. Elevated temperatures significantly accelerate the rate of spontaneous polymerization.[3] Heat acts as an initiator, generating free radicals.[8]
-
Solution: Store monomers in a cool, dark, well-ventilated area, away from direct sunlight and heat sources like radiators or ovens.[3][9] Adhere to the manufacturer's specified temperature range. For example, glacial acrylic acid should be kept between 15-25°C (59-77°F) to prevent both freezing and polymerization.[2]
-
-
Cause D: Contamination. Contaminants such as dust, rust (iron oxides), or incompatible chemicals can initiate polymerization.
-
Solution: Use only clean, dedicated glassware and equipment. Ensure storage containers are made of appropriate materials (e.g., opaque, chemically resistant plastics or glass) and are tightly sealed to prevent ingress of contaminants.[3]
-
Logical Flow for Storage Stability
References
- 1. nbinno.com [nbinno.com]
- 2. gantrade.com [gantrade.com]
- 3. Mia Secret Store [miasecretstore.com]
- 4. eastman.com [eastman.com]
- 5. chempoint.com [chempoint.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption | Semantic Scholar [semanticscholar.org]
- 8. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 9. newstetic.com [newstetic.com]
Navigating the Scale-Up of Enaminone Synthesis: A Technical Support Guide for Researchers and Process Chemists
The transition of a promising enaminone synthesis from the controlled environment of a laboratory to the demanding realities of a pilot plant is a critical juncture in drug development and chemical manufacturing. While bench-scale success is a vital first step, the path to producing larger quantities of these versatile intermediates is often fraught with challenges that can impact yield, purity, and safety. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to anticipate, troubleshoot, and overcome the common hurdles encountered during the scale-up of enaminone synthesis.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions that often arise when planning the scale-up of an enaminone synthesis.
Q1: What are the most critical factors to consider when scaling up an enaminone synthesis?
A: The most critical factors include:
-
Reaction Energetics: Many enaminone syntheses are exothermic. Understanding the heat of reaction is paramount to prevent thermal runaways in larger vessels where the surface-area-to-volume ratio is significantly lower.
-
Mixing Efficiency: What works in a small flask may not translate to a large reactor. Inefficient mixing can lead to localized "hot spots," uneven reagent distribution, and the formation of impurities.
-
Reagent Selection and Quality: The choice of reagents can significantly impact scalability. For instance, using bench-stable and less hazardous reagents like Gold's reagents can be more amenable to large-scale production than moisture-sensitive or highly reactive alternatives.[1][2] The quality and consistency of raw materials also become more critical at scale to ensure reproducible outcomes.[3][4]
-
Downstream Processing: Isolation and purification methods that are straightforward in the lab, such as column chromatography, are often not practical at the pilot scale. Developing a robust crystallization, filtration, and drying process is essential.[5][6]
-
Safety: A thorough process safety assessment is non-negotiable. This includes understanding the thermal hazards, potential for pressure buildup, and safe handling procedures for all materials at a larger scale.[7][8]
Q2: Which synthetic routes for enaminones are generally considered more scalable?
A: While various methods exist for enaminone synthesis, some are inherently more suited for scale-up.
-
Condensation of 1,3-dicarbonyl compounds with amines: This is a classic and often straightforward method. However, at scale, the removal of the water byproduct can be challenging and may require azeotropic distillation.
-
Using Gold's Reagents: Syntheses utilizing Gold's reagents, which are synthetic equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA), are often highly scalable.[1][2] These reagents are typically bench-stable solids, and the reactions can be highly regioselective, minimizing the formation of isomeric impurities that can complicate purification at a larger scale.[1][2]
-
Photocatalysis and Flow Chemistry: Modern approaches like photocatalysis can offer milder reaction conditions.[9][10] When combined with continuous flow reactors, these methods can provide excellent control over reaction parameters, including heat transfer and mixing, making them highly attractive for safe and efficient scale-up.
Q3: What is Process Analytical Technology (PAT) and how can it be applied to enaminone synthesis scale-up?
A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes.[11][12] For enaminone synthesis, PAT can be invaluable for:
-
Real-time Reaction Monitoring: Techniques like in-line Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can track the consumption of reactants and the formation of the enaminone product in real-time. This allows for precise determination of reaction completion, preventing unnecessary heating or extended reaction times that could lead to impurity formation.
-
Crystallization Monitoring: Tools like focused beam reflectance measurement (FBRM) can monitor particle size and count during crystallization, enabling better control over the final product's physical properties.[13]
-
Ensuring Process Consistency: By continuously monitoring critical process parameters (CPPs), PAT helps ensure that the process remains within the desired operating window, leading to consistent product quality from batch to batch.[11][12][14]
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section delves into specific problems that can arise during the scale-up of enaminone synthesis and provides actionable troubleshooting strategies.
Problem 1: Decreased Yield and Formation of Impurities
A common and frustrating issue during scale-up is a significant drop in yield and the appearance of new, or increased levels of, impurities compared to the lab-scale synthesis.
Potential Causes & Troubleshooting Steps:
-
Inefficient Heat Transfer and Hot Spots:
-
Causality: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to localized overheating (hot spots), which can accelerate side reactions and degradation of the product. Many enaminone syntheses, such as the condensation of amines with β-dicarbonyl compounds, are exothermic.
-
Troubleshooting Protocol:
-
Characterize Thermal Hazard: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the pilot plant reactor.
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a controlled addition profile. This is especially critical for highly exothermic steps.
-
Improve Agitation: Ensure the reactor's agitation system is designed to provide adequate mixing for the specific reaction volume and viscosity. This helps to maintain a uniform temperature throughout the reactor.
-
Consider a Co-solvent: A co-solvent can sometimes help to better solubilize reactants and improve heat distribution.
-
-
-
Poor Mixing and Mass Transfer Limitations:
-
Causality: Inadequate mixing can lead to poor distribution of reactants, resulting in localized areas of high concentration. This can favor the formation of byproducts. For example, in the reaction of a ketone with an amine, poor mixing can lead to self-condensation of the ketone as a side reaction.
-
Troubleshooting Protocol:
-
Evaluate Agitator Design: The type of agitator (e.g., pitched-blade turbine, anchor) should be appropriate for the viscosity of the reaction mixture.
-
Optimize Agitation Speed: Conduct studies to determine the optimal agitation speed that ensures good mixing without causing excessive shear, which could potentially degrade the product.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
-
-
Changes in Raw Material Quality:
-
Causality: The quality of starting materials can have a more pronounced effect at a larger scale. Impurities in reactants or solvents that were negligible at the lab scale can become significant contributors to byproduct formation in a pilot plant setting.[3][4][15]
-
Troubleshooting Protocol:
-
Establish Stringent Raw Material Specifications: Work with suppliers to define and ensure consistent quality of all starting materials and solvents.
-
Perform Incoming Raw Material Testing: Implement analytical testing of each batch of raw materials to confirm they meet the required specifications before use.
-
Small-Scale Test with New Batches: Before committing a large quantity of a new batch of raw material to the pilot reactor, run a small-scale laboratory reaction to verify its performance.
-
-
| Parameter | Lab-Scale Observation | Pilot-Scale Problem | Potential Solution |
| Yield | 90% | 65% | Improve heat transfer, optimize mixing, check raw material purity. |
| Purity (by HPLC) | 98% | 85% (new impurities observed) | Characterize new impurities (LC-MS, NMR), investigate side reactions due to hot spots or poor mixing. |
| Reaction Time | 2 hours | 6 hours (incomplete conversion) | Re-evaluate reaction kinetics at pilot scale, ensure proper temperature control. |
Impurity Profiling and Identification:
A critical step in troubleshooting purity issues is to identify the new impurities. Techniques such as HPLC-MS and NMR spectroscopy are essential for this.[16][17][18] Once the structures of the impurities are known, their formation mechanism can often be deduced, pointing to the specific process parameter that needs to be optimized. For instance, the presence of a dimer of the starting ketone would strongly suggest a problem with mixing or the rate of amine addition.
Problem 2: Challenges in Product Isolation and Purification
Successfully synthesizing the enaminone in the reactor is only half the battle. Isolating the product with the desired purity and physical properties at a larger scale presents its own set of challenges.
Potential Causes & Troubleshooting Steps:
-
Difficult Crystallization:
-
Causality: The cooling and supersaturation profiles that worked in the lab may not be optimal for a large crystallizer, leading to the formation of fine particles, oils, or an inconsistent crystal habit.
-
Troubleshooting Protocol:
-
Develop a Robust Crystallization Process: Use tools like a crystallizer with in-situ monitoring (e.g., FBRM, PVM) to study the effect of cooling rate, agitation, and solvent/antisolvent addition on crystal size and shape. The goal is to define a controlled crystallization profile.
-
Seeding Strategy: Implement a consistent seeding protocol. The amount and size of the seed crystals can have a significant impact on the final particle size distribution.
-
Solvent Selection: Re-evaluate the crystallization solvent system. A different solvent or solvent mixture may be required at a larger scale to achieve the desired crystal properties.
-
-
-
Inefficient Filtration and Washing:
-
Causality: Small, needle-like crystals or a wide particle size distribution can lead to slow filtration rates and inefficient removal of impurities during washing.
-
Troubleshooting Protocol:
-
Optimize Crystal Morphology: Focus on developing a crystallization process that produces larger, more uniform crystals, which will filter more easily.
-
Select Appropriate Filtration Equipment: For pilot-scale operations, equipment like a Nutsche filter-dryer is often used.[19] Ensure the filter medium is appropriate for the particle size of your product.
-
Develop an Effective Washing Procedure: The choice of wash solvent and the volume used are critical. The wash solvent should be a poor solvent for the product but a good solvent for the impurities. Perform small-scale experiments to optimize the washing procedure.
-
-
-
Product Drying Issues:
-
Causality: Inefficient drying can lead to residual solvent in the final product and can also cause product degradation if excessive heat is applied.
-
Troubleshooting Protocol:
-
Select the Right Drying Equipment: Vacuum ovens or agitated filter-dryers are commonly used in pilot plants. The choice will depend on the thermal stability and physical properties of the enaminone.
-
Optimize Drying Parameters: Carefully determine the optimal drying temperature and vacuum level to efficiently remove the solvent without degrading the product.
-
Monitor for Residual Solvents: Use analytical techniques like gas chromatography (GC) to confirm that the residual solvent levels in the final product meet the required specifications.
-
-
| Downstream Process | Lab-Scale Method | Pilot-Scale Challenge | Potential Solution |
| Purification | Flash Chromatography | Not scalable, high solvent consumption | Develop a robust crystallization process. |
| Isolation | Buchner Funnel Filtration | Slow filtration, product loss | Optimize crystal morphology, use a Nutsche filter-dryer. |
| Drying | High-Vacuum Oven | Long drying times, residual solvent | Use an agitated filter-dryer, optimize temperature and vacuum. |
Visualizing the Scale-Up Workflow and Troubleshooting Logic
To aid in understanding the critical decision points and logical flow of troubleshooting, the following diagrams have been created using Graphviz.
Caption: A typical workflow for scaling up enaminone synthesis from the laboratory to the pilot plant.
Caption: A logical decision tree for troubleshooting common issues of low yield and high impurities during scale-up.
Conclusion
The successful scale-up of enaminone synthesis is a multidisciplinary endeavor that requires a deep understanding of chemical engineering principles, reaction kinetics, and analytical chemistry. By proactively addressing the challenges of heat management, mixing, and downstream processing, and by leveraging modern tools like Process Analytical Technology, researchers and process chemists can navigate the complexities of moving from the lab to the pilot plant. This guide provides a foundational framework for troubleshooting and problem-solving, ultimately enabling the efficient and safe production of these valuable chemical building blocks.
References
- 1. Scalable synthesis of enaminones utilizing Gold's reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Crystallization | AVN [avncorp.com]
- 6. Development of a Novel Continuous Filtration Unit for Pharmaceutical Process Development and Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ardena.com [ardena.com]
- 8. dchas.org [dchas.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Role of raw materials in biopharmaceutical manufacturing: risk analysis and fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impurity Reference Standards - Enamine [enamine.net]
- 17. iglobaljournal.com [iglobaljournal.com]
- 18. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pilot scale reactor - Pilot plant testing, reactors - GMM Pfaudler [gmmpfaudler.com]
Technical Support Center: Synthesis of 3-(Dimethylamino)-1-phenylpropenone
Welcome to the dedicated technical support guide for the synthesis of 3-(dimethylamino)-1-phenylpropenone. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the synthesis of this valuable enaminone intermediate.
Introduction to the Synthesis
3-(Dimethylamino)-1-phenylpropenone, an α,β-unsaturated ketone with an amine substituent, is a versatile building block in organic synthesis. Its preparation is most commonly achieved through a base-catalyzed condensation reaction. Understanding the nuances of this synthesis and the potential for impurity formation is critical for obtaining a high-purity final product. This guide provides practical, experience-driven advice to identify, mitigate, and resolve common issues in your synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of 3-(dimethylamino)-1-phenylpropenone.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in the synthesis of 3-(dimethylamino)-1-phenylpropenone can often be attributed to several competing side reactions. The most prevalent of these is the self-condensation of the ketone starting material, acetophenone. This occurs when the enolate of acetophenone reacts with another molecule of acetophenone instead of the desired dimethylamine derivative.[1]
Another potential issue, particularly if benzaldehyde is used as a precursor in a multi-step synthesis, is the Cannizzaro reaction. Under strongly basic conditions, benzaldehyde, which lacks α-hydrogens, can disproportionate into benzyl alcohol and benzoic acid, thereby consuming your starting material.[1]
Troubleshooting Steps:
-
Optimize Reaction Stoichiometry: A slight excess of the dimethylamine source can help to favor the desired reaction over the self-condensation of acetophenone.
-
Control the Rate of Addition: Slowly adding the acetophenone to the reaction mixture containing the base and the dimethylamine derivative can maintain a low concentration of the acetophenone enolate, minimizing self-condensation.[1]
-
Monitor Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can promote side reactions. Maintain the recommended temperature for your specific protocol.
Q2: I'm observing a significant amount of a higher molecular weight byproduct in my crude product. What could it be?
The presence of a higher molecular weight impurity often points to a Michael addition reaction. In this scenario, the enolate of your starting ketone (acetophenone) can act as a nucleophile and attack the β-carbon of the newly formed 3-(dimethylamino)-1-phenylpropenone product in a 1,4-conjugate addition.[1]
Mitigation Strategies:
-
Strict Reaction Time Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of your starting materials. Once the reaction is complete, promptly proceed with the work-up to prevent the slower Michael addition from occurring.[1]
-
Temperature Control: Lowering the reaction temperature can help to decrease the rate of the Michael addition side reaction.[1]
Q3: My final product is an oil and is difficult to purify. What are my options?
While 3-(dimethylamino)-1-phenylpropenone is often a solid, the presence of impurities can lead to the formation of an oil.[2][3]
Purification Workflow for Oily Products:
-
Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
-
Conversion to a Salt: If the free base is an oil, converting it to a hydrochloride salt can often induce crystallization. This can be achieved by dissolving the crude oil in a suitable solvent like diethyl ether and adding a solution of HCl in ether.[4]
-
Recrystallization from a Different Solvent System: If a small amount of solid can be isolated, attempt recrystallization from various solvents or solvent pairs.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for the unambiguous characterization and purity assessment of your 3-(dimethylamino)-1-phenylpropenone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of your compound. The presence of characteristic peaks for the vinyl protons, the aromatic protons, and the dimethylamino group can confirm the desired product. Impurities can also be identified by the presence of unexpected signals.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC can be used to determine the purity of your sample by separating the main component from any impurities. The mass spectrometer provides molecular weight information for each separated peak, aiding in the identification of byproducts.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the conjugated ketone and the C=C double bond.
Common Impurities and Their Identification
The following table summarizes the most common impurities encountered in the synthesis of 3-(dimethylamino)-1-phenylpropenone.
| Impurity Name | Structure | Origin | Identification Notes |
| Acetophenone | C₆H₅COCH₃ | Unreacted starting material | Characteristic signals in ¹H NMR (singlet around 2.6 ppm for the methyl group). Will have a shorter retention time in reverse-phase HPLC. |
| Acetophenone Self-Condensation Product (Dypnone) | C₁₆H₁₄O | Side reaction | Higher molecular weight detected by MS. Complex aromatic and aliphatic signals in ¹H NMR. |
| Michael Adduct | C₂₅H₂₅NO | Side reaction (addition of acetophenone enolate to product) | Significantly higher molecular weight detected by MS. More complex ¹H NMR spectrum compared to the desired product. |
| Benzyl Alcohol & Benzoic Acid | C₆H₅CH₂OH & C₆H₅COOH | Cannizzaro reaction of benzaldehyde (if used as a precursor) | Can be identified by comparison with authentic standards in HPLC and TLC. Benzoic acid can be removed with a basic wash during work-up.[1] |
Experimental Workflow & Diagrams
Generalized Synthetic Pathway
The synthesis of 3-(dimethylamino)-1-phenylpropenone typically involves the reaction of acetophenone with a dimethylamine equivalent, such as dimethylformamide dimethyl acetal (DMF-DMA), or via a Claisen-Schmidt condensation followed by reaction with dimethylamine.
Caption: Generalized synthetic pathway for 3-(dimethylamino)-1-phenylpropenone.
Impurity Formation Pathways
The following diagram illustrates the major side reactions that can lead to common impurities.
Caption: Major side reactions leading to common impurities.
References
Technical Support Center: TLC Visualization for Non-UV Active Enaminones
Welcome to the Technical Support Center for the visualization of non-UV active enaminones on Thin-Layer Chromatography (TLC) plates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in monitoring reactions and assessing the purity of enaminones that lack a UV chromophore. Here, you will find field-proven insights, detailed protocols, and troubleshooting advice to ensure reliable and reproducible TLC results.
Introduction: The Challenge of Visualizing Non-UV Active Enaminones
Enaminones are a versatile class of compounds characterized by the N-C=C-C=O functional group. While many enaminones containing aromatic rings are UV active, those with purely aliphatic substituents often are not, making their visualization on TLC plates a significant challenge. This guide provides a comprehensive overview of chemical staining methods that react with the inherent functionalities of enaminones to produce colored spots, enabling their detection.
Frequently Asked Questions (FAQs)
Q1: My enaminone is not visible under the UV lamp. What are my options?
A1: When an enaminone is not UV active, you must rely on destructive chemical staining methods.[1] These techniques involve dipping or spraying the TLC plate with a reagent that chemically reacts with the enaminone to produce a colored product. The choice of stain depends on the specific functionalities present in your molecule.
Q2: Which staining reagents are most effective for visualizing enaminones?
A2: Several staining reagents can be effective for enaminones due to their unique combination of functional groups (alkene, amine, and ketone). The most commonly successful are:
-
Potassium Permanganate (KMnO₄): Excellent for detecting the carbon-carbon double bond in the enaminone system.[2][3]
-
p-Anisaldehyde Stain: Reacts with the nucleophilic amine and the enolizable ketone portion of the molecule.[4][5]
-
Ninhydrin Stain: Specifically targets primary and secondary amines, which are common in enaminone structures.[4][6]
-
Iodine Vapor: A general, non-destructive (in the short term) method that often visualizes unsaturated compounds.
-
Dragendorff's Reagent: Effective for detecting nitrogen-containing compounds, including tertiary amines and alkaloids.[7][8]
Q3: How do I choose between different staining methods?
A3: The selection of a staining method should be guided by the structure of your enaminone and the information you wish to obtain.
-
For a quick and general visualization of unsaturated compounds, iodine is a good first choice as the spots are often reversible.
-
To confirm the presence of an oxidizable group like the double bond, potassium permanganate is highly effective and provides a distinct color change.[2][3]
-
If your enaminone has a primary or secondary amine, ninhydrin is a very specific and sensitive choice.[4][9]
-
For a more general stain that often gives varied colors for different spots, which can aid in distinguishing between closely running compounds, p-anisaldehyde is an excellent option.[4][6]
-
If you are working with enaminones that have a tertiary amine, Dragendorff's reagent is a suitable choice.[7][8]
In-Depth Technical Guide & Protocols
This section provides detailed, step-by-step methodologies for preparing and using the most effective staining reagents for non-UV active enaminones.
Potassium Permanganate (KMnO₄) Stain: The Oxidizable Group Detector
Causality: The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with the electron-rich double bond of the enaminone, undergoing reduction to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of a yellow to brown spot on a purple or pink background.[10] This stain is highly sensitive to any oxidizable functional group.
Experimental Protocol:
-
Preparation of the Staining Solution:
-
Dissolve 1.5 g of potassium permanganate (KMnO₄), 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% aqueous sodium hydroxide (NaOH) in 200 mL of distilled water.[2][3]
-
Stir until all components are fully dissolved. The solution should be a deep purple.
-
Store in a well-sealed, dark bottle. The stain is typically stable for about three months.[2]
-
-
Staining Procedure:
-
After developing the TLC plate, allow the solvent to fully evaporate.
-
Using tweezers, quickly dip the plate into the KMnO₄ solution for a few seconds.
-
Remove the plate and let the excess stain drip off.
-
Gently wipe the back of the plate with a paper towel.
-
Spots corresponding to oxidizable compounds will appear as yellow to brown on a purple background, often without heating. Gentle heating with a heat gun can sometimes enhance the contrast.[2]
-
p-Anisaldehyde Stain: The Versatile Nucleophile Detector
Causality: Under the acidic conditions of the stain, the enamine or enol tautomer of the enaminone can act as a nucleophile and react with the electrophilic aldehyde of p-anisaldehyde. Subsequent dehydration, promoted by heating, leads to the formation of a highly conjugated and colored product.[5] This stain is known for producing a range of colors for different compounds, which can be useful for identification.[6]
Experimental Protocol:
-
Preparation of the Staining Solution:
-
In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.
-
To this solution, add 3.7 mL of p-anisaldehyde.[11]
-
Stir until the solution is homogeneous.
-
Store the stain in a dark, well-sealed container, preferably in a refrigerator, to prolong its shelf life.[5]
-
-
Staining Procedure:
-
After the TLC plate is fully dry, dip it into the p-anisaldehyde solution for a few seconds.
-
Remove the plate, let the excess stain drip off, and wipe the back.
-
Gently heat the plate with a heat gun until colored spots appear against a light pink or purple background. Overheating can cause the entire plate to char.[12]
-
Ninhydrin Stain: The Amine Specialist
Causality: Ninhydrin reacts with primary and secondary amines to form a highly colored conjugate known as Ruhemann's purple. This reaction is highly specific for amines and is very sensitive.
Experimental Protocol:
-
Preparation of the Staining Solution:
-
Staining Procedure:
-
Dip the dried TLC plate into the ninhydrin solution.
-
Allow the excess solvent to evaporate.
-
Gently heat the plate with a heat gun. Primary amines will typically give a deep purple or blue spot, while secondary amines may produce a yellow to orange spot.[10]
-
Dragendorff's Reagent: For Nitrogen-Containing Compounds
Causality: Dragendorff's reagent contains potassium tetraiodobismuthate(III). This complex reacts with the basic nitrogen atom of many organic compounds, including tertiary amines and alkaloids, to form an insoluble, colored ion pair precipitate.[7]
Experimental Protocol:
-
Preparation of the Staining Solution: This reagent is typically prepared as two separate stock solutions that are mixed before use.
-
Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.[7]
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.[7]
-
Working Solution: Immediately before use, mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of water.[7]
-
-
Staining Procedure:
-
Dip or spray the developed and dried TLC plate with the freshly prepared working solution.
-
Nitrogen-containing compounds will typically appear as orange to reddish-brown spots on a yellow background.[8]
-
Data Summary Table
| Staining Reagent | Target Functional Group(s) in Enaminones | Typical Spot Color | Background Color | Heating Required |
| Potassium Permanganate | C=C double bond, amine | Yellow to Brown | Purple/Pink | Often not, but can enhance |
| p-Anisaldehyde | Amine, enolizable ketone | Various (e.g., pink, purple, blue) | Light Pink/Purple | Yes |
| Ninhydrin | Primary and secondary amines | Purple/Blue (primary), Yellow/Orange (secondary) | Colorless/White | Yes |
| Iodine Vapor | Unsaturated systems | Brown | Light Brown | No |
| Dragendorff's Reagent | Basic nitrogen atoms | Orange to Red-Brown | Yellow | No |
Troubleshooting Guide
Problem: No spots are visible after staining.
-
Possible Cause: The concentration of the compound on the TLC plate is too low.
-
Possible Cause: The chosen stain is not reactive with your specific enaminone.
-
Solution: Try a different staining method that targets a different functional group present in your molecule. For example, if permanganate stain fails, try p-anisaldehyde or ninhydrin.
-
-
Possible Cause: The compound has evaporated from the plate.
-
Solution: Visualize the plate immediately after development and drying, especially if your compound is volatile.[13]
-
Problem: The spots are streaking or elongated.
-
Possible Cause: The sample is overloaded on the TLC plate.
-
Possible Cause: The enaminone is highly polar and is interacting strongly with the silica gel.
-
Possible Cause: The sample was not fully dissolved in the spotting solvent.
-
Solution: Ensure your sample is completely dissolved before spotting it on the TLC plate.
-
Problem: The background of the TLC plate is too dark after staining.
-
Possible Cause: The plate was overheated during visualization.
-
Solution: Heat the plate more gently and for a shorter duration with the heat gun. Wave the heat gun back and forth to ensure even heating.
-
-
Possible Cause: The staining solution has degraded.
-
Solution: Prepare a fresh batch of the staining reagent. Some stains, like p-anisaldehyde, have a limited shelf life.[5]
-
Experimental Workflow & Logical Relationships
The following diagrams illustrate the general workflow for TLC analysis of non-UV active enaminones and the decision-making process for selecting an appropriate visualization technique.
References
- 1. silicycle.com [silicycle.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. silicycle.com [silicycle.com]
- 4. Magic Formulas [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
- 8. targetmol.com [targetmol.com]
- 9. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 10. TLC stains [reachdevices.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. chembam.com [chembam.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Enaminones and Enolates for Drug Development Professionals
In the intricate landscape of synthetic organic chemistry, the quest for efficient and selective carbon-carbon and carbon-heteroatom bond formation is paramount, particularly within the demanding realm of drug development. Among the plethora of nucleophilic intermediates available to the medicinal chemist, enolates have long stood as a cornerstone of synthetic strategy. However, their vinylogous counterparts, enaminones, offer a unique and often advantageous reactivity profile that warrants a detailed comparative analysis. This guide provides an in-depth examination of the reactivity of enaminones versus enolates, supported by experimental data, to empower researchers in making informed decisions for the synthesis of complex molecular architectures.
At a Glance: The Nucleophilicity Spectrum
At the heart of their reactivity lies the nucleophilic character of these species. Quantitative kinetic studies have unequivocally established a significant difference in their intrinsic nucleophilicity. In a landmark study, the relative reactivities of structurally analogous silyl enol ethers, enamines, and enolate anions towards carbon-centered electrophiles were determined to be approximately 1, 10⁷, and 10¹⁴, respectively[1]. This vast difference underscores the superior nucleophilic power of enolates, which exist as anionic species, compared to the neutral, albeit still reactive, enaminones.
Table 1: Quantitative Comparison of Nucleophilicity [1]
| Nucleophile Type | Relative Reactivity | Description |
| Silyl Enol Ether | 1 | A neutral, stable enolate equivalent. |
| Enamine/Enaminone | ~10⁷ | A neutral, moderately reactive nucleophile. The nitrogen lone pair enhances the nucleophilicity of the β-carbon. |
| Enolate Anion | ~10¹⁴ | A highly reactive anionic nucleophile with delocalized charge. |
This disparity in nucleophilicity is a critical factor influencing their respective applications and the conditions under which they are employed. While the potent reactivity of enolates allows for a broad range of transformations, it can also lead to challenges in selectivity and handling. Enaminones, with their more moderate reactivity, often provide a more controlled and selective approach to bond formation.
Structural and Electronic Underpinnings of Reactivity
To appreciate the nuances of their reactivity, it is essential to understand the structural and electronic differences between enolates and enaminones.
Figure 1. Resonance structures of enolates and enaminones.
An enolate is an anionic species formed by the deprotonation of a carbonyl compound at the α-carbon. The negative charge is delocalized between the α-carbon and the oxygen atom, making it an ambident nucleophile[2]. The major resonance contributor places the negative charge on the more electronegative oxygen atom, yet reactions with many electrophiles occur preferentially at the α-carbon[3].
An enaminone is a neutral molecule containing a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. The lone pair of electrons on the nitrogen atom participates in conjugation, increasing the electron density at the β-carbon and rendering it nucleophilic. This vinylogous amide system is generally more stable and less basic than an enolate.
The acidity of the corresponding precursors also differs significantly. The α-protons of a typical ketone have a pKa of around 19-20 in DMSO, while the α-protons of a β-dicarbonyl compound are much more acidic, with pKa values in the range of 9-11[4]. Enaminones are derived from these β-dicarbonyl compounds, and their acidity is an important consideration in their synthesis and reactivity.
Comparative Reactivity in Key Transformations
The differing electronic nature of enolates and enaminones manifests in their reactivity towards various electrophiles.
Alkylation Reactions
Alkylation is a fundamental C-C bond-forming reaction for both species. However, the choice between an enolate and an enaminone can significantly impact the outcome.
Enolates: Due to their high reactivity, enolate alkylations often require strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to ensure complete deprotonation and avoid side reactions[5]. A common issue with enolate alkylation is polyalkylation, which can be difficult to control[5]. Furthermore, enolates are ambident nucleophiles, and the regioselectivity of alkylation (C- vs. O-alkylation) is influenced by several factors, including the counterion, solvent, and the nature of the electrophile (Hard-Soft Acid-Base theory)[2][6][7]. Hard electrophiles tend to favor O-alkylation, while soft electrophiles favor C-alkylation[7].
Enaminones: Enaminones, being less reactive, undergo alkylation under milder conditions and often exhibit higher regioselectivity for C-alkylation at the β-position. The use of enaminones can circumvent the issue of polyalkylation often encountered with enolates[8].
Figure 2. Comparative workflow for alkylation via enolates and enaminones.
Experimental Protocol: C-Alkylation of an Enaminone
-
Enaminone Synthesis: A mixture of the β-dicarbonyl compound (1.0 equiv) and the desired amine (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, ethanol) is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC or GC-MS). The solvent is removed under reduced pressure to yield the crude enaminone, which can often be used without further purification.
-
Alkylation: The enaminone (1.0 equiv) is dissolved in an aprotic solvent (e.g., THF, DMF). A base (e.g., NaH, K₂CO₃, 1.1 equiv) is added, and the mixture is stirred at room temperature for 30-60 minutes. The alkylating agent (1.1-1.5 equiv) is then added, and the reaction is stirred at room temperature or heated until completion.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the C-alkylated enaminone.
Acylation Reactions
Acylation of these nucleophiles provides access to valuable 1,3-dicarbonyl and related structures.
Enolates: The acylation of enolates can be complicated by O-acylation, especially with hard acylating agents, and self-condensation of the starting carbonyl compound. The use of pre-formed enolates and specific acylating agents can help to control the outcome.
Enaminones: Enaminones offer a distinct advantage in acylation reactions. The regioselectivity (N- vs. C-acylation) can be controlled by the substitution on the nitrogen atom. Secondary enaminones (possessing an N-H bond) typically undergo N-acylation, while tertiary enaminones preferentially undergo C-acylation at the β-position. This provides a powerful tool for selective functionalization.
Table 2: Regioselectivity in the Acylation of Enaminones
| Enaminone Type | Acylating Agent | Major Product | Typical Yield (%) |
| Secondary | Trifluoroacetic Anhydride | N-acylation | 72-88 |
| Tertiary | Trifluoroacetic Anhydride | C-acylation | 75-92 |
Michael (Conjugate) Addition
In Michael additions, enolates and enaminones act as nucleophiles towards α,β-unsaturated carbonyl compounds.
Enolates: The Michael addition of enolates is a classic and powerful C-C bond-forming reaction. However, careful control of reaction conditions is often necessary to prevent competing 1,2-addition to the carbonyl group, especially with more reactive organometallic reagents[5].
Enaminones: Enaminones are excellent nucleophiles for Michael additions, providing a milder alternative to enolates[8]. Their reduced basicity often leads to cleaner reactions with fewer side products. The Stork enamine synthesis is a well-known example that utilizes enamines (closely related to enaminones) for conjugate additions.
Kinetic vs. Thermodynamic Control: A Decisive Factor
The regioselectivity of enolate formation from unsymmetrical ketones is a classic example of kinetic versus thermodynamic control. The less substituted enolate (kinetic product) is formed faster, typically at low temperatures with a strong, sterically hindered base like LDA. The more substituted, and generally more stable, enolate (thermodynamic product) is favored under equilibrating conditions, such as higher temperatures and weaker bases[9]. This principle allows for selective alkylation at either the more or less substituted α-position.
While enaminones are typically derived from symmetrical 1,3-dicarbonyl compounds, the concept of kinetic and thermodynamic control can still be relevant in their reactions, influencing the regioselectivity of attack on unsymmetrical electrophiles.
Figure 3. Kinetic versus thermodynamic control in enolate formation.
Conclusion: A Strategic Choice for Synthesis
The choice between an enaminone and an enolate is not merely a matter of preference but a strategic decision based on the desired reactivity, selectivity, and the specific synthetic challenge at hand.
Enolates are the more powerful nucleophiles, offering a broader scope of reactivity. They are the workhorses for many C-C bond formations but require careful control of reaction conditions to manage their high reactivity and potential for side reactions.
Enaminones represent a milder, more selective alternative. Their stability, ease of handling, and predictable regioselectivity in reactions like acylation make them invaluable tools, particularly in the later stages of a complex synthesis where functional group tolerance is crucial. The ability to tune their reactivity through substitution on the nitrogen atom further enhances their synthetic utility.
For drug development professionals, a thorough understanding of the comparative reactivity of these two classes of nucleophiles is essential for the rational design of efficient and robust synthetic routes to novel therapeutic agents. By leveraging the distinct advantages of both enolates and enaminones, chemists can navigate the complexities of modern organic synthesis with greater precision and control.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. reddit.com [reddit.com]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activities of Chalcones and (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the search for novel scaffolds with potent biological activities is a continuous endeavor. Among the myriad of molecular frameworks, chalcones (1,3-diaryl-2-propen-1-one) have long been recognized as a "privileged structure" due to their extensive range of pharmacological properties.[1][2] Concurrently, simpler α,β-unsaturated systems like the enaminone, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, are emerging as versatile building blocks for pharmacologically active compounds.[3][4] This guide provides a comparative analysis of the biological activities of these two classes of compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed methodologies.
Structural Overview: The Tale of Two Scaffolds
Chalcones are characterized by two aromatic rings (A and B) joined by a three-carbon α,β-unsaturated carbonyl system. This core structure is readily synthesized via Claisen-Schmidt condensation and is a precursor to all flavonoids in plants.[5][6] The extensive substitution possibilities on both aromatic rings have given rise to a vast library of derivatives with fine-tuned biological activities.[7][8]
This compound is a classic example of an enaminone, a compound featuring a conjugated system of an amine and a carbonyl group linked by a C=C double bond. This "push-pull" electronic effect lends them unique reactivity, making them valuable intermediates in heterocyclic synthesis.[9] While data on the parent compound is limited, its derivatives are gaining attention for their therapeutic potential.[10][11]
Part 1: Anticancer Activity
The cytotoxicity of both chalcones and enaminone derivatives has been a major focus of research, with many compounds demonstrating potent activity against a range of cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative chalcone and enaminone derivatives against various cancer cell lines. It is important to note that direct data for the parent enaminone this compound is scarce in publicly available literature; therefore, data for its bioactive derivatives are presented.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | Vanillin-based Chalcone | HCT-116 (Colon) | 6.85 | [5] |
| Coumaryl-chalcone | A-549 (Lung) | 70.90 | [5] | |
| 4-Methoxy Chalcone Derivative | MCF-7 (Breast) | 3.44 | [5] | |
| 2-Hydroxychalcone | MDA-MB-231 (Breast) | 4.6 | [12] | |
| Chalcone-1,2,3-triazole hybrid | A549 (Lung) | 1.3-186.2 | [7] | |
| Chalcone-coumarin hybrid | HeLa (Cervical) | 4.7 | [7] | |
| Enaminone | N-propargylic β-enaminone (NPE-4) | MCF-7 (Breast) | >100 | [10] |
| N-propargylic β-enaminone (NPE-9) | MDA-MB-231 (Breast) | 59.51 | [10] | |
| Sulfonylbiscompound (from enaminone) | MCF-7 (Breast) | 29.86 | [11] |
Mechanism of Action: Divergent Pathways to Cell Death
Chalcones exert their anticancer effects through a multitude of mechanisms, often targeting multiple signaling pathways simultaneously.[1][2] This multi-targeted approach is a key advantage in overcoming drug resistance. Key mechanisms include:
-
Induction of Apoptosis: Chalcones trigger programmed cell death by modulating the Bcl-2 family of proteins (upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2), leading to caspase activation.[13][14]
-
Cell Cycle Arrest: Many chalcones can halt the cell cycle at various phases, most commonly G2/M or G0/G1, by interfering with cyclins and cyclin-dependent kinases (CDKs).[7][15]
-
Inhibition of Tubulin Polymerization: Some chalcones bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitosis.[5][8]
-
Modulation of Signaling Pathways: Chalcones are known to interfere with key cancer-related pathways like NF-κB, p53, and JNK.[13][16]
The anticancer mechanisms of enaminone derivatives are an area of active investigation. Recent studies on N-propargylic β-enaminones suggest a mechanism involving:
-
Induction of Apoptosis: Similar to chalcones, these derivatives induce apoptosis, evidenced by changes in Bax and Bcl-2 expression.[14]
-
Cell Cycle Arrest: They have been shown to cause cell cycle arrest at the G0/G1 phase.[10]
-
Generation of Reactive Oxygen Species (ROS): A key proposed mechanism is the significant increase in intracellular ROS levels, leading to oxidative stress-mediated cell death.[10][14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chalcones or enaminones) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Both chalcones and enaminone-derived heterocycles have shown promise in this area.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | 2'-Hydroxy-3-phenyl-propenone | S. aureus (MRSA) | 25-50 | [17] |
| Trifluoromethyl-substituted chalcone | S. aureus ATCC 29213 | 7.81 | [18] | |
| Trifluoromethyl-substituted chalcone | C. albicans | 15.6 | [18] | |
| 2-Hydroxychalcone | E. coli | >100 | [19] | |
| Enaminone | Enaminone-derived pyrazole (P11) | S. aureus NCTC 10400 | Not specified (active) | [3] |
| Enaminone-chromene derivative (Cpd 17) | S. aureus | 6.25 | [3] | |
| Enaminone-chromene derivative (Cpd 21) | B. subtilis | 6.25 | [3] |
Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, along with a fungal representative (C. albicans), provides a broad-spectrum assessment of antimicrobial activity. The inclusion of resistant strains like MRSA is critical for evaluating the potential of these compounds to address significant clinical challenges.
Mechanism of Action
The antimicrobial action of chalcones is attributed to their ability to disrupt microbial cell integrity and function. The presence of the α,β-unsaturated carbonyl system is crucial, as it can act as a Michael acceptor, reacting with nucleophiles like sulfhydryl groups in essential microbial enzymes and proteins. Hydroxyl and halogen substitutions on the aromatic rings often enhance this activity.[6][17]
For enaminones, while the parent structures show some activity, they are more frequently used as precursors for synthesizing highly active heterocyclic compounds like pyrazoles and chromenes. The antimicrobial activity of these resulting compounds is often significantly enhanced.[3] The mechanism is tied to the specific heterocycle formed, which can interfere with various microbial processes, including DNA synthesis or cell wall formation.
Experimental Protocol: Agar Well Diffusion Method
This method provides a qualitative and semi-quantitative assessment of antimicrobial activity.
Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the agent's activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared microbial inoculum.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.
-
Compound Loading: Pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.
-
Controls: Load a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds) into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
Part 3: Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Chalcones have demonstrated significant anti-inflammatory properties, while this area remains less explored for enaminones.
Comparative Anti-inflammatory Data
The primary mechanism for the anti-inflammatory activity of chalcones involves the inhibition of key inflammatory mediators like nitric oxide (NO) and prostaglandins, and the suppression of pro-inflammatory cytokines.
| Compound Class | Derivative/Compound | Assay | Effect | IC50 (µM) | Reference |
| Chalcone | 2′,5′-dialkoxychalcone | NO inhibition in N9 microglial cells | Potent Inhibition | 0.7 | [20] |
| Chalcone analogue (3h) | NO inhibition in RAW264.7 cells | Potent Inhibition | Not specified | [16] | |
| Chalcone analogue (23) | TNF-α & IL-6 release inhibition | Dose-dependent inhibition | Not specified | [21] | |
| Chalcone analogue (26) | JNK/NF-κB signaling interference | Prevents ERK/p38 activation | Not specified | [21] |
Mechanism of Action
Chalcones mitigate inflammation by targeting key signaling pathways. A predominant mechanism is the inhibition of the NF-κB pathway .[16][21] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and various interleukins. Chalcones can prevent this translocation, thereby downregulating the entire inflammatory cascade. Additionally, chalcones can interfere with MAP kinase pathways, such as JNK and p38, which are also critical for the inflammatory response.[21]
Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by assessing the concentration of its stable metabolite, nitrite, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.
Step-by-Step Methodology:
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding an inflammatory agent, typically Lipopolysaccharide (LPS, 1 µg/mL), to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
-
Absorbance Measurement: After a further 10-minute incubation, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Conclusion and Future Outlook
This guide highlights the distinct yet promising profiles of chalcones and enaminone-based compounds. Chalcones are well-established, multi-target agents with a wealth of supporting data for their anticancer, antimicrobial, and anti-inflammatory activities. Their therapeutic potential is vast, driven by the tunability of their core structure.[1][7]
This compound and related enaminones represent a newer frontier. While data on the parent molecule is sparse, its derivatives, particularly heterocyclic compounds synthesized from it, show significant biological activity.[3][10] The primary value of this enaminone scaffold currently lies in its utility as a versatile building block for creating more complex and potent therapeutic agents.
For researchers and drug development professionals, chalcones offer a validated starting point for optimization and development. Enaminones, on the other hand, provide a gateway to novel heterocyclic chemistry, offering opportunities to discover new mechanisms of action and develop compounds with unique pharmacological profiles. Future research should focus on direct biological screening of simpler enaminones to better understand their intrinsic activities and to build a more comprehensive structure-activity relationship (SAR) database to rival that of the well-established chalcones.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Propargylic β-enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acgpubs.org [acgpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Evaluation and discovery of novel synthetic chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Enaminone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Enaminones in Antimicrobial Drug Discovery
Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This unique structural motif makes them exceptionally versatile precursors in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, pyridines, isoxazoles, and various fused ring systems.[1][2] For decades, these derivatives have been a focal point in medicinal chemistry, not only for their synthetic utility but also for their broad spectrum of biological activities.[2] Enaminone-derived heterocycles are well-documented for their anticancer, anti-inflammatory, anticonvulsant, and, most notably, antimicrobial properties.[1][2][3][4]
The rise of antimicrobial resistance (AMR) constitutes a critical global health threat, necessitating the urgent development of novel therapeutic agents with unconventional mechanisms of action. Enaminones represent a promising scaffold in this endeavor. Their chemical tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacological profiles. This guide provides a comparative analysis of the antimicrobial efficacy of various enaminone derivatives, details the authoritative methodologies for their evaluation, and synthesizes key structure-activity relationship (SAR) findings from recent scientific literature to inform future drug development efforts.
Pillar 1: Methodologies for Evaluating Antimicrobial Efficacy
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are paramount. The two leading authorities setting these standards are the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[5][6][7][8] Adherence to these guidelines is crucial for generating data that can be accurately compared across different studies and laboratories. The foundational methods described herein are based on the principles outlined by these organizations.
Disk Diffusion Assay
The disk diffusion method is a widely used qualitative or semi-quantitative technique for initial screening of antimicrobial activity.[9][10] Its simplicity and low cost make it ideal for evaluating large numbers of compounds.
Causality of Experimental Choices: The principle hinges on the radial diffusion of a compound from a saturated paper disk through an agar medium uniformly inoculated with a specific microorganism. The resulting zone of inhibition—a clear area where microbial growth is visibly arrested—is proportional to the compound's antimicrobial potency and its diffusion characteristics in the agar. Mueller-Hinton agar is the standard medium for non-fastidious bacteria as its composition is well-defined and does not readily antagonize most common antibiotics.
Step-by-Step Protocol:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared in a sterile saline or broth solution.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test enaminone derivative and placed firmly onto the inoculated agar surface.
-
Incubation: The plates are inverted and incubated under specific conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Result Measurement: The diameter of the zone of inhibition is measured in millimeters. A larger diameter generally indicates greater antimicrobial activity.
Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the "gold standard" quantitative assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.
Causality of Experimental Choices: This method involves challenging a standardized bacterial inoculum with serial two-fold dilutions of the test compound in a liquid growth medium (typically Cation-Adjusted Mueller-Hinton Broth). The use of 96-well microtiter plates allows for efficient testing of multiple compounds and concentrations simultaneously. The inclusion of positive (no drug) and negative (no bacteria) controls is essential for validating the assay's integrity.
Step-by-Step Protocol:
-
Compound Dilution: A stock solution of the enaminone derivative is serially diluted in broth across the wells of a 96-well plate.
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well (except the negative control) is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The plate is visually inspected or read with a plate reader. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms | PLOS One [journals.plos.org]
- 9. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
A Comparative Guide to the Synthesis of Substituted 3-Aminopropenones: A Validation of Synthetic Routes
Substituted 3-aminopropenones, also known as β-enaminones, are a critical class of intermediates in modern organic synthesis. Their unique vinylogous amide structure imparts a versatile reactivity profile, making them valuable precursors for a wide array of pharmaceuticals and heterocyclic compounds. This guide provides a comparative analysis of the most pertinent synthetic routes to these valuable scaffolds, offering experimental data and field-proven insights to aid researchers in selecting the optimal methodology for their specific applications.
The Enduring Relevance of 3-Aminopropenones
The continued interest in 3-aminopropenones stems from their utility as building blocks in the synthesis of diverse bioactive molecules. The conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group allows for a range of chemical transformations, making them key intermediates in the preparation of compounds with anticonvulsant, anti-inflammatory, and antitumor activities.
Comparative Analysis of Synthetic Routes
The synthesis of 3-aminopropenones can be broadly categorized into classical and modern methodologies. This section provides a comparative overview of the most effective approaches, with a focus on reaction efficiency, substrate scope, and environmental impact.
Route 1: The Classical Condensation of β-Dicarbonyl Compounds with Amines
The most traditional and straightforward method for synthesizing 3-aminopropenones involves the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. This reaction is typically catalyzed by an acid and often requires elevated temperatures and prolonged reaction times.
Mechanism: The reaction proceeds through an acid-catalyzed nucleophilic addition of the amine to one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form the stable enaminone product.
Caption: Mechanism of acid-catalyzed condensation of β-dicarbonyls with amines.
Performance Comparison:
While reliable, the classical approach often suffers from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents. To address these limitations, several modifications have been developed.
Route 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of 3-aminopropenones.[1] The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free conditions.[2]
Advantages of Microwave-Assisted Synthesis:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[1]
-
Higher Yields: Microwave heating can lead to significantly improved reaction yields.[2]
-
Improved Purity: The rapid and uniform heating minimizes the formation of byproducts.[1]
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed without a solvent, aligning with the principles of green chemistry.[2]
Route 3: Green Synthetic Approaches
In addition to microwave assistance, other green methodologies have been successfully applied to the synthesis of 3-aminopropenones. These include the use of eco-friendly catalysts and solvent-free reaction conditions. For instance, the use of onion extract as a natural acid catalyst has been reported to efficiently promote the condensation of 1,3-dicarbonyl compounds with amines in ethanol at room temperature.[3]
Comparative Data Summary
The following table summarizes the performance of different synthetic routes for the synthesis of a representative 3-aminopropenone from acetylacetone and aniline.
| Synthetic Route | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Formic Acid | Methanol | 2 hours | ~95% | [4] |
| Microwave-Assisted | None | Solvent-free | 5 minutes | >90% | [2] |
| Green Catalyst | Onion Extract | Ethanol | 2 hours | 97% | [3] |
Experimental Protocols
To ensure the reproducibility and validation of these synthetic routes, detailed step-by-step methodologies are provided for the conventional and microwave-assisted synthesis of (Z)-4-(phenylamino)pent-3-en-2-one.
Protocol 1: Conventional Synthesis using Formic Acid Catalyst[4]
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Formic acid (catalytic amount)
-
Methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask, add acetylacetone (1.0 g, 10 mmol), aniline (0.93 g, 10 mmol), and methanol (20 mL).
-
Add a catalytic amount of formic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure (Z)-4-(phenylamino)pent-3-en-2-one.
Caption: Workflow for the conventional synthesis of a 3-aminopropenone.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis[2]
Materials:
-
Acetylacetone (1.0 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Microwave reactor vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, add acetylacetone (1.0 g, 10 mmol) and aniline (0.93 g, 10 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 100 °C for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product is typically obtained in high purity and can be used without further purification. If necessary, recrystallize from ethanol.
Conclusion and Future Outlook
The synthesis of substituted 3-aminopropenones has evolved from lengthy, high-temperature classical procedures to rapid, efficient, and environmentally benign microwave-assisted and green catalytic methods. For routine synthesis, the classical condensation remains a viable option, particularly when specialized equipment is unavailable. However, for high-throughput synthesis and applications where time and environmental impact are critical, microwave-assisted solvent-free synthesis is the superior choice.
Future research in this area will likely focus on the development of even more sustainable catalytic systems and the expansion of the substrate scope to include more complex and sterically hindered amines and dicarbonyl compounds. The continued innovation in the synthesis of these versatile building blocks will undoubtedly fuel further discoveries in medicinal and materials chemistry.
References
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Enaminone-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Enaminones, characterized by their conjugated N-C=C-C=O system, are remarkably versatile scaffolds in medicinal chemistry.[1] Their synthetic tractability allows for the generation of diverse heterocyclic compounds with a wide spectrum of biological activities, including anticonvulsant, antifungal, and antitumor properties.[2][3][4] However, as with any promising compound class, understanding their potential for off-target interactions—or cross-reactivity—is a critical step in the journey from a promising hit to a viable clinical candidate. This guide provides a framework for designing and interpreting cross-reactivity studies for enaminone-based compounds, grounded in the principles of scientific integrity and field-proven insights.
The Imperative of Selectivity Profiling
In drug discovery, a compound's biological effect is rarely confined to a single target. Most small molecules interact with multiple, often unrelated, biological targets, a phenomenon known as polypharmacology.[5] While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[6] Therefore, a thorough investigation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential and safety. For enaminone derivatives, which are often developed for specific targets like enzymes or receptors, characterizing their cross-reactivity is essential to delineate their mechanism of action and predict potential side effects.
Strategic Approaches to Assessing Cross-Reactivity
A robust cross-reactivity assessment employs a combination of computational and experimental methods. This integrated approach allows for early identification of potential liabilities and informs the design of more definitive, resource-intensive experimental studies.
Part 1: In Silico Profiling - The Predictive Power of Computational Models
Before embarking on wet-lab experiments, computational methods can provide a cost-effective and rapid initial screen for potential off-target interactions.[7][8] These in silico approaches leverage vast databases of known compound-protein interactions to predict the likelihood of a novel compound binding to a panel of off-targets.
Methodologies:
-
Ligand-Based Approaches: These methods compare the 2D or 3D structure of the enaminone compound to a database of molecules with known biological activities.[9][10] The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Approaches (Molecular Docking): If the 3D structures of potential off-targets are known, molecular docking can be used to predict the binding mode and affinity of the enaminone compound within the target's active site.
Causality Behind the Choice: Starting with in silico profiling allows for a broad, yet preliminary, assessment of potential cross-reactivity. It helps prioritize which experimental assays to run, thereby saving time and resources. For instance, if a computational model predicts a high probability of an enaminone derivative binding to a specific kinase, this would warrant its inclusion in a subsequent experimental kinase panel.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate a 2D or 3D representation of the enaminone-based compound of interest.
-
Database Selection: Choose a comprehensive database of known drug-target interactions (e.g., ChEMBL, BindingDB).
-
Similarity Search: Employ a similarity metric (e.g., Tanimoto coefficient) to identify known compounds with high structural similarity to the query enaminone.
-
Target Prediction: Based on the known targets of the structurally similar compounds, generate a ranked list of potential off-targets for the enaminone derivative.
-
Molecular Docking (Optional): For high-priority potential off-targets with available crystal structures, perform molecular docking simulations to predict binding affinity and pose.
-
Data Analysis: Analyze the prediction scores and docking results to create a prioritized list of off-targets for experimental validation.
Logical Workflow for In Silico Profiling
Caption: Workflow for computational prediction of off-target interactions.
Part 2: Experimental Profiling - Generating Definitive Data
While in silico methods are predictive, experimental assays are necessary to confirm and quantify cross-reactivity. The choice of assays should be guided by the predictions from computational models and the intended therapeutic area of the enaminone compound.
Key Experimental Approaches:
-
Broad Panel Screening (e.g., CEREP, Eurofins SafetyScreen): These commercially available panels test the compound against a wide array of receptors, ion channels, and enzymes at a single concentration to identify significant off-target binding. A greater than 50% inhibition is typically considered a "hit" that warrants further investigation.
-
Kinase Profiling Panels: Given that many heterocyclic compounds exhibit kinase inhibitory activity, screening against a panel of kinases is often a prudent step.[11][12][13] These panels can range from a few dozen to nearly the entire human kinome.[14]
-
Dose-Response Studies: For any "hits" identified in panel screens, it is crucial to perform dose-response experiments to determine the potency (e.g., IC50 or Ki) of the interaction. This allows for a quantitative comparison between the on-target and off-target activities.
Causality Behind the Choice: A tiered experimental approach is most effective. A broad panel screen provides a wide net for catching unexpected interactions. Follow-up dose-response studies for any identified hits are essential for quantifying the selectivity margin—the ratio of off-target to on-target potency. A larger selectivity margin indicates a more specific compound.
Experimental Protocol: Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of the enaminone compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the enaminone compound at various concentrations to the wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate at a specified temperature for a set period to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and use a suitable detection method (e.g., luminescence, fluorescence, radioactivity) to measure the amount of product formed.
-
Data Analysis: Calculate the percent inhibition for each concentration of the enaminone compound. Fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Comparative Selectivity Profile
The results of cross-reactivity studies are best presented in a clear, tabular format that allows for easy comparison of a compound's potency against its primary target versus a panel of off-targets.
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Margin (Off-Target 1 / Primary) |
| Enaminone-A | 15 | >10,000 | 1,500 | >667 |
| Enaminone-B | 25 | 250 | >10,000 | 10 |
| Alternative-X | 50 | 100 | 5,000 | 2 |
This is a hypothetical data table for illustrative purposes.
Case Study: A Hypothetical Antifungal Enaminone
Consider an enaminone-based compound developed as an inhibitor of Candida albicans' 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR).[2] While it shows potent antifungal activity, a cross-reactivity study is essential before advancing it to preclinical studies.
-
In Silico Screen: A similarity search reveals that the enaminone scaffold shares features with some known human kinase inhibitors. Molecular docking suggests potential binding to the ATP-binding site of several human kinases.
-
Experimental Validation: The compound is submitted to a broad kinase profiling panel. The results confirm inhibitory activity against three human kinases, albeit at concentrations 100- to 1000-fold higher than its anti-HMGR activity.
-
Interpretation: The high selectivity margin suggests that at therapeutic doses for its antifungal effect, the compound is unlikely to cause significant side effects through inhibition of these human kinases. However, this information is crucial for monitoring potential toxicities in subsequent animal studies.
Conclusion and Future Directions
The study of cross-reactivity is a cornerstone of modern drug development. For a versatile and promising class of molecules like enaminone-based compounds, a systematic and multi-faceted approach to selectivity profiling is indispensable. By integrating predictive computational methods with definitive experimental assays, researchers can build a comprehensive understanding of a compound's biological interactions. This not only de-risks the development process but also provides deeper insights into the compound's mechanism of action, ultimately paving the way for safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 10. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Enaminone Drug Candidates
Introduction: The Promise of Enaminones
Enaminones are a versatile class of organic compounds characterized by a conjugated system of an amino group and a carbonyl group connected by a carbon-carbon double bond.[1] This unique "push-pull" electronic feature confers a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Their appeal in drug development is further enhanced by their synthetic accessibility and the potential for structural modifications to fine-tune their biological activity.[1] Many enaminone derivatives have demonstrated high efficacy and low toxicity in preliminary studies, making them attractive candidates for further development.[1]
One of the most promising areas of enaminone research is in oncology. Several studies have highlighted their potent cytotoxic effects against various cancer cell lines.[3][4][5] A key mechanism of action for some enaminone analogues is the inhibition of tubulin polymerization, a process critical for cell division.[6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them potent anti-proliferative agents.[7][]
However, the journey from a promising compound in a petri dish to an effective therapy in a patient is fraught with challenges. A critical step in this process is bridging the gap between in vitro (in glass) and in vivo (in a living organism) efficacy.[9] This guide provides a comprehensive comparison of these two essential stages of preclinical drug development, using enaminone drug candidates as a central case study. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and explore the complexities of translating laboratory findings into real-world therapeutic potential.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
In vitro assays are the cornerstone of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to screen large libraries of compounds and identify those with the desired biological activity.[10] These controlled experiments are essential for initial characterization, including determining a compound's potency and mechanism of action.[9]
Key In Vitro Assays for Enaminone Drug Candidates
1. Cytotoxicity Assays:
The first step in evaluating an anticancer drug candidate is to determine its ability to kill cancer cells. Cytotoxicity assays measure the degree to which a compound can cause cell damage or death.[11]
-
Rationale: These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) – the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency.
-
Common Methodologies:
-
Metabolic Assays (e.g., MTT, Resazurin): These colorimetric assays measure the metabolic activity of cells. Viable cells reduce the assay reagent to a colored product, providing an indirect measure of cell number.[12]
-
Membrane Integrity Assays (e.g., LDH Release): These assays detect the release of intracellular enzymes like lactate dehydrogenase (LDH) into the culture medium, which occurs when the cell membrane is compromised.[11]
-
Table 1: Example In Vitro Cytotoxicity Data for an Enaminone Candidate (Compound X)
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 55.2 |
| HEPG2 | Liver Cancer | 48.7 |
| A549 | Lung Cancer | 62.1 |
| HCT116 | Colon Cancer | 51.5 |
Note: Data is illustrative. Actual values for enaminones can range from picomolar to micromolar concentrations depending on the specific compound and cell line.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the enaminone drug candidate. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Target Engagement & Mechanistic Assays:
Once a compound has demonstrated cytotoxicity, it is crucial to understand how it is killing the cells. For enaminones that are suspected tubulin inhibitors, a tubulin polymerization assay is a key mechanistic study.
-
Rationale: This cell-free assay directly measures the effect of the compound on the assembly of tubulin protein into microtubules. This confirms the compound's mechanism of action and helps to rule out off-target effects as the primary cause of cytotoxicity.
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer. Prepare the enaminone drug candidate at various concentrations.
-
Assay Setup: In a 96-well plate, combine the tubulin solution with the test compound, a positive control (e.g., Combretastatin A-4), and a negative control (vehicle).
-
Initiation of Polymerization: Initiate microtubule formation by incubating the plate at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Analysis: Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
Part 2: In Vivo Efficacy Assessment - The Whole Organism Challenge
While in vitro studies are invaluable, they cannot replicate the complex biological environment of a living organism.[13] In vivo studies, typically conducted in animal models, are essential to evaluate a drug's safety, pharmacokinetics (how the body processes the drug), and efficacy in a more realistic setting.[9][14]
Key In Vivo Model for Anticancer Enaminones: The Xenograft Mouse Model
-
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of cancer therapeutics.[15] These models allow researchers to assess a drug's ability to inhibit tumor growth in a living system.[15]
-
Model Selection: The choice of mouse strain (e.g., athymic nude or SCID mice) is critical to prevent rejection of the human tumor cells.[15] The cancer cell line used should be one that showed high sensitivity to the enaminone candidate in vitro.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture a human cancer cell line (e.g., MCF-7) to 80-90% confluency. Harvest the cells and resuspend them in a sterile solution, such as PBS, often mixed with a basement membrane extract (e.g., Matrigel) to improve tumor take rate.[16]
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of each immunocompromised mouse.[16]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.[16]
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the enaminone drug candidate (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Part 3: The Translation Gap - Comparing In Vitro and In Vivo Results
A major hurdle in drug development is that potent in vitro activity does not always translate to in vivo efficacy.[17][18] More than 80% of novel anti-cancer compounds that show promising preclinical results fail in clinical trials, often due to this translational gap.[17]
Table 2: Comparative Efficacy of Enaminone Candidate X
| Parameter | In Vitro (MCF-7 Cells) | In Vivo (MCF-7 Xenograft) |
| Potency Metric | IC50 | Tumor Growth Inhibition (TGI) |
| Result | 55.2 nM | 65% at 20 mg/kg |
| Interpretation | High potency at the cellular level. | Moderate efficacy in a whole organism. |
Why Do Discrepancies Occur?
-
ADME Properties: The primary reason for the disconnect is A dsorption, D istribution, M etabolism, and E xcretion (ADME). An in vitro assay exposes cells directly to the compound, bypassing all physiological barriers.[13] In vivo, a drug must:
-
Be absorbed into the bloodstream.
-
Distribute to the tumor tissue in sufficient concentrations.
-
Resist being rapidly metabolized (broken down) by the liver and other organs.[19]
-
Avoid rapid excretion from the body.
-
-
Tumor Microenvironment (TME): In vitro cell cultures are homogenous and lack the complex TME found in vivo.[17] The TME includes stromal cells, blood vessels, and an extracellular matrix that can limit drug penetration and efficacy.
-
Toxicity: A compound may be highly potent but also highly toxic to the host organism at a therapeutically relevant dose. In vivo studies are crucial for identifying dose-limiting toxicities that are not apparent in vitro.[14]
-
Biological Complexity: Living organisms have intricate feedback loops, immune responses, and physiological processes that are absent in a culture dish.[20] These can significantly impact a drug's overall effect.
Bridging the Gap: Strategies for Success
-
Early ADME/Tox Screening: Incorporate in vitro ADME assays (e.g., microsomal stability, plasma protein binding) early in the discovery process to select compounds with more favorable drug-like properties.
-
Advanced In Vitro Models: Utilize more complex models like 3D spheroids or organoids, which better mimic the TME and can improve the predictive power of in vitro screens.[18]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establish a clear relationship between the drug's concentration in the body (PK) and its biological effect (PD). This is crucial for optimizing dosing regimens and predicting clinical outcomes.[19]
The development of enaminone drug candidates, particularly in oncology, highlights the critical interplay between in vitro and in vivo research. While in vitro assays provide the essential foundation for identifying potent compounds and elucidating their mechanisms, they are only the first step. The true therapeutic potential of a drug can only be assessed in the complex biological context of a living organism. Understanding the reasons for the frequent disconnect between these two stages and implementing strategies to bridge this "translation gap" is paramount for improving the success rate of drug discovery and bringing novel, effective therapies to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 10. kosheeka.com [kosheeka.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro vs. In vivo: Is One Better? | UHN Research [uhnresearch.ca]
- 14. In vivo PK/Tox - Enamine [enamine.net]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(Dimethylamino)-1-phenylpropenone Analogs
In the landscape of medicinal chemistry, the α,β-unsaturated ketone scaffold, particularly the chalcone framework, represents a privileged structure due to its synthetic accessibility and broad spectrum of biological activities. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 3-(dimethylamino)-1-phenylpropenone analogs. The introduction of a dimethylamino group at the β-position of the propenone backbone significantly influences the molecule's electronic properties and, consequently, its biological profile. This guide provides a comparative analysis of these analogs, focusing on their synthesis, and reported antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data from various studies.
The 3-(Dimethylamino)-1-phenylpropenone Scaffold: A Versatile Pharmacophore
The 3-(dimethylamino)-1-phenylpropenone core, characterized by a phenyl ring, a propenone linker, and a terminal dimethylamino group, offers multiple points for structural modification. These modifications, particularly on the phenyl ring, can dramatically alter the compound's potency and selectivity towards various biological targets. The electron-donating nature of the dimethylamino group enhances the electron density of the enone system, which is crucial for its interaction with biological macromolecules.
Comparative Analysis of Biological Activities
The biological evaluation of 3-(dimethylamino)-1-phenylpropenone analogs has revealed promising activities across several therapeutic areas. While a comprehensive head-to-head comparative study of a single, large library of these specific analogs is not extensively documented in publicly available literature, we can synthesize findings from various studies on related propenone and chalcone derivatives to infer the SAR.
Antimicrobial Activity
The antimicrobial potential of chalcones and their derivatives is well-established.[1] The presence of the α,β-unsaturated keto group is often critical for their mechanism of action, which can involve disruption of microbial cell membranes or inhibition of key enzymes. For 3-(dimethylamino)-1-phenylpropenone analogs, substitutions on the phenyl ring are expected to modulate this activity.
Table 1: Representative Antimicrobial Activity of Propenone Analogs
| Compound ID | Phenyl Ring Substitution | Test Organism | MIC (µg/mL) | Reference |
| Analog A | 4-Nitro | S. aureus | 3.9 | [1] |
| Analog B | 4-Chloro | S. aureus | 31.5 - 62.5 | [1] |
| Analog C | 2-Chloro | Pathogenic Fungi | ~10 ppm | [2] |
Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions. It serves to illustrate the potential activity of this class of compounds.
The data suggests that electron-withdrawing groups on the phenyl ring, such as a nitro group, can enhance antibacterial activity.[1] The increased electrophilicity of the enone system likely facilitates covalent interactions with nucleophilic residues in microbial proteins.
Anticancer Activity
The anticancer properties of chalcone derivatives have been extensively investigated.[3] Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. For 3-(dimethylamino)-1-phenylpropenone analogs, the substitution pattern on the phenyl ring plays a pivotal role in their cytotoxic potency and selectivity.
Table 2: Representative Anticancer Activity of Propenone Analogs
| Compound ID | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Analog D | Unsubstituted | A549 (Lung) | >50 | [3] |
| Analog E | 4-Methoxy | A549 (Lung) | 24.0 ± 3.46 | [3] |
| Analog F | 3,4-Dimethoxy | C6 (Glioma) | 4.33 ± 1.04 | [3] |
Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions. It serves to illustrate the potential activity of this class of compounds.
From the representative data, it can be inferred that the presence of methoxy groups on the phenyl ring can contribute to enhanced cytotoxic activity.[3] The position and number of these electron-donating groups appear to be critical, with the 3,4-dimethoxy substitution showing significant potency against the C6 glioma cell line.
Anti-inflammatory Activity
Chalcones and related propenones have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or to modulate inflammatory signaling pathways.[4]
While specific in-vivo data for a series of 3-(dimethylamino)-1-phenylpropenone analogs is limited in the searched literature, the general SAR for anti-inflammatory chalcones suggests that electron-donating substituents on the phenyl ring can enhance activity. For instance, some hydroxy-substituted chalcones have shown remarkable inhibitory effects on paw edema in animal models.[4]
Experimental Protocols
The synthesis and biological evaluation of 3-(dimethylamino)-1-phenylpropenone analogs involve standard organic chemistry techniques and pharmacological assays.
Synthesis: Claisen-Schmidt Condensation
A common and efficient method for the synthesis of these analogs is the Claisen-Schmidt condensation.[5][6] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a suitable aldehyde. For 3-(dimethylamino)-1-phenylpropenone analogs, a substituted acetophenone is reacted with N,N-dimethylformamide dimethyl acetal or a similar reagent that provides the dimethylaminovinyl group.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted acetophenone in a suitable solvent such as ethanol or toluene.
-
Base Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Condensation Reaction: Add N,N-dimethylformamide dimethyl acetal dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of 3-(dimethylamino)-1-phenylpropenone analogs.
Biological Evaluation: In Vivo Anti-inflammatory Assay
The carrageenan-induced rat paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[7]
Step-by-Step Anti-inflammatory Assay Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups for different doses of the synthesized analogs. Administer the compounds orally or intraperitoneally.
-
Induction of Inflammation: After a specific period post-dosing (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical analysis is performed to determine the significance of the results.
Diagram of Anti-inflammatory Assay Workflow:
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of the broader chalcone and propenone literature, several key SAR trends can be proposed for the 3-(dimethylamino)-1-phenylpropenone scaffold.
Diagram of SAR Insights:
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of antimicrobial activity of nuclear-substituted aromatic esters of 5-dimethylamino-1-phenyl-3-pentanol and 3-dimethylamino-1-phenyl-1-propanol with related cyclic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. [Synthesis and anti-inflammatory activity of alpha-substituted p-(methanesulfonyl)phenylpropenamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Analysis of Enaminone Isomers
Abstract: Enaminones are a versatile class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals and heterocyclic systems. Their chemical utility is intrinsically linked to their structure, which is characterized by a rich landscape of isomerism, including E/Z diastereomers and keto-enol/imine-enamine tautomers. The precise characterization of these isomeric forms is paramount for predicting reactivity, ensuring product purity, and meeting regulatory standards in drug development. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—NMR, FT-IR, UV-Vis, and Mass Spectrometry—used to unambiguously differentiate enaminone isomers. By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
The Structural Diversity of Enaminones: Isomerism and Tautomerism
Enaminones, characterized by the N-C=C-C=O conjugated system, can exist as multiple, interconverting isomers. The two principal forms of isomerism are E/Z isomerism around the carbon-carbon double bond and tautomerism.
-
E/Z Isomerism: This arises from the restricted rotation around the C=C bond, leading to two distinct spatial arrangements of substituents. The Z-isomer, often stabilized by an intramolecular hydrogen bond (IHB) between the N-H group and the carbonyl oxygen, is typically the thermodynamically more stable form.
-
Tautomerism: Enaminones can exist in equilibrium between the keto-enamine form and the enol-imine form. The position of this equilibrium is highly sensitive to factors like solvent, temperature, and substituent effects.
The unambiguous identification of the dominant isomer is critical, as it governs the molecule's steric and electronic properties, and thus its chemical behavior.
Caption: Isomeric and tautomeric forms of enaminones.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of enaminone isomers in solution.[1] A combination of 1D and 2D NMR experiments provides a complete picture of connectivity and spatial relationships.
¹H NMR: The First Line of Analysis
The ¹H NMR spectrum offers immediate, valuable clues for distinguishing isomers.
-
N-H Proton Chemical Shift: In the Z-isomer, the N-H proton is involved in a strong intramolecular hydrogen bond (IHB) with the carbonyl oxygen. This interaction significantly deshields the proton, causing its resonance to appear far downfield, typically in the range of δ 13-15 ppm.[2] This signal is often broad. In contrast, the N-H proton of the E-isomer, which is not involved in IHB, resonates at a much higher field.
-
Vinyl Proton (C=CH): The chemical shift of the vinyl proton is also diagnostic. It is influenced by the geometry of the double bond and the nature of the substituents.
-
Solvent Effects: The chemical shifts of protons involved in hydrogen bonding can be sensitive to the solvent. Using deuterated solvents with different hydrogen bonding capabilities (e.g., CDCl₃ vs. DMSO-d₆) can help confirm assignments.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic environment. The IHB in the Z-isomer can influence the electron density at the carbonyl group, leading to a different chemical shift compared to the E-isomer.
-
Vinylic Carbons: The chemical shifts of the carbons in the C=C double bond also differ between the E and Z isomers.
2D NMR: Unambiguous Assignment
While 1D NMR is powerful, 2D NMR techniques are often necessary for unequivocal isomer identification, especially in complex molecules.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for differentiating E and Z isomers.[3] NOESY detects through-space correlations between protons that are close to each other (< 5 Å).[4][5][6] For the Z-isomer, a cross-peak will be observed between the N-H proton and the vinyl proton. For the E-isomer, a correlation would be expected between the vinyl proton and the substituent on the nitrogen atom. One-dimensional and two-dimensional NOESY/EXSY experiments are effective for detecting equilibrating diastereomers.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, helping to confirm the overall connectivity and assign quaternary carbons.
-
COSY (Correlation Spectroscopy): COSY identifies protons that are coupled to each other through bonds, helping to map out the spin systems within the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the enaminone sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Optimize the spectral width and receiver gain. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. An extended acquisition time is often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NOESY Acquisition: Use a standard noesygpph pulse sequence. A crucial parameter is the mixing time (d8), which allows for the NOE to build up. For small molecules, a mixing time of 500-800 ms is a good starting point.[8] The number of scans and increments should be sufficient to observe weak cross-peaks.
-
Data Processing: Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) and perform Fourier transformation, phasing, and baseline correction.
Vibrational Spectroscopy (FT-IR): A Quick Diagnostic Tool
Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and non-destructive method for identifying key functional groups and probing the effects of hydrogen bonding.[9]
Key Vibrational Modes and the Influence of IHB
The most informative regions in the IR spectrum of an enaminone are the stretching frequencies for the C=O, C=C, and N-H bonds. The presence of a strong IHB in the Z-isomer causes significant shifts in these frequencies compared to the E-isomer.[10][11]
-
N-H Stretch: In the Z-isomer, the IHB weakens the N-H bond, resulting in a broad absorption band at a lower frequency (e.g., 3200-3400 cm⁻¹) compared to a free N-H group.
-
C=O Stretch: The IHB also weakens the carbonyl double bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift").[11]
-
C=C Stretch: The C=C stretching frequency is also affected by the conjugation and geometry of the isomer.
| Vibrational Mode | Typical Frequency (Z-Isomer with IHB) | Typical Frequency (E-Isomer) | Rationale for Shift |
| N-H Stretch | ~3200-3400 cm⁻¹ (Broad) | ~3400-3500 cm⁻¹ (Sharp) | IHB weakens the N-H bond. |
| C=O Stretch | ~1620-1660 cm⁻¹ | ~1670-1700 cm⁻¹ | IHB weakens the C=O bond. |
| C=C Stretch | ~1550-1600 cm⁻¹ | ~1600-1640 cm⁻¹ | Changes in conjugation and geometry. |
Table 1. Comparative FT-IR Frequencies for Enaminone Isomers.
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
-
Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.
-
Data Analysis: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key stretching frequencies and compare them to expected values.
Electronic Spectroscopy (UV-Vis): Investigating Conjugated Systems
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of enaminones. The position of the maximum absorption (λ_max) is sensitive to the extent of conjugation, which differs between isomers and tautomers.[12][13]
-
π→π* Transitions: The primary absorption band in enaminones corresponds to a π→π* transition. The Z-isomer, with its planar, resonance-stabilized structure due to the IHB, often exhibits a λ_max at a longer wavelength (lower energy) compared to the less planar E-isomer.
-
Solvatochromism: The position of λ_max can be influenced by the polarity of the solvent.[14] By measuring the spectrum in a series of solvents with varying polarities (e.g., hexane, dichloromethane, methanol), one can observe shifts (solvatochromism) that provide insight into the change in dipole moment upon electronic excitation. This can help differentiate between tautomeric forms, as the keto and enol forms often exhibit different solvatochromic behavior.[15]
-
Solution Preparation: Prepare a dilute solution of the enaminone sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the appropriate wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS): Elucidating Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.[16]
-
Molecular Ion Peak (M+): Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight accurately, typically observing the protonated molecule [M+H]⁺.
-
Fragmentation Patterns: Electron Impact (EI) ionization is a higher-energy technique that causes the molecular ion to fragment. While E and Z isomers have the same molecular weight and will produce the same molecular ion, their fragmentation patterns can differ due to their different stereochemistry and stability.[17] For instance, the stable, hydrogen-bonded six-membered ring in the Z-isomer may lead to a more abundant molecular ion and distinct fragmentation pathways compared to the E-isomer. The characteristic fragmentation of amines often involves cleavage at the α-carbon.[18][19] However, it is important to note that distinguishing tautomers by MS can be challenging, as interconversion might occur in the gas phase following ionization.
Caption: Integrated workflow for enaminone isomer analysis.
Conclusion: A Holistic and Integrated Approach
No single spectroscopic technique can invariably provide a complete structural picture of enaminone isomers. A holistic approach, integrating data from multiple analytical methods, is essential for authoritative and trustworthy characterization. NMR, particularly 2D NOESY, stands as the cornerstone for definitive E/Z isomer assignment. FT-IR offers a rapid and powerful method to probe the intramolecular hydrogen bonding that stabilizes the common Z-isomer. UV-Vis spectroscopy provides insights into the electronic structure and conjugation, while mass spectrometry confirms the molecular weight and can offer clues to isomeric structure through fragmentation analysis. By synergistically applying these techniques, researchers can confidently elucidate the complex isomeric landscape of enaminones, enabling greater control and innovation in their synthetic applications.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Solvent effects on the electrical and magnetic spectroscopic properties of azo-enaminone derivatives in methanol and in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
A Comparative Guide to the Cytotoxicity of Enaminones on Cancer Cell Lines
Introduction: The Therapeutic Potential of Enaminones in Oncology
Enaminones, characterized by the β-amino-α,β-unsaturated carbonyl moiety, have emerged as a versatile and promising class of compounds in medicinal chemistry. Their unique electronic and structural features make them valuable synthons for a wide array of heterocyclic compounds.[1] More importantly, a growing body of evidence highlights their significant potential as anticancer agents.[2] Various derivatives have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, sparking considerable interest within the drug development community.
This guide provides a comprehensive comparison of the cytotoxic activities of different enaminone derivatives on various cancer cell lines. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for the key assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of enaminones in oncology.
Comparative Cytotoxicity of Enaminone Derivatives
The cytotoxic efficacy of enaminones is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various enaminone derivatives against a panel of human cancer cell lines, compiled from multiple studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.
| Enaminone Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Coumarin-linked Pyrazole (Compound 20) | Leukemia (HL-60(TB)) | Lethal Effect (-13.46% growth) | - | - | [3] |
| Non-Small Cell Lung Cancer (EKVX) | Lethal Effect (-1.71% growth) | - | - | [3] | |
| Melanoma (M14) | Lethal Effect (-4.71% growth) | - | - | [3] | |
| Ovarian Cancer (NCI/ADR-RES) | Lethal Effect (-2.98% growth) | - | - | [3] | |
| Breast Cancer (MCF7) | Lethal Effect (-8.53% growth) | - | - | [3] | |
| Breast Cancer (MDA-MB-468) | Lethal Effect (-25.86% growth) | - | - | [3] | |
| N-Arylpyrazole-containing Enaminone (2b) | Breast Cancer (MCF-7) | 0.863 (µ g/well ) | 5-Fluorouracil | 0.67 (µ g/well ) | [2] |
| Liver Cancer (HepG2) | 0.884 (µ g/well ) | 5-Fluorouracil | 5 (µ g/well ) | [2] | |
| N-Arylpyrazole-containing Enaminone (14a) | Breast Cancer (MCF-7) | 2.33 (µ g/well ) | 5-Fluorouracil | 0.67 (µ g/well ) | [2] |
| Liver Cancer (HepG2) | 0.806 (µ g/well ) | 5-Fluorouracil | 5 (µ g/well ) | [2] | |
| Pyrido[2,3-d]pyrimidin-4-one (17) | Breast Cancer (MCF-7) | 2.33 (µ g/well ) | 5-Fluorouracil | 0.67 (µ g/well ) | [2] |
| Liver Cancer (HepG2) | 4.07 (µ g/well ) | 5-Fluorouracil | 5 (µ g/well ) | [2] | |
| Aminonaphthoquinone Derivative (Compound 2) | Glioblastoma (SF-295) | 0.57 (µg/mL) | - | - | [4] |
| Leukemia (HL-60) | 0.7 (µg/mL) | - | - | [4] | |
| Aminonaphthoquinone Derivative (Compound 9) | Breast Cancer (MDAMB-435) | 1.18 (µg/mL) | - | - | [4] |
| Colon Cancer (HCT-8) | 1.33 (µg/mL) | - | - | [4] |
Note: The data presented in µ g/well for some compounds reflects the reporting format in the source study and direct molar concentration comparison may require molecular weight information. The negative growth percentages for the coumarin-linked pyrazole indicate a cidal (cell-killing) effect rather than just growth inhibition.
Mechanisms of Enaminone-Induced Cytotoxicity
The anticancer activity of enaminones is not merely a consequence of non-specific toxicity but is often attributed to the induction of specific cellular pathways that lead to cancer cell death. The primary mechanisms identified to date include the induction of apoptosis, cell cycle arrest, and the targeting of key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many enaminone derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5]
The intrinsic pathway is often initiated by cellular stress and involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[6][7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.[7]
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an initiator caspase, which then activates the same executioner caspases as the intrinsic pathway. Some studies have shown that certain enaminone derivatives can activate caspases-8 and -10, which are key initiators of the extrinsic pathway, as well as caspase-7 and -9, which are involved in the intrinsic and common pathways.[5]
Below is a diagram illustrating the general mechanism of enaminone-induced apoptosis.
Caption: Enaminone-induced apoptosis signaling pathways.
Targeting Key Signaling Pathways
Beyond the direct induction of apoptosis, enaminones can also exert their cytotoxic effects by modulating key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, including glioblastoma.[8][9][10][11][12] Some enaminone derivatives are being investigated as potential inhibitors of this pathway, offering a targeted approach to cancer therapy.
-
Tubulin Polymerization: The microtubule network, formed by the polymerization of tubulin proteins, is essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several studies have suggested that certain enaminone derivatives may act as tubulin polymerization inhibitors, leading to mitotic arrest and subsequent cell death.
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of the cytotoxic potential of enaminone derivatives hinges on the use of robust and well-validated in vitro assays. Here, we provide detailed, step-by-step protocols for three commonly employed cytotoxicity assays. The choice of assay often depends on the specific research question, the cell type, and the expected mechanism of action of the compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[13] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the enaminone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA and dead cells. After the final wash, allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer to a set of wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the spontaneous and maximum LDH release controls.
The following diagram outlines the general workflow for a cytotoxicity assay.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
Enaminones represent a rich and largely untapped source of novel anticancer drug candidates. The diverse chemical scaffolds that can be synthesized from enaminone precursors offer a vast chemical space for the development of compounds with high potency and selectivity against various cancer types. The data compiled in this guide clearly demonstrates the significant cytotoxic potential of several enaminone derivatives against a range of cancer cell lines.
The mechanisms underlying their anticancer activity are multifaceted, often involving the induction of apoptosis through the modulation of key regulatory proteins and the targeting of critical cancer-related signaling pathways. This mechanistic diversity provides multiple avenues for therapeutic intervention and the potential to overcome drug resistance.
Future research in this field should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features responsible for the cytotoxic activity and selectivity of enaminones.
-
In-depth Mechanistic Elucidation: To fully characterize the molecular targets and signaling pathways affected by the most promising enaminone derivatives.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro findings into preclinical and, eventually, clinical applications.
-
Development of Drug Delivery Systems: To enhance the bioavailability and tumor-targeting capabilities of enaminone-based anticancer agents.
By continuing to explore the vast potential of enaminone chemistry, the scientific community is well-positioned to develop a new generation of effective and targeted cancer therapies.
References
- 1. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Targeting the PI3K/AKT/mTOR signaling pathway in glioblastoma: novel therapeutic agents and advances in understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the AKT pathway in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. oncotarget.com [oncotarget.com]
- 13. Enaminone synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
A Head-to-Head Comparison of Enaminone and Pyrazole Synthesis Efficiency: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, enaminones and pyrazoles represent two classes of heterocyclic compounds with immense therapeutic potential. Their scaffolds are cornerstones in the design of a wide array of bioactive molecules, including anti-inflammatory, anti-convulsant, and anti-tumor agents.[1] While both are indispensable, the synthetic pathways leading to their creation present distinct advantages and challenges. This guide provides an in-depth, head-to-head comparison of the synthesis efficiency of enaminones and pyrazoles, offering field-proven insights and experimental data to inform your synthetic strategies.
The Significance of Enaminones and Pyrazoles in Drug Discovery
Enaminones, characterized by their β-amino-α,β-unsaturated carbonyl moiety, are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[1][2] Their inherent nucleophilic and electrophilic centers make them powerful building blocks in organic synthesis.
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are found in a multitude of FDA-approved drugs.[3][4] Their rigid structure and ability to participate in hydrogen bonding interactions make them ideal for targeted drug design. The synthesis of pyrazoles is a well-established field, with numerous methods available to the modern chemist.[3][5][6]
Enaminone Synthesis: A Focus on "Green" and Efficient Methodologies
The synthesis of enaminones has seen a significant shift towards more environmentally benign and efficient protocols. Modern approaches often prioritize mild reaction conditions, high atom economy, and the reduction of hazardous waste.
A prominent and highly efficient method for enaminone synthesis is the condensation of 1,3-dicarbonyl compounds with primary amines.[1][7][8] This reaction is often catalyzed by a variety of agents, ranging from simple acids and bases to more sophisticated catalysts, with a strong emphasis on "green" alternatives. For instance, the use of onion extract as a natural catalyst has been reported to afford β-enaminone derivatives in excellent yields (up to 97%) in ethanol at room temperature.[1] Similarly, silica ferric hydrogensulfate under solvent-free conditions provides a high-yield and chemoselective route to these compounds.[1]
The general workflow for a catalyzed enaminone synthesis is depicted below:
Caption: Generalized workflow for enaminone synthesis.
Pyrazole Synthesis: Classic Reactions and Modern Innovations
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole preparation.[9][10] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[11][12][13] While robust and widely applicable, a key challenge with unsymmetrical 1,3-dicarbonyls is the potential for the formation of regioisomeric products.[14]
To address the limitations of classical methods and improve efficiency, modern pyrazole synthesis often employs techniques such as microwave irradiation.[3][4][15][16] Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, improve yields, and enhance selectivity.[3][16] Furthermore, one-pot, multi-component reactions have gained traction as they offer a streamlined approach to constructing complex pyrazole derivatives from simple starting materials.[17][18]
A significant synthetic route to pyrazoles involves the use of enaminones as precursors.[19][20] This highlights the synergistic relationship between these two classes of compounds. The reaction of an enaminone with a hydrazine derivative provides a direct and often high-yielding pathway to substituted pyrazoles.[19]
The workflow for the classic Knorr pyrazole synthesis is illustrated below:
Caption: Generalized workflow for Knorr pyrazole synthesis.
Head-to-Head Comparison of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes key performance indicators for representative enaminone and pyrazole syntheses.
| Feature | Enaminone Synthesis (from 1,3-Dicarbonyl) | Pyrazole Synthesis (Knorr, from 1,3-Dicarbonyl) | Pyrazole Synthesis (from Enaminone) |
| Typical Yields | 85-98%[1][8] | 70-95%[21] | Good to Excellent[19][20] |
| Reaction Time | 5 min - 24 h (often short)[1][8] | 15 min - several hours[15][21] | Generally rapid[19] |
| Reaction Conditions | Room temperature, solvent-free, mild catalysts[1][8] | Room temp. to reflux, acid catalysis, microwave[15][21] | Often mild, can be acid-catalyzed[22] |
| Key Advantages | High yields, green methods, mild conditions, atom economy | Readily available starting materials, well-established | Direct route to specific pyrazole isomers |
| Key Disadvantages | Substrate scope can be a consideration | Potential for regioisomers with unsymmetrical dicarbonyls | Requires a pre-synthesized enaminone intermediate |
Experimental Protocols
To further illustrate the practical aspects of these syntheses, detailed, step-by-step methodologies for representative reactions are provided below.
Protocol 1: Green Synthesis of a β-Enaminone using a Natural Catalyst
This protocol is adapted from a method utilizing onion extract as a green catalyst.[1]
-
Catalyst Preparation: Prepare an aqueous extract of onion.
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 mmol) and the primary amine (1.2 mmol) in ethanol (5 mL).
-
Catalysis: Add a catalytic amount of the prepared onion extract to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for the time specified in the literature (e.g., 2 hours).[1]
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure. The crude product can often be purified by recrystallization.
Protocol 2: Microwave-Assisted Knorr Synthesis of a Pyrazole
This protocol is a generalized procedure based on microwave-assisted pyrazole synthesis.[15][23]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), and a suitable solvent (e.g., ethanol).
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-150°C) and power (e.g., 100-200 W) for a short duration (e.g., 10-30 minutes).[15][23]
-
Work-up and Purification: After cooling, the product may precipitate. If so, it can be isolated by vacuum filtration, washed with a cold solvent, and dried.[15] Further purification can be achieved by recrystallization.
Conclusion and Future Perspectives
Both enaminone and pyrazole syntheses offer efficient and high-yielding routes to these valuable heterocyclic scaffolds. The choice between a direct synthesis of pyrazoles from 1,3-dicarbonyls and a two-step approach via an enaminone intermediate will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired level of "greenness" in the synthetic process.
The trend towards sustainable chemistry is evident in both fields, with the development of novel catalysts and the increasing use of alternative energy sources like microwave irradiation.[4][5][6][24] As research in this area continues, we can expect to see even more efficient, selective, and environmentally friendly methods for the synthesis of enaminones and pyrazoles, further empowering the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enaminone synthesis by amination [organic-chemistry.org]
- 8. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 23. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (CAS No. 1131-80-2). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers with the knowledge to handle chemical waste responsibly.
Hazard Identification and Risk Assessment
This compound is an enaminone, a class of carbonyl compounds used as versatile building blocks in organic synthesis.[1][2][3] While invaluable in research, its disposal requires careful management due to its inherent hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
Understanding these hazards is the foundational step in risk assessment. The primary risks are associated with direct contact and ingestion, making containment and proper personal protective equipment paramount during handling and disposal.
| Hazard Classification | GHS Code | Signal Word | Pictogram | Description | Source |
| Acute Toxicity, Oral | H302 | Warning | GHS07 | Harmful if swallowed. | [1][4] |
| Skin Irritation | H315 | Warning | GHS07 | Causes skin irritation. | [4] |
| Eye Irritation | H319 | Warning | GHS07 | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity | H335 | Warning | GHS07 | May cause respiratory irritation. | [4] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the waste, it is crucial to establish a safe working environment. The principle here is to minimize exposure through both engineering controls and personal protective equipment (PPE).
Engineering Controls: All handling and preparation of this compound for disposal should be conducted within a certified chemical fume hood.[5][6] This is critical to control potential dust or aerosols, preventing respiratory exposure.[7]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is necessary to prevent skin, eye, and respiratory contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] For operations with a higher risk of splashing, a full-face shield worn over goggles is recommended.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[6] Always inspect gloves for tears or defects before use and wash hands thoroughly with soap and water after removal.[7][8]
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.[5] Ensure that shoes are closed-toe and offer no exposed skin.[6][8]
Waste Characterization, Segregation, and Containerization
Proper disposal begins with correct waste characterization and segregation. Based on its GHS classifications, this compound is considered a hazardous chemical waste.[1][4] It must not be disposed of in general trash or poured down the drain.[9][10]
The following workflow illustrates the decision-making process for segregating different forms of waste associated with this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Follow these detailed methodologies for managing each waste stream. All hazardous waste must ultimately be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][11]
Protocol 4.1: Disposal of Unused or Expired Solid Chemical
This protocol applies to the pure, solid form of the chemical.
-
Container Selection: The best container is the original manufacturer's bottle.[10][12] If this is not feasible, use a new, clean, and chemically compatible container with a secure screw-top lid.
-
Labeling: Affix a "Hazardous Waste" label to the container.[9][13] Clearly write the full chemical name: "this compound" and its CAS number (1131-80-2). Do not use abbreviations or chemical formulas alone.[9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13] Ensure it is stored in secondary containment and segregated from incompatible materials like strong oxidizers.[9][12]
-
Pickup: Arrange for collection by your institution's EHS department.
Protocol 4.2: Disposal of Contaminated Labware and Debris
This protocol covers items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with the chemical.
-
Container Selection: Use a designated container for chemically contaminated solid waste, such as a plastic-lined pail or a sturdy, lined cardboard box.[9][12]
-
Accumulation: Place all contaminated solid debris directly into this container. Do not accumulate these items on the benchtop.
-
Labeling: Clearly label the container "Hazardous Waste" and list the chemical contaminant: "this compound".
-
Closure: Keep the container closed when not in use.[9] Once full, securely seal the liner and the container lid.
-
Pickup: Store in the SAA and arrange for EHS pickup.
Protocol 4.3: Decontamination and Disposal of Empty Containers
An improperly handled "empty" container can still pose a significant chemical risk.
-
Initial Assessment: A container that has held a hazardous chemical is considered hazardous waste until properly decontaminated.[10]
-
Decontamination: Since this compound is not classified as an "acutely hazardous" (P-listed) waste, triple-rinsing is a best practice but may not be strictly required by all jurisdictions.[10]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Crucially, collect all rinsate as liquid hazardous waste. Label this waste container appropriately with the name of the solvent and the chemical contaminant.
-
-
Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as regular trash.[10] To do so, you must completely deface or remove all original chemical labels to prevent confusion.[14] Remove the cap before placing it in the appropriate recycling or trash receptacle.[10]
-
Non-Rinsable Containers: If the container cannot be safely rinsed (e.g., it contains a significant amount of sticky residue), it must be disposed of as solid hazardous waste following Protocol 4.1.[14]
Emergency Procedures
Accidents can happen even in the most careful laboratories. Rapid and correct response is vital.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.[5]
-
Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit.
-
For this solid compound, carefully sweep up the material and place it in a designated hazardous waste container.[11] Avoid creating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove all contaminated clothing. If irritation persists, seek medical attention.
-
Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Regulatory Framework
In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic and research laboratories may operate under alternative rules, such as Subpart K of 40 CFR Part 262, which provide more operational flexibility than industrial regulations.[15][16][17] Regardless of the specific federal framework, state regulations and institutional policies dictate the final procedures. Always consult with and defer to your institution's EHS department, as they are the final authority on waste management and disposal for your facility.
References
- 1. (E)-3-Dimethylamino-1-phenyl-propenone | C11H13NO | CID 5398495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1131-80-2 [m.chemicalbook.com]
- 3. FCKeditor - Resources Browser [mfa.gov.by]
- 4. This compound | 1131-80-2 [sigmaaldrich.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. vumc.org [vumc.org]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. otago.ac.nz [otago.ac.nz]
- 15. epa.gov [epa.gov]
- 16. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 17. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
